Product packaging for l-Lysine sulfate(Cat. No.:CAS No. 60343-69-3)

l-Lysine sulfate

Cat. No.: B8821835
CAS No.: 60343-69-3
M. Wt: 244.27 g/mol
InChI Key: VJDRZAPMMKFJEA-UHFFFAOYSA-N
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Description

L-Lysine Sulfate (CAS 60343-69-3) is an essential amino acid supplement widely utilized in life science research, particularly in animal nutrition and biochemical studies. As an essential amino acid, it must be obtained through dietary sources, making it a critical supplement in feed research for poultry and swine to support healthy growth, development, and immune function . Studies comparing lysine sources have shown that this compound can lead to superior live weight gain and improved food conversion ratios in broiler chickens compared to other forms, such as L-lysine hydrochloride. This enhanced performance is attributed to the presence of valuable bacterial cell mass from its fermentation production process, which provides additional nutrients and improves overall nutrient metabolizability and protein utilization . The European Food Safety Authority (EFSA) has assessed this compound as a safe and efficacious source of the essential amino acid L-lysine for non-ruminant animal species . Its mechanism of action involves serving as a fundamental building block for protein synthesis and supporting critical bodily functions. In research models, L-Lysine has been shown to play a role in calcium absorption, collagen formation for connective tissue and bone health, and the production of antibodies, hormones, and enzymes . Beyond nutrition science, this compound is a valuable tool for researchers in biochemistry and cell biology, investigating amino acid metabolism and protein function. Our this compound is supplied as a high-purity reagent to ensure consistent and reliable results in your research applications. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for application in commercial food or feed products.

Properties

CAS No.

60343-69-3

Molecular Formula

C6H16N2O6S

Molecular Weight

244.27 g/mol

IUPAC Name

2,6-diaminohexanoic acid;sulfuric acid

InChI

InChI=1S/C6H14N2O2.H2O4S/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H2,1,2,3,4)

InChI Key

VJDRZAPMMKFJEA-UHFFFAOYSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C(CCN)CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

l-Lysine sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of L-Lysine Sulfate (B86663). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

L-Lysine sulfate is the salt formed from L-lysine, an essential α-amino acid, and sulfuric acid. In commercial applications, particularly in the feed and nutritional supplement industries, it is typically produced as a 2:1 salt.[1] This means two molecules of L-lysine associate with one molecule of sulfuric acid. The formation of the sulfate salt enhances the stability and handling properties of lysine (B10760008), which in its free base form can be prone to degradation.[2]

The chemical structure involves the protonation of the two amino groups of each L-lysine molecule (the α-amino group and the ε-amino group) by the protons from sulfuric acid, forming a stable ionic complex with the sulfate anion (SO₄²⁻).

Molecular Structure of this compound (2:1)

Caption: Ionic association in this compound (2:1 salt).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for formulation development, analytical method design, and understanding its behavior in biological systems.

PropertyValueReference(s)
CAS Number 60343-69-3[3]
Molecular Formula (C₆H₁₄N₂O₂)₂·H₂SO₄ or C₁₂H₂₈N₄O₈S[4]
Molecular Weight 390.4 g/mol [4]
Appearance White to off-white or light brown crystalline powder/granules[3][5]
Melting Point 263-264 °C (decomposes)[3]
Solubility Freely soluble in water (≥300 g/L at 20°C); Insoluble in ethanol, ether[2][3]
Density 1.25 g/cm³[3]
Bulk Density 0.65 – 0.85 g/mL[4]
pH (10% w/v solution) 5.0 - 6.5[3]
pKa₁ (α-carboxyl) ~2.18[6]
pKa₂ (α-amino) ~8.95[6]
pKa₃ (ε-amino) ~10.53[6]

Manufacturing Process and Quality Specifications

Production Workflow

This compound is produced via a microbial fermentation process. High-producing strains of bacteria, typically Corynebacterium glutamicum or Escherichia coli, are cultivated in a controlled fermentation medium rich in carbohydrates (like molasses or corn-derived glucose).[1][4] After the fermentation cycle, the L-lysine from the broth is converted to this compound, followed by purification and drying steps to yield the final granular product.[5]

Caption: Generalized workflow for this compound production.
Quality Specifications

Commercial grades of this compound, particularly for feed and nutritional applications, adhere to stringent quality standards. The table below summarizes typical specifications.

ParameterSpecificationReference(s)
L-Lysine Content (as base) ≥51% or ≥55%[1]
Purity (HPLC) ≥98.5% (for high-purity grades)[3]
Loss on Drying ≤4.0%[1]
Residue on Ignition ≤4.0%[1]
Heavy Metals (as Pb) ≤20 ppm[1]
Arsenic (as As) ≤3.0 ppm[7]
Ammonium (B1175870) Salt (as NH₄⁺) ≤1.0%[1]

Experimental Protocols

Accurate characterization and quantification of this compound are essential for quality control and research. The following sections detail the methodologies for key analytical experiments.

Quantification by Ion-Exchange Chromatography (IEC)

This method, based on official standards like EN ISO 17180:2013, is the reference for quantifying lysine content in feed additives.[1]

Principle: The sample undergoes acid hydrolysis to liberate lysine from any bound forms. The hydrolysate is then injected into an ion-exchange chromatography system. Amino acids are separated based on their charge characteristics by eluting through a cation-exchange resin column with buffers of controlled pH and ionic strength. Post-column derivatization with ninhydrin (B49086) creates a colored complex that is detected spectrophotometrically at 570 nm.[1] The concentration is determined by comparing the peak area to that of a certified reference standard.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Acid Hydrolysis: Add 6 M HCl to the sample. Hydrolyze at approximately 110°C for 23-24 hours under an inert atmosphere to prevent degradation.[1]

  • pH Adjustment: After cooling, filter the hydrolysate and adjust the pH to 2.2 using NaOH.

  • Chromatographic Separation:

    • Instrument: Amino Acid Analyzer or HPLC with a cation-exchange column.

    • Elution: Use a gradient of sodium citrate (B86180) buffers with increasing pH and ionic strength.

    • Post-Column Derivatization: Mix the column effluent with a ninhydrin solution at an elevated temperature (e.g., 120-130°C) in a reaction coil.

    • Detection: Measure the absorbance of the resulting colored complex at 570 nm.

  • Quantification: Prepare a calibration curve using L-lysine standards. Calculate the lysine content in the sample based on the integrated peak area.

Purity Assay by Potentiometric Titration

Potentiometric titration is a reliable method for determining the purity of amino acid salts.[8]

Principle: L-lysine has three titratable groups: the α-carboxyl group and the two amino groups (α and ε). In this compound, the amino groups are protonated. The assay involves a two-step non-aqueous titration. First, the sulfate is titrated as a strong acid with a standardized base. Then, the two ammonium groups of lysine are titrated. The endpoints are detected by monitoring the potential change with a pH electrode.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable non-aqueous solvent (e.g., a mixture of formic acid and acetic anhydride).

  • Titration:

    • Titrant: Standardized 0.1 M perchloric acid in glacial acetic acid.

    • Instrumentation: An automatic potentiometric titrator equipped with a glass electrode and a reference electrode suitable for non-aqueous media.

  • Procedure:

    • Titrate the sample solution with the standardized perchloric acid.

    • Record the potential (mV) as a function of the titrant volume.

    • The titration curve will show two distinct inflection points corresponding to the neutralization of the sulfate ion and the protonated amino groups.

  • Calculation: Calculate the purity based on the volume of titrant consumed to reach the endpoints and the stoichiometry of the reaction.

Identification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used for the qualitative identification and structural confirmation of the compound.

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present in the molecule. The resulting spectrum is a unique fingerprint of the compound.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing the mixture into a thin, transparent disc.

  • Data Acquisition:

    • Instrument: FTIR Spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum.

  • Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

    • N-H Stretching: Broad bands in the 3200-2800 cm⁻¹ region, characteristic of -NH₃⁺ groups.[9]

    • C=O Stretching: A strong band around 1700-1725 cm⁻¹ from the carboxylic acid group.

    • N-H Bending: A prominent band around 1600-1500 cm⁻¹ (Amine I/II bands).[9]

    • S=O Stretching: Strong, characteristic absorption bands for the sulfate ion (SO₄²⁻) typically appear in the 1130-1080 cm⁻¹ region.

    • C-H Stretching/Bending: Bands corresponding to the aliphatic backbone of lysine.

Biological Role and Signaling Pathways

The biological effects of this compound are attributable to the L-lysine molecule, which becomes bioavailable upon dissolution. L-lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet.[2] It plays critical roles as a building block for protein synthesis and as a precursor for the biosynthesis of other vital molecules.

Role in Protein Synthesis via the mTORC1 Pathway

L-lysine is not only a substrate for protein synthesis but also acts as a signaling molecule that activates the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation.[10][11]

Mechanism: The presence of sufficient amino acids, including lysine, signals to the Rag GTPases, which recruit mTORC1 to the surface of the lysosome. Here, mTORC1 is activated by the Rheb GTPase.[12] Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis, leading to muscle growth and cell proliferation.[10][11]

G Lys L-Lysine (Amino Acid Signal) Rag Rag GTPases Lys->Rag Activates mTORC1_cyto mTORC1 (Cytosol) Rag->mTORC1_cyto Recruits to Lysosome Rheb Rheb-GTP mTORC1_lyso mTORC1 (Active) @ Lysosome Rheb->mTORC1_lyso Activates mTORC1_cyto->mTORC1_lyso S6K p70S6K mTORC1_lyso->S6K Phosphorylates EBP1 4E-BP1 mTORC1_lyso->EBP1 Phosphorylates S6K_p p-p70S6K S6K->S6K_p EBP1_p p-4E-BP1 EBP1->EBP1_p Growth Protein Synthesis & Cell Growth S6K_p->Growth Promotes EBP1_p->Growth Promotes

Caption: L-Lysine activates the mTORC1 signaling pathway.
Role in L-Carnitine Biosynthesis

L-lysine is the essential precursor for the endogenous synthesis of L-carnitine, a molecule critical for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[2][5]

Mechanism: The synthesis begins with lysine residues within proteins, which are trimethylated to form Nε-trimethyllysine (TML).[4] Upon protein degradation, free TML is released and undergoes a four-step enzymatic conversion, primarily in the liver and kidneys, to produce L-carnitine. This pathway requires several cofactors, including vitamin C, iron, and vitamin B6.[3][4]

G Lys L-Lysine (in proteins) TML Nε-trimethyllysine (TML) Lys->TML Methyltransferases (SAM as methyl donor) HTML 3-hydroxy-Nε-trimethyllysine (HTML) TML->HTML TML Hydroxylase (TMLH) (Requires Vitamin C, Fe²⁺) TMABA 4-N-trimethylaminobutyraldehyde (TMABA) HTML->TMABA HTML Aldolase (HTMLA) (Requires Vitamin B6) GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA Dehydrogenase (TMABA-DH) Carnitine L-Carnitine GBB->Carnitine GBB Hydroxylase (BBOX) (Requires Vitamin C, Fe²⁺)

Caption: Biosynthetic pathway of L-Carnitine from L-Lysine.

References

A Technical Guide to the Physicochemical Characteristics of L-Lysine Sulfate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine sulfate (B86663) is a commercially significant salt of the essential amino acid L-lysine, widely utilized in the pharmaceutical, animal nutrition, and food industries. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and ensuring optimal performance in its various applications. This technical guide provides a comprehensive overview of the core physicochemical properties of L-Lysine sulfate powder, including its solubility, stability, pH, and particle characteristics. Detailed experimental protocols for the determination of these properties are also presented, alongside visual representations of key experimental workflows and degradation pathways to facilitate a deeper understanding.

Introduction

L-Lysine is an essential amino acid that plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. Due to its importance, it is widely supplemented in various formulations. L-Lysine is often produced in a salt form to enhance its stability and handling properties. This compound is one such salt, offering advantages in terms of cost-effectiveness and bioavailability.[1] This guide focuses on the detailed physicochemical characterization of this compound powder, providing critical data and methodologies for professionals in research and development.

Physicochemical Properties

The physical and chemical properties of this compound powder are critical determinants of its behavior in different environments and formulations. A summary of these properties is presented below.

General Properties

This compound is typically a light to dark brown granular or crystalline powder.[2][3] It is known to be hygroscopic, meaning it can absorb moisture from the surrounding environment, which necessitates storage in dry conditions to prevent caking.[2]

PropertyDescriptionReferences
Appearance Light to dark brown granules or powder.[2][3]
Odor Odorless to specific odor.[3][4]
Hygroscopicity Hygroscopic; requires dry storage.[2]
Solubility

This compound exhibits high solubility in water, a key characteristic for its use in aqueous formulations and for its bioavailability.[2][5] Its solubility is influenced by temperature and pH. In contrast, it is generally insoluble in organic solvents like ethanol, methanol, and acetone.[5]

SolventSolubilityTemperature (°C)References
WaterHighly soluble, ≥300 g/L20[6]
Water360 g/L30[7]
EthanolGenerally insolubleNot Specified[5]
MethanolGenerally insolubleNot Specified[5]
AcetoneGenerally insolubleNot Specified[5]
pH

The pH of an aqueous solution of this compound is typically in the acidic to neutral range.

ConcentrationpH RangeReferences
10% solution5.0 - 6.5[6]
10% solution3.0 - 6.0[4]
10% solution3.5 - 4.3[8]
Powder Characteristics

The physical properties of the powder, such as particle size, density, and flowability, are crucial for handling, processing, and formulation development.

ParameterValueReferences
Bulk Density 650 - 850 kg/m ³ (0.65 - 0.85 g/mL)[9][10]
Particle Size Distribution min. 90% between 300 – 1600 µm[9]
Particle Size Distribution 0.4% to 1.7% of particles < 300 µm diameter[8]
Angle of Repose 25°[9]

Stability

This compound is considered to be a stable salt form of L-lysine, particularly when compared to the free base which is more prone to degradation.[1] It exhibits good thermal stability and, when stored in unopened packaging under recommended conditions (cool and dry), it has a shelf life of at least two years.[9][10]

Stability studies have shown no significant loss of this compound when stored in sealed bags at 25°C for 2 years.[8] When incorporated into a vitamin/mineral premixture and stored under the same conditions, no losses were detected.[8] In a compound mash feed, no losses in total lysine (B10760008) were observed after 3 months at 25°C.[8]

Experimental Protocols

Accurate and reproducible characterization of this compound powder relies on standardized experimental protocols. This section details the methodologies for determining key physicochemical properties.

Solubility Determination

The equilibrium solubility of this compound can be determined by the shake-flask method.

G cluster_0 Experimental Workflow for Solubility Determination A Add excess this compound powder to a known volume of solvent in a sealed flask. B Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium. A->B C Allow the solution to stand undisturbed for undissolved solids to settle. B->C D Withdraw a clear aliquot of the supernatant. C->D E Filter the aliquot to remove any remaining solid particles. D->E F Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC). E->F G Calculate the solubility in g/L or other appropriate units. F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

pH Measurement

The pH of an aqueous solution of this compound is a critical parameter.

G cluster_1 Protocol for pH Measurement of this compound Solution A Prepare a solution of this compound in deionized water at a specified concentration (e.g., 10% w/v). B Calibrate a pH meter using standard buffer solutions. A->B C Immerse the calibrated pH electrode into the this compound solution. B->C D Allow the reading to stabilize and record the pH value. C->D

Caption: Standard procedure for measuring the pH of an this compound solution.

Particle Size Analysis by Laser Diffraction

Laser diffraction is a common technique for determining the particle size distribution of powders.

G cluster_2 Workflow for Particle Size Analysis using Laser Diffraction A Disperse a representative sample of this compound powder in a suitable medium (air for dry dispersion or a non-dissolving liquid for wet dispersion). B Pass the dispersed sample through a laser beam in the instrument. A->B C Detect the angular distribution of the scattered light using an array of detectors. B->C D Calculate the particle size distribution based on the scattering pattern using the Mie or Fraunhofer theory. C->D E Report the results as a volume-based distribution (e.g., Dv10, Dv50, Dv90). D->E

Caption: General workflow for particle size analysis by laser diffraction.

Degradation Pathway

While this compound is relatively stable, under certain stress conditions such as high temperature or extreme pH, L-lysine can undergo degradation. One of the primary degradation pathways involves the formation of lysine lactam.

G cluster_3 Simplified Degradation Pathway of L-Lysine Lysine L-Lysine Lactam Lysine Lactam Lysine->Lactam Intramolecular Cyclization (e.g., under heat) Other Other Degradation Products Lysine->Other Other Reactions (e.g., Maillard reaction)

Caption: A simplified representation of a potential degradation pathway for L-Lysine.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical characteristics of this compound powder. The data presented in the tables, along with the experimental protocols and visual workflows, offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is fundamental for the successful formulation, quality control, and application of this compound in various industries. Further research into the temperature-dependent solubility profile and detailed degradation kinetics under various stress conditions would provide an even more complete picture of this important compound.

References

A Technical Guide to the Synthesis and Crystallization of L-Lysine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-lysine is an essential amino acid critical for protein synthesis in monogastric animals and is a vital component in the animal feed, food fortification, and pharmaceutical industries.[1][2] While commonly produced as L-lysine hydrochloride, L-lysine sulphate offers economic and environmental advantages, as its production can be more integrated with the initial fermentation process.[2] This technical guide provides an in-depth overview of the synthesis and crystallization of L-lysine sulphate, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide details the primary production pathway via microbial fermentation and subsequent chemical conversion and purification steps.

Physicochemical Properties

L-lysine sulphate is the sulphate salt of L-lysine. Its physical and chemical characteristics are fundamental to its handling, formulation, and application. Key properties are summarized in the table below.

PropertyValueReferences
Chemical Name L-Lysine, sulfate (B86663) (2:1)[3]
Molecular Formula (C₆H₁₄N₂O₂)₂·H₂SO₄ / C₁₂H₂₈N₄O₈S[3][4]
Molecular Weight 390.45 g/mol [4]
CAS Number 60343-69-3[3][4][5]
Appearance White to off-white or brown/light brown crystalline powder/granules.[3][4][6]
Melting Point ~263°C (decomposes)[3][4]
Solubility in Water Highly soluble; ≥300 g/L at 20°C; 65 g/100 mL at 20°C. Solubility increases with temperature.[3][4][7]
Solubility in Organic Solvents Generally insoluble in ethanol, ether, and chloroform.[4][7]
pH (10% solution) 5.0 - 6.5[3]

Synthesis of L-Lysine Sulphate

The industrial synthesis of L-lysine sulphate is a multi-step process that begins with the biotechnological production of L-lysine, followed by its conversion to the sulphate salt.

The primary route for L-lysine production is microbial fermentation.[1] Genetically optimized strains of bacteria, most commonly Corynebacterium glutamicum or Escherichia coli, are used to achieve high yields.[1][8][9]

Experimental Protocol: Fermentation

  • Microorganism Selection: High-yield strains of Corynebacterium glutamicum or E. coli are selected.[8]

  • Culture Medium Preparation: A nutrient-rich medium is prepared, typically containing a carbon source (e.g., glucose, molasses), a nitrogen source (e.g., ammonia, ammonium (B1175870) sulphate), vitamins, and essential minerals.[8][10]

  • Inoculation and Fermentation: The sterile medium in a fermentation tank is inoculated with the selected bacterial strain. The fermentation is conducted under controlled conditions of temperature (e.g., 35°C), pH (e.g., 7.30, maintained with ammonia), and aeration to optimize bacterial growth and lysine (B10760008) production.[8][10] The process typically runs for several days as the bacteria produce L-lysine as a metabolic byproduct.[8]

  • Harvesting: Once the desired L-lysine concentration is reached, the fermentation broth, a mixture of L-lysine, bacterial cells, and other metabolites, is harvested for downstream processing.[8]

Following fermentation, the L-lysine in the broth is converted to its sulphate salt. This can be achieved either by adding sulfuric acid during fermentation or, more commonly, after the separation of biomass.[8][10]

Experimental Protocol: Sulfation

  • Biomass Separation: The harvested fermentation broth is processed to separate the bacterial cells. This is typically achieved through centrifugation or filtration techniques like ultrafiltration, resulting in a clarified, lysine-rich liquid (cell-free broth).[8][11][12]

  • Chemical Conversion: The purified L-lysine solution is treated with sulfuric acid (H₂SO₄) to form L-lysine sulphate.[8] The reaction is stoichiometric, with a preferred molar ratio of lysine to sulfuric acid being 2:1.[13]

  • Concentration: The resulting L-lysine sulphate solution is often concentrated via evaporation to increase the solute concentration in preparation for crystallization and drying.[11][14]

Synthesis_Workflow cluster_fermentation Fermentation Stage cluster_separation Separation & Conversion Fermenter Fermentation Bioreactor (C. glutamicum) CultureBroth Harvested Culture Broth (L-Lysine + Biomass) Fermenter->CultureBroth Fermentation (several days) Separation Filtration / Centrifugation CultureBroth->Separation Sulfation Sulfuric Acid Addition (2:1 Ratio) Separation->Sulfation Cell-Free Broth Biomass Biomass (Byproduct) Separation->Biomass Waste Stream CrudeSolution Crude L-Lysine Sulphate Solution Sulfation->CrudeSolution

Fig. 1: General workflow for the synthesis of L-lysine sulphate.

Crystallization and Product Recovery

Crystallization is a critical step for purifying L-lysine sulphate and obtaining a stable, solid product with uniform particle size.[14][15] The high solubility of L-lysine sulphate in water necessitates specific approaches to induce crystallization.[4][7]

Experimental Protocol: Crystallization and Drying

  • Supersaturation: The concentrated L-lysine sulphate solution is brought to a state of supersaturation. This is typically achieved through evaporation crystallization (removing water) or cooling crystallization (reducing solubility by lowering the temperature).[14] The choice of method depends on the solubility characteristics and energy considerations.[14]

  • Nucleation and Crystal Growth: Crystallization is initiated, sometimes with the addition of seed crystals to control particle size and morphology. The solution is maintained under controlled conditions to allow for steady crystal growth.

  • Crystal Slurry Separation: The resulting crystal slurry is subjected to a solid-liquid separation step, such as centrifugation or filtration, to harvest the wet crystals.[14] The remaining liquid, or mother liquor, is often recycled back into the process to increase the overall yield.[14]

  • Drying and Granulation: The final product is obtained by drying the wet crystals. For feed-grade products, spray drying or spray granulation is commonly employed, which simultaneously dries the material and forms it into granules.[6][16] This process results in a flowable powder with good handling properties.[6]

Crystallization_Workflow cluster_crystallization Crystallization Stage cluster_recovery Product Recovery Stage CrudeSolution Crude L-Lysine Sulphate Solution Concentration Evaporation / Concentration CrudeSolution->Concentration Crystallizer Crystallizer (Cooling / Seeding) Concentration->Crystallizer Supersaturated Solution Slurry Crystal Slurry Crystallizer->Slurry Separation Solid-Liquid Separation (Centrifuge / Filter) Slurry->Separation Drying Drying & Granulation (e.g., Spray Drying) Separation->Drying Wet Crystals MotherLiquor Mother Liquor Separation->MotherLiquor FinalProduct Final Crystalline Product (L-Lysine Sulphate) Drying->FinalProduct MotherLiquor->Concentration Recycle

Fig. 2: Workflow for the crystallization and recovery of L-lysine sulphate.

Product Specifications

The final L-lysine sulphate product is analyzed to ensure it meets quality standards for its intended application. Feed-grade products contain residual nutrients from the fermentation broth, whereas pharmaceutical-grade material requires higher purity.[3][4][17]

ParameterSpecification (Feed Grade 70%)Specification (High Purity)References
L-Lysine Content ≥ 55.0%≥ 98.5% (as L-Lysine Sulphate)[3][4]
Sulphate Content -19.0 - 21.0%[3]
Loss on Drying ≤ 4.0%≤ 1.0%[3][4]
Residue on Ignition -≤ 0.2%[3]
Heavy Metals ≤ 20 ppm≤ 10 ppm[3][4]
Arsenic ≤ 2 ppm-[4]
Other Amino Acids Present (e.g., <10%)Not specified (minimal)[6][18]

References

l-Lysine sulfate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Lysine Sulfate (B86663)

For researchers, scientists, and drug development professionals, L-Lysine sulfate is a compound of significant interest due to its essential role in biological systems and its wide-ranging applications. This guide provides a comprehensive overview of its chemical identity, properties, production, and applications, with a focus on technical data and experimental considerations.

Chemical Identification

This compound is the salt formed from the essential amino acid L-lysine and sulfuric acid. It is crucial to note that the compound can exist in different stoichiometric ratios, which is reflected in the literature. The most commonly referenced form is a 2:1 salt, where two molecules of L-lysine are associated with one molecule of sulfuric acid.

CAS Number : 60343-69-3[1][2][3][4]

Molecular Formula and Weight : There are two primary molecular formulas associated with this compound, corresponding to different molar ratios of L-lysine to sulfuric acid.

  • This compound (2:1) : This form consists of two molecules of L-lysine per molecule of sulfuric acid.

    • Formula : [C₆H₁₄N₂O₂]₂·H₂SO₄[5]

    • Systematic Formula : C₁₂H₃₀N₄O₈S

    • Molecular Weight : Approximately 390.2 g/mol [4][5]

  • L-Lysine Monosulfate (1:1) : This form consists of one molecule of L-lysine per molecule of sulfuric acid.

    • Formula : C₆H₁₆N₂O₆S[1][3][6]

    • Molecular Weight : Approximately 244.27 g/mol [1][6]

The CAS number 60343-69-3 is often used to refer to both forms, but it is most accurately associated with the 2:1 salt, which is the predominant commercial product.

Physicochemical and Quality Specifications

The properties of this compound can vary depending on the grade and production method. The data below is compiled from various technical and commercial sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
AppearanceWhite to off-white or pale brownish crystalline powder/granulate[1][2][7]
OdorOdorless to slight fermentation odor[2][3]
SolubilityFreely soluble in water (≥300 g/L at 20°C)[2]
pH (10% solution)5.0 - 6.5[2]
pH (product specific)3.0 - 6.0[5][8]
Melting Point263°C (decomposes)[2]
Density1.25 g/cm³[2]
HygroscopicityHygroscopic; requires dry storage[8]

Table 2: Quality and Composition Specifications for Feed Grade this compound 70%

ParameterSpecification RangeReference(s)
Purity (as L-Lysine)≥55%[4][7]
Purity (as this compound)≥70%[8]
Loss on Drying≤1.0% - ≤4.0%[2][5][8]
Sulfate Content19.0% - 21.0%[2]
Heavy Metals (as Pb)≤10 ppm[2][8]
Arsenic (as As)≤2 ppm[5][8]
Residue on Ignition≤0.2% - ≤4.0%[2][5]
Ammonium (B1175870) Salt (as NH₄⁺)≤1.0%[5]

Production and Synthesis

This compound is primarily produced on an industrial scale via a biotechnological fermentation process.[7][9] This method utilizes specific high-yield strains of microorganisms, most commonly Corynebacterium glutamicum, to synthesize L-lysine.[9]

The general production workflow involves several key stages:

  • Strain Selection : Genetically optimized bacterial strains capable of overproducing L-lysine are selected.[9]

  • Fermentation : The bacteria are cultured in large-scale fermenters containing a nutrient-rich medium. This medium typically includes a carbon source (like glucose or molasses), a nitrogen source, vitamins, and minerals.[9]

  • Salification : During fermentation, sulfuric acid or ammonium sulfate is added to the culture medium. This converts the L-lysine into this compound as it is produced, which helps to maintain a stable pH and can facilitate subsequent purification.[10]

  • Purification and Concentration : After fermentation, the biomass is separated from the fermentation broth. The resulting lysine-rich broth is then concentrated to increase the solids content.[10]

  • Drying : The concentrated liquid is dehydrated, often through spray drying or granulation, to produce a stable, solid, and free-flowing final product.[10][11]

G Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Microorganism Strain Selection (e.g., C. glutamicum) Media Culture Media Preparation (Carbon/Nitrogen Sources) Strain->Media Inoculation Ferment Inoculation & Fermentation Media->Ferment Salify In-situ Salification (Sulfuric Acid Addition) Ferment->Salify pH Control Concentrate Concentration of Broth Salify->Concentrate Harvesting Dry Drying & Granulation Concentrate->Dry QC Quality Control & Packaging Dry->QC

This compound Production Workflow

Experimental Protocols

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative method for quantifying the L-lysine content in a sample of this compound, as HPLC is a standard analytical technique for this purpose.[4]

Objective : To determine the percentage purity of L-Lysine in an this compound sample.

Materials :

  • This compound sample

  • L-Lysine reference standard

  • HPLC-grade water

  • Mobile phase (e.g., sodium phosphate (B84403) buffer, pH adjusted)

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence or UV detector

  • Analytical column (e.g., C18 reverse-phase column)

Methodology :

  • Standard Preparation : a. Accurately weigh a precise amount of L-Lysine reference standard and dissolve it in a known volume of HPLC-grade water to create a stock solution. b. Prepare a series of working standards by serial dilution of the stock solution to generate a calibration curve.

  • Sample Preparation : a. Accurately weigh a sample of this compound. b. Dissolve the sample in a known volume of HPLC-grade water. Ensure complete dissolution. c. Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.

  • Derivatization (Pre-column) : a. Mix a specific volume of the standard or sample solution with the OPA derivatizing agent. b. Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature before injection. This step is necessary to make the amino acid detectable by fluorescence or UV.

  • HPLC Analysis : a. Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system until a stable baseline is achieved. b. Inject a fixed volume of the derivatized standards and sample onto the column. c. Run the analysis using a defined gradient and flow rate. d. Detect the derivatized L-lysine at the appropriate wavelength (e.g., Ex: 340 nm, Em: 455 nm for fluorescence detection).

  • Data Analysis : a. Integrate the peak area corresponding to L-lysine in each chromatogram. b. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. c. Determine the concentration of L-lysine in the sample solution using the calibration curve. d. Calculate the percentage purity of L-lysine in the original solid sample based on the initial weight and dilution factor.

Applications in Research and Drug Development

While this compound is widely used in the animal feed industry to supplement diets and promote growth[12][13][14], its utility extends to several areas relevant to researchers and drug development professionals.

  • Biochemical Research : It serves as a component in cell culture media, providing an essential amino acid for cellular growth and protein synthesis.[2]

  • Pharmaceutical Manufacturing : this compound can be used as an intermediate in the production of parenteral nutrition solutions and other pharmaceutical formulations.[2]

  • Drug Delivery Systems : L-lysine's chemical structure, featuring two amine groups, makes it a valuable building block for creating novel materials. Research has shown the synthesis of L-lysine-based organogelators that can be used for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen.[15] The release kinetics can be fine-tuned by modifying the gelator's structure and concentration.[15]

  • Clinical Research : L-lysine itself is studied for its potential therapeutic effects, including its role in calcium absorption, its antiviral properties against herpes simplex virus (HSV), and its potential to reduce anxiety by acting as a serotonin (B10506) antagonist.[16] this compound serves as a stable and bioavailable source of L-lysine for these studies.

G Relationship of this compound Properties and Applications Lysine (B10760008) This compound prop_ess Essential Amino Acid Lysine->prop_ess prop_bio High Bioavailability Lysine->prop_bio prop_chem Reactive Amine Groups Lysine->prop_chem prop_stable Stable Salt Form Lysine->prop_stable app_nutri Nutritional Supplementation (Cell Culture, Animal Feed) prop_ess->app_nutri prop_bio->app_nutri app_res Clinical Research (Antiviral, Anxiolytic) prop_bio->app_res app_drug Drug Delivery Systems (Organogelators) prop_chem->app_drug app_pharma Pharmaceutical Intermediate (Parenteral Solutions) prop_stable->app_pharma

Properties and Applications of this compound

References

An In-depth Technical Guide to the Solubility of L-Lysine Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-lysine sulfate (B86663) in various aqueous solutions. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data, experimental protocols, and visualizations of relevant biological and industrial processes.

Introduction to L-Lysine Sulfate

L-lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. This compound is a stable salt of L-lysine, commonly used in animal feed, dietary supplements, and pharmaceutical applications. Its solubility is a critical factor in its bioavailability and formulation.[1] This guide explores the solubility of this compound under various conditions.

Physicochemical Properties

PropertyValueReference
Molecular Formula (C₆H₁₄N₂O₂)₂·H₂SO₄[2]
Molecular Weight 390.4 g/mol [3]
Appearance White to off-white or brown crystalline powder/granules[2][3]
pH (10% solution) 3.0 - 6.0[2]

Solubility Data

The solubility of this compound is influenced by several factors, including temperature, the presence of other solutes, and the pH of the aqueous medium.

Solubility in Water

This compound is freely soluble in water.[1] Its solubility generally increases with temperature.

Temperature (°C)SolubilityReference
20≥ 300 g/L (equivalent to ≥ 30 g/100 mL)[4]
3036 g/100g water[3]
Effect of Co-solutes on Solubility

Ethanol-Water Mixtures:

Aqueous Ammonium (B1175870) Sulfate Solutions:

Quantitative data for the solubility of this compound in aqueous ammonium sulfate solutions is not extensively documented in the available literature. However, studies on other amino acids in the presence of ammonium sulfate have shown a "salting-in" effect at lower salt concentrations, where the solubility of the amino acid increases.[7][8] At higher concentrations of ammonium sulfate, a "salting-out" effect, leading to decreased solubility, is typically observed. The exact behavior for this compound would require experimental determination.

Effect of pH on Solubility

The solubility of this compound is pH-dependent. L-lysine is a basic amino acid with two amino groups. In acidic solutions, these amino groups are protonated, leading to a net positive charge on the molecule. This increased polarity enhances its interaction with water molecules, resulting in higher solubility.[1] As the pH increases towards the isoelectric point of lysine (B10760008) (pI ≈ 9.74), its net charge approaches zero, leading to a decrease in solubility. In highly alkaline solutions, the carboxyl group is deprotonated, and the amino groups are deprotonated, which can also affect solubility. A quantitative solubility vs. pH curve for this compound requires specific experimental data.

Experimental Protocols for Solubility Determination

The determination of amino acid solubility is a fundamental experimental procedure in biochemical and pharmaceutical research. The following outlines a general protocol for the gravimetric method, a commonly used technique.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the substance and then determining the mass of the dissolved solid in a known mass of the solvent.

Materials and Apparatus:

  • This compound powder

  • Distilled or deionized water (or other aqueous solvent)

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the aqueous solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the collected supernatant through a membrane filter (e.g., 0.45 µm) to remove any remaining solid particles. The filtration apparatus should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh an empty, dry container (e.g., a small beaker or evaporating dish).

    • Transfer the filtered saturated solution into the pre-weighed container and record the total weight.

    • Evaporate the solvent by placing the container in a drying oven at a temperature below the decomposition point of this compound (decomposition starts around 200-300 °C).

    • Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again.

    • Repeat the drying and weighing steps until a constant weight is achieved.

Calculation:

  • Mass of solvent = (Mass of container + solution) - (Mass of container + dry solid)

  • Mass of dissolved solid = (Mass of container + dry solid) - (Mass of empty container)

  • Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using various analytical techniques for higher accuracy and throughput.

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying amino acids. After derivatization (e.g., with o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)), the sample is analyzed by reverse-phase HPLC with fluorescence or UV detection.[9][10][11][12][13]

  • Spectrophotometry: The ninhydrin (B49086) method is a classic colorimetric assay for amino acids. The absorbance of the colored product formed upon reaction with ninhydrin is measured and correlated to the concentration using a standard curve.

Visualizations of Relevant Pathways and Processes

L-Lysine Biosynthesis Pathway in Corynebacterium glutamicum

Corynebacterium glutamicum is a key microorganism used for the industrial production of L-lysine through fermentation. The following diagram illustrates the key steps in its biosynthesis pathway.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_lysine_pathway L-Lysine Biosynthesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Oxaloacetate Oxaloacetate Acetyl-CoA->Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate aminotransferase Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate kinase (lysC) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase Dihydrodipicolinate Dihydrodipicolinate Aspartate-semialdehyde->Dihydrodipicolinate Dihydrodipicolinate synthase Tetrahydrodipicolinate Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate Dihydrodipicolinate reductase N-succinyl-LL-diaminopimelate N-succinyl-LL-diaminopimelate Tetrahydrodipicolinate->N-succinyl-LL-diaminopimelate LL-Diaminopimelate LL-Diaminopimelate N-succinyl-LL-diaminopimelate->LL-Diaminopimelate meso-Diaminopimelate meso-Diaminopimelate LL-Diaminopimelate->meso-Diaminopimelate L-Lysine L-Lysine meso-Diaminopimelate->L-Lysine Diaminopimelate decarboxylase

Caption: L-Lysine biosynthesis pathway in Corynebacterium glutamicum.

L-Lysine Catabolism (Saccharopine Pathway)

The primary pathway for L-lysine degradation in mammals is the saccharopine pathway, which occurs mainly in the liver mitochondria.

G L-Lysine L-Lysine Saccharopine Saccharopine L-Lysine->Saccharopine Lysine-ketoglutarate reductase alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Saccharopine Glutamate Glutamate Saccharopine->Glutamate alpha-Aminoadipate-semialdehyde alpha-Aminoadipate-semialdehyde Saccharopine->alpha-Aminoadipate-semialdehyde Saccharopine dehydrogenase alpha-Aminoadipate alpha-Aminoadipate alpha-Aminoadipate-semialdehyde->alpha-Aminoadipate Aminoadipate-semialdehyde dehydrogenase alpha-Ketoadipate alpha-Ketoadipate alpha-Aminoadipate->alpha-Ketoadipate Glutaryl-CoA Glutaryl-CoA alpha-Ketoadipate->Glutaryl-CoA Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Crotonyl-CoA->Acetoacetyl-CoA Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA->Acetyl-CoA

Caption: The saccharopine pathway of L-lysine catabolism.

Industrial Production of L-Lysine via Fermentation

The industrial production of L-lysine is a multi-step process that relies on microbial fermentation. The following workflow diagram provides a simplified overview of this process.

G cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Development Strain Development (e.g., C. glutamicum) Inoculum_Development Inoculum Development Strain_Development->Inoculum_Development Media_Preparation Media Preparation (Carbon Source, Nitrogen Source, etc.) Fermenter Large-Scale Fermenter (Controlled T, pH, O2) Media_Preparation->Fermenter Inoculum_Development->Fermenter Cell_Separation Cell Separation (Centrifugation/Filtration) Fermenter->Cell_Separation Purification Purification (Ion Exchange Chromatography) Cell_Separation->Purification Concentration Concentration (Evaporation) Purification->Concentration Crystallization Crystallization & Sulfation Concentration->Crystallization Drying Drying Crystallization->Drying Final_Product This compound Drying->Final_Product

Caption: A simplified workflow for the industrial production of this compound.

Conclusion

This technical guide has summarized the available data on the solubility of this compound in aqueous solutions. While it is established that this compound is highly soluble in water, with solubility increasing with temperature, there is a need for more comprehensive quantitative data, particularly concerning its solubility in the presence of co-solutes like ethanol (B145695) and ammonium sulfate, and as a function of pH. The provided experimental protocols offer a foundation for researchers to conduct further investigations to fill these knowledge gaps. The visualizations of the metabolic and industrial pathways offer a broader context for the importance of L-lysine and its sulfate salt in biological and commercial applications.

References

A Technical Guide to the Stability of L-Lysine Sulfate Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of L-lysine sulfate (B86663), a widely used essential amino acid supplement. The document details the effects of various environmental factors on its integrity, outlines potential degradation pathways, and presents methodologies for its stability assessment. All quantitative data is presented in structured tables, and key processes are visualized to facilitate understanding.

Introduction to L-Lysine Sulfate Stability

L-lysine is an essential amino acid critical in various biological processes. In commercial applications, it is often supplied as this compound, a salt form that offers handling and stability advantages over free L-lysine.[1] Understanding the stability of this compound is paramount for ensuring its quality, efficacy, and safety in pharmaceutical and nutritional applications. Degradation can lead to a loss of potency and the formation of potentially undesirable impurities. This guide explores the key factors influencing its stability and the analytical methods used for its evaluation.

Summary of Quantitative Stability Data

The stability of this compound has been evaluated under various conditions, primarily for applications in animal feed. The data highlights its general robustness when stored appropriately.

Table 1: Shelf-Life Stability of this compound

Product Form Storage Condition Duration Result
This compound (neat) 25°C in sealed bags 2 years No losses detected in total lysine (B10760008).[2]

| this compound (neat) | Cool, dry place | 24 months | Recommended shelf life.[3] |

Table 2: Stability of this compound in Feed Formulations

Feed Type Storage Condition Duration L-lysine Loss
Mash Feed 25°C in sealed bags 3 months Max. 4%
Pelleted Feed 25°C in sealed bags 3 months No losses
Feed Pre-mix 25°C in sealed bags 6 months Max. 20%

Data sourced from a study on this compound produced by Corynebacterium glutamicum KCCM 80227.[4]

Factors Influencing Stability

Several environmental factors can impact the chemical and physical stability of this compound.

  • Temperature: Elevated temperatures are a primary driver of degradation.[5] The initial thermal decomposition of 65% this compound begins at 145°C in air and 155°C in nitrogen.[1] The decomposition process occurs in three distinct stages:

    • 200–300 °C: Desulfurization and decarboxylation.[1]

    • 300–500 °C: Deamination.[1]

    • 500–700 °C: Oxidation of intermediate products.[1]

  • Moisture: The presence of water can decrease the thermal stability of this compound.[1][6] Even a small amount of moisture can lower the onset temperature of thermal decomposition and increase the rate of mass loss.[1] Therefore, storage in a dry environment is critical.[3]

  • pH: In aqueous solutions, L-lysine is most unstable in alkaline and weakly acidic conditions.[5] For lysine hydrochloride, a similar salt, degradation rates increase as pH decreases.[7]

  • Incompatible Materials: this compound should not be stored with strong oxidizing agents, acids, or bases, as these can trigger hazardous reactions.[8][9]

Degradation Pathways and Products

The degradation of L-lysine can proceed through several biochemical pathways, leading to various products.

  • Lactamization: In solution, a common degradation pathway for lysine is an intramolecular cyclization to form lysine lactam.[7]

  • Metabolic Degradation: In biological systems, the primary pathway for L-lysine degradation occurs in the mitochondria of the liver.[10][11] This "saccharopine pathway" involves a series of enzymatic reactions, as illustrated below. An alternative, less characterized route is the pipecolic acid pathway.[11]

G cluster_mito Mitochondrion lys L-Lysine sacc Saccharopine lys->sacc AASA synthase a_kg α-Ketoglutarate a_kg->sacc aasa α-Aminoadipate- semialdehyde sacc->aasa AASA synthase aaa α-Aminoadipate aasa->aaa AASA dehydrogenase a_oa α-Ketoadipate aaa->a_oa Aminotransferase glut_coa Glutaryl-CoA a_oa->glut_coa tca Acetyl-CoA (to TCA Cycle) glut_coa->tca ...multiple steps

Mitochondrial L-Lysine Degradation (Saccharopine Pathway).

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods and a systematic approach, often involving forced degradation studies to identify potential impurities.

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12] These studies expose the substance to harsh conditions to accelerate decomposition.

General Protocol Outline:

  • Preparation: Prepare solutions or use solid samples of this compound.

  • Stress Conditions: Expose samples to a range of conditions, typically aiming for 5-20% degradation[12]:

    • Acid/Base Hydrolysis: Treat with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[5][12]

    • Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[5]

    • Thermal Stress: Heat the solid or solution sample (e.g., 60-100°C).[5]

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a suitable chromatographic method to separate the parent compound from its degradation products.

The following diagram illustrates a typical workflow for a stability study.

G start Define Stability Protocol stress Forced Degradation (Acid, Base, Heat, Light, Ox.) start->stress storage Place Samples on Long-Term Storage (e.g., 25°C/60% RH) start->storage method_dev Develop Stability- Indicating Method (e.g., HPLC) stress->method_dev analyze Analyze Samples: Assay, Impurities, Physical method_dev->analyze pull Pull Samples at Timepoints (0, 3, 6, 12 mo...) storage->pull pull->analyze report Compile Data & Determine Shelf Life analyze->report

General Workflow for a Pharmaceutical Stability Study.

Several analytical techniques are employed to quantify L-lysine and identify its impurities.

Ion-Exchange Chromatography (IEC): This is a standard, ring-trial validated method for quantifying L-lysine in feed additives and premixtures.[13]

  • Method: EN ISO 17180:2013.[4]

  • Principle: Amino acids are separated based on their charge characteristics on an ion-exchange column. Post-column derivatization with ninhydrin (B49086) allows for detection via a VIS detector at 570 nm.[13]

  • Sample Preparation: Samples are typically hydrolyzed with hydrochloric acid (6 M) for approximately 23 hours to free the amino acids. The hydrolysate is then adjusted to a pH of 2.2 before injection.[13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been developed for the simultaneous determination of L-lysine and its primary degradation product, lysine lactam.[7] This approach is crucial for creating a comprehensive stability profile.

Sulfate Identification: The presence of the sulfate counter-ion is typically confirmed using methods outlined in the European Pharmacopoeia (Ph. Eur. 20301).[4][13]

Spectrophotometry: A simple and rapid colorimetric method has been developed for quantifying L-lysine in finished products. The method involves reacting the sample with a developing agent and measuring the absorbance at a specific wavelength (e.g., 440 nm or 500 nm) after heating.[14]

Recommended Storage Conditions and Conclusion

Based on available data, this compound is a chemically stable product when handled and stored correctly. To ensure its quality and achieve a shelf life of at least two years, the following storage conditions are recommended:

  • Store in a cool, dry place in the original unopened packaging.[3]

  • Protect from high temperatures and humidity to prevent thermal degradation and moisture-induced instability.[1][9]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[9]

References

An In-depth Technical Guide on the Core Mechanism of Action of L-Lysine Sulfate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and most monogastric animals and must be obtained through their diet.[1][2] L-lysine sulfate (B86663) is a stable salt form of L-lysine, valued for its enhanced stability, bioavailability, and handling properties in both animal feed and human dietary supplements.[1][3] This technical guide elucidates the multifaceted mechanism of action of L-lysine in biological systems, focusing on its fundamental roles in protein synthesis, collagen formation, carnitine production, calcium homeostasis, and immune modulation. The document provides quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and metabolic processes.

Core Mechanisms of Action

Once ingested, L-lysine sulfate dissociates, and the free L-lysine is actively transported across the intestinal epithelium to become available for various metabolic processes.[1] Its physiological functions are diverse and critical for maintaining health.

Protein Synthesis

As a fundamental building block of proteins, L-lysine is indispensable for the synthesis of a vast array of proteins, including enzymes, hormones, and structural proteins.[1][2][4] Its ε-amino group is crucial for forming peptide bonds and contributes to the three-dimensional structure of proteins.[5] In animal nutrition, grains are often deficient in lysine (B10760008), making it the "limiting amino acid" that restricts the utilization of other amino acids for protein synthesis.[1] Supplementation with this compound corrects this deficiency, thereby improving the biological value of feed protein and promoting efficient growth.[1][3]

Collagen Synthesis and Connective Tissue Integrity

L-lysine is vital for the integrity of connective tissues such as skin, bones, and tendons.[1] It plays a critical role in the cross-linking of collagen polypeptides, a process that confers tensile strength and stability to these tissues.[5][6] Specific lysine residues in procollagen (B1174764) are hydroxylated to form hydroxylysine, which is essential for the formation of covalent cross-links between collagen molecules, a process crucial for the structural integrity of the extracellular matrix.[6][7]

Carnitine Synthesis and Fatty Acid Metabolism

L-lysine, along with methionine, serves as a precursor for the endogenous synthesis of L-carnitine (β-hydroxy-γ-trimethylammonium butyrate).[1][8][9][10] This multi-step enzymatic process occurs in the liver, kidneys, and brain.[9][10] L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to generate energy in the form of ATP.[1][9] A deficiency in lysine can, therefore, impair fatty acid metabolism.[5]

Calcium Homeostasis

L-lysine has been shown to play a significant role in calcium metabolism.[11] Studies in both humans and animals indicate that L-lysine enhances the intestinal absorption of calcium and improves its renal conservation by reducing its excretion.[11][12] This combined effect can contribute to a positive calcium balance, suggesting a potential therapeutic role for L-lysine in the prevention and management of osteoporosis.[11][13] The proposed mechanism involves the formation of a soluble chelate between lysine and calcium, facilitating passive diffusion.[12]

Immune Function and Antiviral Activity

L-lysine is essential for proper immune function, contributing to the production of antibodies, enzymes, and hormones that are integral to the immune response.[2][6] One of the most studied mechanisms is its antiviral effect, particularly against the Herpes Simplex Virus (HSV).[2][14] This action is primarily attributed to its antagonistic relationship with L-arginine.[15] HSV replication is dependent on arginine-rich proteins. L-lysine competes with L-arginine for absorption and cellular uptake and may also increase the activity of arginase, an enzyme that degrades arginine.[15][16] By reducing the bioavailability of L-arginine, L-lysine can interfere with viral protein synthesis and replication.[14][15]

Signaling Pathways and Metabolic Overview

L-lysine's influence extends to the regulation of key cellular signaling pathways that sense nutrient availability and control cell growth and metabolism.

Nutrient-Sensing Pathways

In mammals, the availability of amino acids, including lysine, is monitored by two central signaling pathways:

  • TOR (Target of Rapamycin) Signaling Pathway: Under nutrient-rich conditions, lysine can activate the mTORC1 complex, a master regulator of cell growth, proliferation, and protein synthesis.[17][18]

  • Amino Acid Response (AAR) Pathway: During lysine deficiency, an accumulation of uncharged tRNA activates the GCN2 kinase.[17] This leads to the phosphorylation of eIF2α and the subsequent preferential translation of the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and transport to restore homeostasis.[17]

cluster_0 L-Lysine Metabolism Overview Lysine This compound (Dietary Intake) FreeLysine Free L-Lysine (in vivo) Lysine->FreeLysine Dissociation & Absorption Protein Protein Synthesis (e.g., Enzymes, Hormones) FreeLysine->Protein Collagen Collagen Synthesis FreeLysine->Collagen Carnitine Carnitine Synthesis (with Methionine) FreeLysine->Carnitine Hydroxylysine Hydroxylysine Collagen->Hydroxylysine Hydroxylation Crosslinking Collagen Cross-linking (Connective Tissue) Hydroxylysine->Crosslinking FattyAcid Fatty Acid Metabolism (Energy Production) Carnitine->FattyAcid cluster_1 Nutrient-Sensing Signaling Pathways Lysine_High High Lysine Levels mTORC1 mTORC1 Pathway Lysine_High->mTORC1 Activates Lysine_Low Low Lysine Levels (Deficiency) GCN2 GCN2 Kinase Lysine_Low->GCN2 Activates mTORC1->Lysine_Low Inhibited by Growth Cell Growth & Protein Synthesis mTORC1->Growth Promotes ATF4 ATF4 Upregulation GCN2->ATF4 Induces AAR Amino Acid Response (AAR) ATF4->AAR Mediates cluster_2 Antiviral Mechanism: Arginine Antagonism Lysine High L-Lysine Inhibition Inhibition of Replication Lysine->Inhibition Antagonizes Arginine Transporter Cellular Amino Acid Transporters Lysine->Transporter Competes for Uptake Arginine L-Arginine Replication Viral Replication Arginine->Replication Promotes Arginine->Transporter Competes for Uptake Virus Virus (e.g., HSV) Virus->Arginine Requires for Replication Transporter->Inhibition Reduced Arginine Bioavailability cluster_3 Experimental Workflow: Lysine Bioavailability Assay Start Animal Acclimation & Blocking Diet Random Assignment to Dietary Treatments (Basal + Graded Lysine Levels) Start->Diet Feeding Experimental Feeding Period (e.g., 42 days) Diet->Feeding Data Data Collection: - Weekly Body Weight - Feed Intake Feeding->Data Blood Blood Sampling (End of Trial for PUN/BUN) Feeding->Blood Calc Calculate Performance: ADG, ADFI, G:F Data->Calc Analysis Statistical Analysis: Slope-Ratio Assay Blood->Analysis Calc->Analysis End Determine Relative Bioavailability (RBV) Analysis->End

References

The Pivotal Role of Lysine in Protein Synthesis and Post-Translational Modifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008), an essential amino acid, is a fundamental constituent of proteins, encoded by the codons AAA and AAG.[1] Its defining feature is a positively charged ε-amino group on its side chain, which imparts unique chemical properties that are critical for protein structure and function.[2] Beyond its primary role as a building block in protein synthesis, the lysine residue is a major hub for a vast array of post-translational modifications (PTMs). These modifications dynamically regulate almost every aspect of cellular life, from gene expression and signal transduction to protein stability and localization.[3] This technical guide provides an in-depth exploration of lysine's multifaceted roles, with a focus on the molecular mechanisms of key PTMs and their implications for cellular signaling and drug development.

The Central Role of Lysine in Protein Synthesis and Structure

During ribosomal protein synthesis, lysine is incorporated into the growing polypeptide chain.[2] Its long, flexible side chain terminating in a primary amine is typically exposed on the protein surface. This positive charge at physiological pH allows lysine to participate in electrostatic interactions, forming salt bridges with negatively charged residues like aspartate and glutamate, which are crucial for maintaining the correct three-dimensional structure and stability of many proteins.[1] Furthermore, lysine is integral to the structural integrity of collagen, where it is involved in enzymatic cross-linking of collagen fibers, contributing to the stability of connective tissues.[2][4]

Lysine as a Substrate for Post-Translational Modifications

The ε-amino group of lysine is a nucleophile, making it highly reactive and susceptible to a wide range of chemical modifications. These PTMs dramatically expand the functional repertoire of the proteome. The dynamic and often reversible nature of these modifications allows for rapid cellular responses to various stimuli. Key enzymes, often referred to as "writers," "erasers," and "readers," regulate the addition, removal, and recognition of these modifications, respectively.

Lysine Acetylation

Lysine acetylation is a reversible process involving the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs).[5][6] This modification neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more relaxed chromatin structure and transcriptional activation.[6] The removal of acetyl groups is carried out by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).[5]

"Writer" and "Eraser" Enzymes in Lysine Acetylation

Enzyme ClassExamplesFunction
Writers (KATs/HATs) p300/CBP, GCN5, PCAF, Tip60Transfer acetyl group to lysine
Erasers (KDACs/HDACs) Class I (HDAC1, 2, 3, 8), Class II (HDAC4, 5, 6, 7, 9, 10), Class III (Sirtuins)Remove acetyl group from lysine

Signaling Pathway: Regulation of Histone Acetylation

Histone_Acetylation_Pathway cluster_writers Writers (HATs) cluster_erasers Erasers (HDACs) cluster_readers Readers p300_CBP p300/CBP Acetylated_Histone Acetylated Histone (Acetyl-Lysine) p300_CBP->Acetylated_Histone Acetylation GCN5_PCAF GCN5/PCAF GCN5_PCAF->Acetylated_Histone Acetylation HDACs HDACs (Class I, II) Sirtuins Sirtuins (Class III) Bromodomain Bromodomain Proteins Chromatin_Activation Chromatin Relaxation Gene Transcription Bromodomain->Chromatin_Activation Recruitment of Transcription Factors Histone Histone (Lysine) Acetylated_Histone->HDACs Deacetylation Acetylated_Histone->Sirtuins Deacetylation Acetylated_Histone->Bromodomain Recognition

Regulation of Histone Lysine Acetylation.
Lysine Methylation

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[7] Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific "reader" proteins containing domains such as chromodomains, Tudor domains, and PHD fingers.[8] Lysine methylation can be associated with both transcriptional activation and repression, depending on the specific lysine residue and the degree of methylation.[9] Lysine demethylases (KDMs) reverse this modification.[7]

"Writer" and "Eraser" Enzymes in Lysine Methylation

Enzyme ClassExamplesFunction
Writers (KMTs) SETD7, SUV39H1, EZH2, MLLTransfer methyl group(s) to lysine
Erasers (KDMs) LSD1 (KDM1A), JmjC domain-containing proteinsRemove methyl group(s) from lysine

Signaling Pathway: Histone H3K9 Methylation and Gene Silencing

Histone_Methylation_Pathway cluster_writers Writers (KMTs) cluster_erasers Erasers (KDMs) cluster_readers Readers SUV39H1 SUV39H1 H3K9me3 H3K9me3 SUV39H1->H3K9me3 Methylation LSD1 LSD1 HP1 HP1 (Chromodomain) Heterochromatin Heterochromatin Formation Gene Silencing HP1->Heterochromatin Recruitment of Silencing Factors H3K9 Histone H3 (Lysine 9) H3K9me3->LSD1 Demethylation H3K9me3->HP1 Recognition Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Substrate Substrate Protein (with Lysine) E3->Substrate Recognition Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ligation Proteasome 26S Proteasome Ub_Substrate->Proteasome Targeting DUBs DUBs Ub_Substrate->DUBs Deubiquitination Degradation Protein Degradation Proteasome->Degradation Degradation DUBs->Substrate SUMOylation_Pathway SUMO_precursor Pro-SUMO SENP_maturation SENP SUMO_precursor->SENP_maturation Maturation SUMO_mature Mature SUMO E1 E1 (Aos1/Uba2) SUMO_mature->E1 ATP E2 E2 (Ubc9) E1->E2 SUMO Transfer E3 E3 Ligase E2->E3 SUMO Transfer Substrate Substrate Protein (with Lysine) E3->Substrate Recognition SUMO_Substrate SUMOylated Substrate E3->SUMO_Substrate Ligation SENP_deconjugation SENP SUMO_Substrate->SENP_deconjugation Deconjugation Function Altered Protein Function/ Localization SUMO_Substrate->Function Functional Consequences SENP_maturation->SUMO_mature SENP_deconjugation->Substrate MS_Workflow Protein_Extraction 1. Protein Extraction from Cells/Tissues Digestion 2. Protein Digestion (e.g., Trypsin) Protein_Extraction->Digestion Enrichment 3. Immunoaffinity Enrichment of Acetyl-Lysine Peptides Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 5. Database Searching and Site Localization LC_MS->Data_Analysis Quantification 6. Quantitative Analysis (Label-free or Isotopic Labeling) Data_Analysis->Quantification

References

The Discovery of L-Lysine as an Essential Amino Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

L-lysine is an indispensable amino acid, crucial for a multitude of physiological functions, most notably protein synthesis. Its discovery and subsequent classification as "essential" marked a pivotal moment in our understanding of nutrition and metabolism. This technical guide provides an in-depth exploration of the seminal research that established L-lysine as an essential amino acid. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, quantitative data, and metabolic pathways that form the foundation of our current knowledge. The guide focuses on the groundbreaking work of William C. Rose and his contemporaries, whose meticulous studies using animal models and human subjects unequivocally demonstrated the necessity of dietary lysine (B10760008) for growth and nitrogen balance.

Introduction: The Quest for Essential Nutrients

The early 20th century was a period of intense investigation into the nutritional components required to sustain life. While the importance of proteins was recognized, the specific roles of their constituent amino acids were not yet fully understood. The concept of "essential" amino acids—those that the body cannot synthesize and must be obtained from the diet—was a developing theory.

L-lysine was first isolated in 1889 by the German biological chemist Ferdinand Heinrich Edmund Drechsel from the milk protein casein.[1][2] Its chemical structure was later determined in 1902 by Emil Fischer and Fritz Weigert, who successfully synthesized it.[1][3] However, its biological significance and indispensability remained to be demonstrated. This would require rigorous and systematic nutritional studies, a challenge taken up by the American biochemist William C. Rose. His work in the 1930s and 1940s provided the definitive evidence for the essentiality of several amino acids, including L-lysine.[4][5][6]

Key Experiments in Establishing L-Lysine's Essentiality

The foundational research on the essentiality of L-lysine primarily involved two types of experimental approaches: animal growth studies and human nitrogen balance studies.

Animal Growth Studies: The Rat Model

William C. Rose and his colleagues conducted a series of meticulously controlled feeding experiments using albino rats. These studies were designed to assess the impact of diets containing highly purified amino acids on animal growth. The general principle was to feed rats a synthetic diet in which the sole source of nitrogen was a mixture of purified amino acids. By systematically omitting a single amino acid from this mixture, the researchers could observe its effect on the animal's weight gain.

The following protocol is a composite representation of the methodologies employed by Rose and his team in their rat feeding experiments.

dot

Rat_Growth_Study_Workflow start Start: Weanling Albino Rats acclimatization Acclimatization Period: Standard Diet start->acclimatization grouping Random Assignment to Experimental Groups acclimatization->grouping control_diet Control Group: Complete Amino Acid Diet grouping->control_diet lysine_deficient_diet Experimental Group: Lysine-Deficient Diet grouping->lysine_deficient_diet feeding_period Ad Libitum Feeding (Typically 14-28 days) control_diet->feeding_period lysine_deficient_diet->feeding_period data_collection Daily Monitoring: - Body Weight - Food Intake feeding_period->data_collection lysine_reintroduction Lysine Reintroduction to Experimental Group data_collection->lysine_reintroduction continued_monitoring Continued Monitoring of Weight and Food Intake lysine_reintroduction->continued_monitoring analysis Data Analysis: Comparison of Growth Curves continued_monitoring->analysis conclusion Conclusion: L-Lysine is Essential for Growth analysis->conclusion Human_Nitrogen_Balance_Workflow start Start: Healthy Adult Male Volunteers pre_period Pre-experimental Period: Standard Diet to Establish Baseline start->pre_period control_diet Control Diet Period: Purified Amino Acid Mixture (including L-lysine) pre_period->control_diet lysine_deficient_diet Experimental Diet Period: L-lysine Omitted from Diet control_diet->lysine_deficient_diet data_collection Daily Collection: - Urine - Feces control_diet->data_collection graded_lysine_intake Graded L-lysine Intake Period: Stepwise Increase of L-lysine lysine_deficient_diet->graded_lysine_intake lysine_deficient_diet->data_collection graded_lysine_intake->data_collection nitrogen_analysis Nitrogen Analysis: Kjeldahl Method data_collection->nitrogen_analysis calculation Nitrogen Balance Calculation: Intake - (Urine N + Fecal N) nitrogen_analysis->calculation determination Determination of Minimum L-lysine Requirement calculation->determination conclusion Conclusion: L-lysine is Essential for Nitrogen Equilibrium in Humans determination->conclusion Saccharopine_Pathway lysine L-Lysine saccharopine Saccharopine lysine->saccharopine Lysine-Ketoglutarate Reductase alpha_kg α-Ketoglutarate alpha_kg->saccharopine glutamate Glutamate saccharopine->glutamate aasa α-Aminoadipic Semialdehyde saccharopine->aasa Saccharopine Dehydrogenase alpha_aminoadipate α-Aminoadipate aasa->alpha_aminoadipate acetyl_coa Acetyl-CoA alpha_aminoadipate->acetyl_coa Multiple Steps tca Citric Acid Cycle acetyl_coa->tca

References

A Preliminary Investigation of L-Lysine Sulfate in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine is an essential amino acid critical for cell growth, proliferation, and protein synthesis. In industrial cell culture, particularly for the production of recombinant proteins using cell lines like Chinese Hamster Ovary (CHO) cells, L-lysine is a standard component of culture media.[1][2] The most commonly used form of lysine (B10760008) supplementation is L-lysine hydrochloride (HCl), a highly purified and readily soluble salt.[3]

Recently, L-lysine sulfate (B86663) has emerged as a cost-effective alternative in the animal nutrition sector.[4] Produced through a fermentation process, L-lysine sulfate is a granular product containing not only L-lysine but also other amino acids and fermentation by-products.[4][5] While its lysine content is lower than that of L-lysine HCl (typically 51-65% compared to ~78%), studies in animal models have shown a comparable bioavailability of lysine.[6][7][8]

This technical guide outlines a preliminary investigation into the use of this compound as a potential substitute for L-lysine HCl in mammalian cell culture. The central hypothesis is that this compound can provide equivalent or enhanced cell culture performance at a reduced cost. This investigation will focus on evaluating the impact of this compound on cell growth, viability, and recombinant protein production. The presence of additional nutrients in the sulfate form could potentially offer unforeseen benefits, though it also presents a risk of introducing unknown or detrimental components.[9] This guide provides detailed experimental protocols and frameworks for data analysis to rigorously assess its feasibility.

Comparative Composition of L-Lysine Sources

The primary distinction between the two lysine forms lies in their composition, a direct result of their production processes. L-lysine HCl is a purified crystalline product, whereas this compound contains residual biomass and metabolites from the fermentation process.[5]

FeatureL-Lysine Hydrochloride (HCl)This compound
Purity (as L-lysine) High (~78%)[6]Lower (~51-65%)[4][6]
Form CrystallineGranular
Composition L-lysine, ChlorideL-lysine, Sulfate, other amino acids, fermentation by-products[4][5]
Production Fermentation followed by purification and crystallizationFermentation with less extensive downstream purification[10]
Solubility HighGenerally good

Experimental Protocols

This section details the methodologies for a comparative study of this compound and L-lysine HCl in a representative mammalian cell culture system (e.g., CHO cells).

Preparation of Lysine-Supplemented Media

Objective: To prepare cell culture media with equimolar concentrations of L-lysine from both L-lysine HCl and this compound sources.

Materials:

  • Lysine-free basal medium (e.g., DMEM/F-12)

  • L-lysine hydrochloride (cell culture grade)

  • This compound (analytical grade)

  • Fetal Bovine Serum (FBS) or other appropriate serum

  • Penicillin-Streptomycin solution

  • Sterile, deionized water

  • 0.22 µm sterile filters

Protocol:

  • Calculate Molar Equivalents: Determine the molar concentration of lysine in the standard basal medium that will be used as a positive control. Calculate the required mass of L-lysine HCl and this compound to achieve this same molar concentration of lysine in the lysine-free basal medium. Note: Account for the purity of each source in the calculation.

  • Prepare Stock Solutions:

    • Dissolve the calculated amount of L-lysine HCl in sterile deionized water to create a concentrated stock solution (e.g., 100x).

    • Dissolve the calculated amount of this compound in sterile deionized water to create a 100x stock solution. Gentle heating and stirring may be required.

  • Sterilization: Sterilize both stock solutions by passing them through a 0.22 µm filter into sterile tubes.

  • Media Formulation: Prepare three types of media:

    • Control Medium: Standard basal medium containing its original L-lysine concentration.

    • HCl-Supplemented Medium: Lysine-free basal medium supplemented with the L-lysine HCl stock solution to the target molar concentration.

    • Sulfate-Supplemented Medium: Lysine-free basal medium supplemented with the this compound stock solution to the target molar concentration.

  • Final Preparation: Add FBS and Penicillin-Streptomycin to all three media formulations to the desired final concentrations.

  • Quality Control: Measure the pH and osmolality of all prepared media to ensure they are within the acceptable range for cell culture.

Cell Growth and Viability Assay

Objective: To assess the effect of this compound on cell proliferation and viability compared to L-lysine HCl.

Materials:

  • CHO-K1 cells (or other relevant cell line)

  • Prepared Control, HCl-Supplemented, and Sulfate-Supplemented media

  • T-25 flasks or 6-well plates

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding: Seed CHO-K1 cells in triplicate in 6-well plates at a density of 1 x 10^5 cells/mL in their standard growth medium.

  • Adaptation (Optional but Recommended): After 24 hours, replace the standard medium with the respective experimental media (Control, HCl-Supplemented, Sulfate-Supplemented).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Counting: At 24-hour intervals for a period of 5-7 days, perform cell counts.

    • Aspirate the medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in a known volume of fresh medium.

    • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis: Calculate the viable cell density (cells/mL) and percentage viability for each time point and condition. Plot growth curves (viable cell density vs. time).

Recombinant Protein Production Analysis

Objective: To compare the productivity of a model recombinant protein in cells cultured with this compound versus L-lysine HCl.

Materials:

  • A recombinant CHO cell line expressing a quantifiable protein (e.g., a monoclonal antibody or enzyme).

  • Prepared Control, HCl-Supplemented, and Sulfate-Supplemented media.

  • Shake flasks or bioreactors.

  • ELISA kit or other appropriate protein quantification assay (e.g., BCA, Bradford).

Protocol:

  • Inoculation: Inoculate shake flasks containing the three different media formulations with the recombinant CHO cells at a starting density of 2 x 10^5 cells/mL.

  • Fed-Batch Culture: Maintain the cultures in a shaking incubator at appropriate speed, temperature (37°C), and CO2 levels (5-8%).

  • Sampling: Take daily samples to measure viable cell density, viability, and the concentration of the recombinant protein in the supernatant.

  • Protein Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and store it at -20°C until analysis. Quantify the protein concentration using a validated ELISA or other suitable method.

  • Data Analysis: Plot the protein titer (e.g., in mg/L) over time for each condition. Calculate the specific productivity (qP), typically expressed as picograms/cell/day.

Data Presentation

Quantitative data should be organized into clear, concise tables for direct comparison.

Table 1: Cell Growth and Viability

Time (hours)ConditionViable Cell Density (x 10^6 cells/mL)Viability (%)
0 Control0.198
L-Lysine HCl0.198
This compound0.198
24 Control
L-Lysine HCl
This compound
48 Control
L-Lysine HCl
This compound
72 Control
L-Lysine HCl
This compound
96 Control
L-Lysine HCl
This compound
120 Control
L-Lysine HCl
This compound

Table 2: Recombinant Protein Production

DayConditionPeak Viable Cell Density (x 10^6 cells/mL)Protein Titer (mg/L)Specific Productivity (pcd)
5 Control
L-Lysine HCl
This compound
7 Control
L-Lysine HCl
This compound
10 Control
L-Lysine HCl
This compound
14 Control
L-Lysine HCl
This compound

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.

G cluster_prep Phase 1: Media Preparation cluster_exp Phase 2: Cell Culture Experiments cluster_analysis Phase 3: Data Analysis LysHCl L-Lysine HCl StockHCl Prepare 100x Stock (HCl) LysHCl->StockHCl LysSO4 This compound StockSO4 Prepare 100x Stock (Sulfate) LysSO4->StockSO4 Basal Lysine-Free Basal Medium MediaHCl Formulate HCl Medium Basal->MediaHCl MediaSO4 Formulate Sulfate Medium Basal->MediaSO4 StockHCl->MediaHCl StockSO4->MediaSO4 CultureHCl Culture in HCl Medium MediaHCl->CultureHCl CultureSO4 Culture in Sulfate Medium MediaSO4->CultureSO4 Seed Seed CHO Cells Seed->CultureHCl Seed->CultureSO4 CultureCtrl Culture in Control Medium Seed->CultureCtrl Sampling Daily Sampling CultureHCl->Sampling CultureSO4->Sampling CultureCtrl->Sampling VCD Viable Cell Density & Viability Sampling->VCD Titer Protein Titer (ELISA) Sampling->Titer Compare Compare Performance Metrics VCD->Compare Titer->Compare

Fig. 1: Experimental workflow for comparing L-lysine sources.

mTOR_Pathway Lysine L-Lysine mTORC1 mTORC1 Complex Lysine->mTORC1 AminoAcids Other Amino Acids AminoAcids->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis (Translation Initiation & Elongation) S6K1->ProteinSynthesis promotes FourEBP1->ProteinSynthesis inhibits (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Fig. 2: Simplified mTOR signaling pathway activated by amino acids.

Discussion of Potential Outcomes

  • Equivalent Performance: If this compound results in comparable cell growth, viability, and protein production to L-lysine HCl, it could be validated as a direct, cost-effective substitute. This would be the most favorable outcome for reducing manufacturing costs.

  • Superior Performance: The additional components in this compound, such as other amino acids or beneficial metabolites, could potentially enhance cell performance.[4] An observed increase in peak cell density or specific productivity would warrant a more detailed analysis to identify the causative agents.

  • Inferior Performance: The impurities or the higher sulfate concentration in the this compound medium could have a detrimental effect on cell health, leading to reduced growth or productivity.[9] This outcome would indicate that this compound is not a suitable substitute without further purification or reformulation. It might also suggest that the specific cell line is sensitive to higher sulfate levels or other uncharacterized components.

Conclusion

This technical guide provides a comprehensive framework for the preliminary investigation of this compound as an alternative to L-lysine HCl in mammalian cell culture. The proposed experiments are designed to deliver clear, quantitative data on the key performance indicators relevant to biopharmaceutical production. While this compound presents a compelling opportunity for cost reduction, a thorough and systematic evaluation as outlined here is essential to ensure that any change in raw materials does not compromise process performance or product quality. The results of this investigation will provide the necessary data for an informed decision on the feasibility of incorporating this compound into cell culture media formulations.

References

An In-depth Technical Guide to L-Lysine Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-lysine, an essential amino acid, is a fundamental component of proteins and a precursor for various biosynthetic pathways. Its sulfate (B86663) salt, L-lysine sulfate, is a common and stable form used in animal nutrition and various biotechnological applications.[1] While the sulfate counter-ion enhances stability, the biological fate of the compound is dictated by the catabolism of the L-lysine moiety.[2] Understanding the degradation pathways of L-lysine is critical for research in metabolic disorders, drug development targeting these pathways, and optimizing biotechnological processes.

This technical guide provides a comprehensive overview of the primary degradation pathways of L-lysine across different biological systems, details the key byproducts, presents quantitative data on these processes, and outlines relevant experimental protocols for their study.

Major Degradation Pathways of L-Lysine

L-lysine is catabolized through several distinct pathways, which vary between organisms such as mammals, plants, and bacteria. The primary pathways converge on a few key intermediates that are then channeled into central metabolism.

The Saccharopine Pathway

The Saccharopine Pathway is the predominant route for L-lysine degradation in mammals and plants.[3][4][5] This mitochondrial pathway involves the conversion of L-lysine into α-aminoadipate.[6][7]

The core reactions are:

  • L-Lysine + α-ketoglutarate ⇌ Saccharopine : This condensation reaction is catalyzed by the enzyme Lysine-Ketoglutarate Reductase (LKR) , utilizing NADPH as a cofactor.[6][8]

  • Saccharopine ⇌ α-aminoadipate-semialdehyde + Glutamate : The hydrolysis of saccharopine is catalyzed by Saccharopine Dehydrogenase (SDH) , using NAD(P)⁺ as a cofactor.[6][8] In many organisms, LKR and SDH exist as a single bifunctional enzyme.[6]

  • α-aminoadipate-semialdehyde → α-aminoadipate : This final oxidation step is catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASADH) .[6][7]

The end product, α-aminoadipate, is further metabolized to α-ketoadipate and ultimately to Acetyl-CoA, which enters the citric acid cycle.[9]

Saccharopine_Pathway lys L-Lysine in1 lys->in1 akg α-Ketoglutarate akg->in1 sac Saccharopine in2 sac->in2 Saccharopine Dehydrogenase (SDH) aasa α-Aminoadipate Semialdehyde aaa α-Aminoadipate aasa->aaa AASADH accoa Acetyl-CoA (to TCA Cycle) aaa->accoa glu Glutamate in1->sac Lysine-Ketoglutarate Reductase (LKR) in2->aasa in2->glu Cadaverine_Pathway lys L-Lysine cad Cadaverine lys->cad Lysine Decarboxylase (LDC) + CO₂ piperideine Δ¹-Piperideine cad->piperideine Cadaverine Transaminase aminovalerate δ-Aminovalerate piperideine->aminovalerate Spontaneous Hydrolysis glutarate Glutarate aminovalerate->glutarate Multi-step Oxidation tca TCA Cycle glutarate->tca Pseudomonas_Pathways cluster_AMV AMV Pathway cluster_AMA AMA Pathway L_lys L-Lysine dava δ-Aminovaleramide L_lys->dava davB D_lys D-Lysine L_lys->D_lys Lysine Racemase amv δ-Aminovalerate dava->amv davA glut_sa Glutarate Semialdehyde amv->glut_sa glut Glutarate glut_sa->glut tca TCA Cycle glut->tca pip2c Δ¹-Piperideine- 2-Carboxylate D_lys->pip2c L_pip L-Pipecolate pip2c->L_pip dkpA ama α-Aminoadipate L_pip->ama amaA, amaB ama->glut LCMS_Workflow sample Plasma Sample (e.g., 50 µL) precip Protein Precipitation (e.g., add Methanol/Acetonitrile) sample->precip vortex Vortex & Incubate (e.g., on ice) precip->vortex centrifuge Centrifugation (e.g., 12,000 x g, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms data Data Analysis (Quantify Metabolites) msms->data

References

Methodological & Application

Protocol for L-Lysine Sulfate Supplementation in Poultry Feed: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for L-Lysine sulfate (B86663) supplementation in poultry feed. This document outlines the comparative efficacy of L-Lysine sulfate, detailed experimental methodologies, and the underlying signaling pathways influenced by lysine (B10760008) supplementation.

Introduction to L-Lysine Supplementation in Poultry Nutrition

L-lysine is an essential amino acid critical for protein synthesis, muscle development, and overall growth in poultry.[1] As poultry cannot synthesize lysine, it must be supplied through their diet.[1] In commercial poultry feed, corn and soybean meal are common ingredients, which are often deficient in lysine, making it the first limiting amino acid in many practical broiler diets.[2][3] To address this deficiency, synthetic L-lysine is commonly added to poultry rations to balance the amino acid profile, thereby improving growth rates, feed efficiency, and meat yield.[4][5]

Two primary forms of supplemental L-lysine are available: L-Lysine hydrochloride (HCl) and this compound.[6] L-Lysine HCl is a highly purified form, typically containing about 78% available lysine.[3] this compound is produced through a fermentation process and contains a lower concentration of lysine (typically 51-65%) but also includes fermentation co-products such as other amino acids and nutrients.[6][7] These additional components may offer further nutritional benefits.[6]

Comparative Efficacy of this compound and L-Lysine HCl

Numerous studies have demonstrated that this compound is an effective alternative to L-Lysine HCl in poultry diets.[1] While L-Lysine HCl has traditionally been the benchmark, research indicates that this compound can provide comparable, and in some cases superior, performance outcomes in broilers.[1][7]

A key advantage of this compound is its potential for improved nutrient metabolizability and protein utilization, which may be attributed to the presence of retained bacterial cell mass from the fermentation process.[3][7] This can lead to enhanced live weight gain and feed conversion efficiency.[3][7]

Table 1: Comparative Performance of Broilers Fed this compound vs. L-Lysine HCl

Performance MetricControl (Lysine Deficient)L-Lysine HCl SupplementedThis compound SupplementedReference
Live Weight (g)Significantly LowerImprovedSuperior to HCl[7]
Feed Conversion Ratio (FCR)Higher (less efficient)ImprovedSuperior to HCl[7]
Breast Meat Yield (%)LowerIncreasedIncreased[7]
Carcass Protein AccretionLowerIncreasedSignificantly Higher[7]
Nitrogen RetentionLowerImprovedSignificantly Higher[7]

Experimental Protocols

Broiler Feeding Trial Protocol

This protocol outlines a standard procedure for conducting a feeding trial to evaluate the efficacy of this compound supplementation in broiler chickens.

3.1.1. Experimental Design:

  • Animals: Day-old broiler chicks (e.g., Cobb 500 or Ross 308) of a single sex.

  • Housing: Birds are housed in environmentally controlled pens with ad libitum access to feed and water.

  • Treatments:

    • T1: Basal diet (negative control, deficient in lysine).

    • T2: Basal diet + L-Lysine HCl (positive control, meeting NRC recommendations).

    • T3: Basal diet + this compound (experimental group).

  • Replication: A sufficient number of replicate pens per treatment to ensure statistical power (e.g., 6-8 replicates).

  • Duration: The trial is typically divided into starter (1-21 days) and finisher (22-42 days) phases.

3.1.2. Diet Formulation:

  • A basal diet is formulated to be isocaloric and isonitrogenous across all treatments, meeting or exceeding the nutritional requirements for broilers for all nutrients except lysine.

  • L-Lysine HCl and this compound are added to the basal diet to achieve the desired lysine levels for the respective treatment groups. The inclusion rate will depend on the lysine concentration of the specific this compound product used.

3.1.3. Data Collection:

  • Performance: Body weight and feed intake are recorded weekly to calculate weight gain, feed intake, and feed conversion ratio (FCR).

  • Carcass Analysis: At the end of the trial, a subset of birds from each pen is selected for carcass evaluation.

  • Sample Collection: Blood, tissue (e.g., breast muscle), and ileal digesta samples are collected for further analysis.

Table 2: Recommended Digestible Lysine Levels for Broilers (% of Diet)

Growth PhaseDigestible Lysine (%)
Starter (1-10 days)1.10 - 1.25
Grower (11-24 days)0.95 - 1.10
Finisher (25-42 days)0.85 - 1.00
Ileal Digestibility Assay Protocol

This assay determines the proportion of amino acids absorbed in the small intestine.

  • Animal Preparation: Broilers (e.g., 21-28 days old) are adapted to the experimental diets for a period of 5-7 days.

  • Diet: A test diet containing this compound as the primary source of supplemental lysine is fed. An indigestible marker (e.g., chromic oxide or titanium dioxide) is included in the diet.

  • Sample Collection: At the end of the adaptation period, birds are euthanized, and the contents of the terminal ileum (the section of the small intestine ending at the ileo-cecal junction) are collected.

  • Analysis: The collected digesta and feed samples are analyzed for their amino acid and indigestible marker concentrations.

  • Calculation: The apparent ileal digestibility (AID) is calculated using the following formula: AID (%) = 100 - [100 x (Marker_feed / Marker_digesta) x (AA_digesta / AA_feed)] Where:

    • Marker_feed = Concentration of the marker in the feed

    • Marker_digesta = Concentration of the marker in the ileal digesta

    • AA_digesta = Concentration of the amino acid in the ileal digesta

    • AA_feed = Concentration of the amino acid in the feed

Carcass Evaluation Protocol
  • Selection: At the end of the feeding trial, a pre-determined number of birds per replicate are randomly selected.

  • Fasting: Birds are fasted for 8-12 hours to empty the digestive tract.

  • Slaughter and Processing: Birds are humanely slaughtered, bled, scalded, and de-feathered. The head, shanks, and viscera are removed.

  • Measurements:

    • Live Weight: Weight of the bird before slaughter.

    • Carcass Weight: Weight of the carcass after removal of blood, feathers, head, shanks, and viscera.

    • Carcass Yield (%): (Carcass Weight / Live Weight) x 100.

    • Part Weights: The carcass is dissected into commercial cuts (breast, thighs, drumsticks, wings), and each part is weighed.

    • Abdominal Fat Pad: The fat surrounding the gizzard and cloaca is removed and weighed.

Signaling Pathways and Visualizations

Lysine plays a crucial role in muscle growth by influencing key signaling pathways that regulate protein synthesis. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and proliferation.

The mTOR Signaling Pathway in Muscle Growth

Amino acids, including lysine, can activate the mTORC1 complex, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1. The phosphorylation of S6K1 and 4E-BP1 leads to an increase in the translation of specific mRNAs, ultimately promoting protein synthesis and muscle hypertrophy.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Amino Acids (Lysine) Amino Acids (Lysine) mTORC1 mTORC1 Amino Acids (Lysine)->mTORC1 Activates Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Simplified mTOR signaling pathway in muscle cells.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for a research project evaluating the effects of this compound supplementation in poultry.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion A Experimental Design B Diet Formulation A->B C Animal Acclimation B->C D Feeding Trial C->D E Data Collection (Performance) D->E F Carcass Evaluation D->F G Ileal Digestibility Assay D->G H Signaling Pathway Analysis (e.g., Western Blot) D->H I Statistical Analysis E->I F->I G->I H->I J Interpretation and Reporting I->J

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a viable and potentially superior alternative to L-Lysine HCl for supplementing poultry feed. Its benefits may extend beyond simply providing lysine, due to the presence of other nutrients from the fermentation process. The protocols outlined in these application notes provide a framework for researchers to conduct robust evaluations of this compound and further elucidate its mechanisms of action in poultry.

References

Application Note: The Use of L-Lysine Sulfate in Swine Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysine (B10760008) is the first limiting essential amino acid in typical corn-soybean meal-based diets for swine, making its supplementation crucial for optimizing growth, feed efficiency, and lean muscle development.[1][2][3] For decades, L-Lysine (B1673455) monohydrochloride (HCl) has been the standard source for crystalline lysine supplementation.[3] Recently, L-Lysine sulfate (B86663) has emerged as a viable alternative, produced through a bacterial fermentation process similar to L-Lysine HCl.[2][4] This application note provides an overview of L-Lysine sulfate and protocols for its evaluation in swine nutrition studies.

This compound vs. L-Lysine HCl

While both products supply supplemental lysine, they differ in their composition. L-Lysine HCl typically contains about 78.8% L-Lysine.[1] this compound is a fermentation co-product that contains a lower concentration of L-Lysine (typically 54.6% to 70%) but also includes other fermentation residues like other amino acids and phosphorus.[1][2][5] Despite these compositional differences, extensive research has demonstrated that the bioavailability of lysine in this compound is equivalent to that in L-Lysine HCl for swine across all production stages, from nursery piglets to finishing pigs.[1][2][5][6]

Key Applications and Effects in Swine Nutrition

  • Growth Performance: Studies consistently show no significant difference in growth performance—including Average Daily Gain (ADG) and Gain to Feed ratio (G:F)—between pigs fed diets supplemented with this compound and those fed L-Lysine HCl.[3][7][8]

  • Bioavailability: The relative bioavailability (RBV) of this compound is consistently reported to be equivalent to L-Lysine HCl, which is considered the 100% bioavailable standard.[2][8][9] RBV values often range from 97% to 119%, with confidence intervals that include 100%, indicating no statistical difference.[5][8]

  • Carcass Characteristics: Supplementation with this compound results in similar carcass characteristics (e.g., backfat thickness, loin depth) compared to L-Lysine HCl.[1][3][7] Increasing dietary lysine from either source generally leads to decreased backfat.[1][3]

  • Nutrient Digestibility: Some studies in nursery piglets have indicated that diets supplemented with this compound may lead to greater apparent total tract digestibility of dry matter, gross energy, and crude protein compared to L-Lysine HCl.[5][6]

  • Gut Health: Adequate lysine supplementation, regardless of the source, has been shown to improve gut morphology, such as increasing villus height in the jejunum, compared to lysine-deficient diets.[5][6]

Comparative Overview of L-Lysine Sources

G cluster_0 L-Lysine Sources for Swine Diets cluster_1 Key Comparison Metrics Lys_HCl L-Lysine HCl Bioavailability Equivalent Bioavailability (RBV ≈ 100%) Lys_HCl->Bioavailability Composition Different Composition (HCl: ~78% Lys | Sulfate: ~55-70% Lys + fermentation co-products) Lys_HCl->Composition Lys_Sulfate This compound Lys_Sulfate->Bioavailability Lys_Sulfate->Composition Growth Similar Growth Performance (ADG, G:F) Bioavailability->Growth Carcass Comparable Carcass Traits Growth->Carcass

Caption: Comparison of L-Lysine HCl and this compound.

Data Summary Tables

Table 1: Effect of L-Lysine Source on Growth Performance in Growing-Finishing Pigs

Parameter L-Lysine HCl This compound P-value Citation
Phase 1 (26-48 kg)
Avg. Daily Gain ( kg/d ) 0.95 0.96 > 0.10 [1][7]
Gain:Feed 0.43 0.43 > 0.10 [1][7]
Phase 3 (68-98 kg)
Avg. Daily Gain ( kg/d ) 1.08 1.09 > 0.10 [1][7]
Gain:Feed 0.35 0.35 > 0.10 [1][7]

Data synthesized from studies where graded levels of lysine were provided. Values represent the mean performance at the highest inclusion levels. P-value indicates no significant difference between sources.

Table 2: Relative Bioavailability (RBV) of this compound Compared to L-Lysine HCl (100%)

Pig Age Response Criteria RBV (%) 95% Confidence Interval Citation
Nursery (6-15 kg) ADG 106 - [5][6]
G:F 119 - [5][6]
Growing (57-87 kg) ADG 104 34 - 174% [2][4]
G:F 112 46 - 179% [2][4]
Growing (26-48 kg) ADG 109.7 59.9 - 159.4% [3]
G:F 97.4 77.8 - 117.0% [3]

The RBV is determined using the multiple regression slope-ratio method.

Experimental Protocols

Protocol 1: Determining the Relative Bioavailability (RBV) of this compound in Growing Pigs

1. Objective: To evaluate the relative bioavailability of this compound compared to L-Lysine HCl based on growth performance and blood parameters in growing pigs (e.g., 25-50 kg).

2. Animals and Housing:

  • A total of 280 growing pigs (initial BW: 25.9 ± 0.25 kg) are used.[1]

  • Animals are randomly assigned to dietary treatments, blocked by initial body weight and sex.

  • Pigs are housed in pens with concrete flooring, each equipped with a feeder and nipple drinker.[4] A typical setup involves 5 pigs per pen.[1]

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee.[1]

3. Experimental Design and Diets:

  • A completely randomized design is used with the pen as the experimental unit.[7]

  • Dietary Treatments (7 total):

    • T1 (Basal Diet): A corn-soybean meal-based diet formulated to be deficient in lysine, meeting only 65% of the standardized ileal digestible (SID) Lys requirement for the specific growth phase (based on NRC, 2012).[1][10]

    • T2-T4 (HCl Group): The basal diet supplemented with three graded levels of L-Lysine HCl (78.8% purity) to meet 75%, 85%, and 95% of the SID Lys requirement.[1][10]

    • T5-T7 (Sulfate Group): The basal diet supplemented with three graded levels of this compound (e.g., 54.6% purity) to meet 75%, 85%, and 95% of the SID Lys requirement.[1][10]

  • All diets are formulated to be isocaloric and meet or exceed requirements for all other nutrients.[11]

  • Feed and water are provided on an ad libitum basis.[4]

4. Data Collection and Sample Analysis:

  • Growth Performance: Individual pig weights and pen feed consumption are recorded weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain to Feed ratio (G:F).[4] The trial duration is typically 4-5 weeks for a specific growth phase.[1]

  • Blood Samples: At the end of the trial period, blood samples are collected (e.g., via vena cava puncture) from a subset of pigs in each pen.[12] Samples are centrifuged to obtain plasma/serum, which is stored at -20°C for analysis of Blood Urea Nitrogen (BUN) or plasma urea.[1][5]

  • Digestibility (Optional): To measure apparent total tract digestibility (ATTD), fecal samples can be collected for a 3-4 day period following an adaptation phase.[3] Diets may contain an indigestible marker like titanium dioxide. Feed and fecal samples are analyzed for dry matter, gross energy, crude protein, and sulfur.[3][5]

5. Statistical Analysis:

  • Performance and blood data are analyzed using PROC GLM or MIXED of SAS.[1] Pen is the experimental unit.

  • The RBV of this compound is determined using the multiple regression slope-ratio method, regressing the response variable (e.g., ADG, G:F) on the supplemental lysine intake.[7][8] The bioavailability of L-Lysine HCl is assumed to be 100%.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Growth Trial cluster_2 Phase 3: Sample & Data Analysis AnimalSelection Select Pigs (e.g., 25 kg BW) Block by Weight & Sex DietFormulation Formulate 7 Diets: - 1 Basal (65% Lys) - 3 HCl Levels (75, 85, 95%) - 3 Sulfate Levels (75, 85, 95%) AnimalSelection->DietFormulation Randomization Randomly Assign Pens to Dietary Treatments DietFormulation->Randomization Feeding Ad Libitum Feeding (4-5 Weeks) Randomization->Feeding DataCollection Weekly Data Collection: - Pen Feed Intake - Individual Body Weight Feeding->DataCollection PerformanceCalc Calculate ADG, ADFI, G:F DataCollection->PerformanceCalc BloodSampling Collect Blood Samples (for BUN analysis) Stats Statistical Analysis: - ANOVA - Slope-Ratio for RBV BloodSampling->Stats PerformanceCalc->BloodSampling

Caption: Workflow for a swine nutrition bioavailability study.

Role of Lysine in Protein Synthesis

G DietaryLysine Dietary L-Lysine (Sulfate or HCl) Absorption Intestinal Absorption DietaryLysine->Absorption Digestion Bloodstream Free Lysine Pool (Bloodstream) Absorption->Bloodstream ProteinSynthesis Muscle Protein Synthesis Bloodstream->ProteinSynthesis Rate-Limiting Substrate LeanGrowth Lean Tissue Accretion (Growth) ProteinSynthesis->LeanGrowth

Caption: Simplified pathway of lysine utilization for growth.

References

Application Note: Quantification of L-Lysine Sulfate in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Lysine is an essential amino acid critical for numerous physiological functions, including protein synthesis, carnitine production for fatty acid metabolism, and calcium absorption.[1] Its quantification in plasma is vital for assessing nutritional status and diagnosing various metabolic disorders.[2][3] L-Lysine sulfate (B86663), a common salt form, readily dissociates in aqueous solutions, allowing for the analysis of the L-Lysine cation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate determination of amino acids in complex biological matrices like plasma.[1][4][5]

Due to the absence of a strong chromophore in L-Lysine, direct UV detection is often challenging and lacks sensitivity.[1] To overcome this, pre-column derivatization with a fluorescent agent is a common strategy to enhance detectability and selectivity.[1][2] This application note details a reliable HPLC method using pre-column derivatization with o-Phthalaldehyde (OPA) and 3-Mercaptopropionic Acid (MPA) for the quantification of L-Lysine in plasma, followed by fluorescence detection.

Experimental Principle

The method involves the deproteinization of plasma samples, followed by the automated pre-column derivatization of L-Lysine and other primary amino acids with OPA/MPA. The resulting fluorescent isoindole derivatives are then separated by reversed-phase HPLC and quantified using a fluorescence detector. An internal standard (IS), such as norvaline, is used to ensure accuracy and precision.[2]

Detailed Protocol

Materials and Reagents
  • L-Lysine Sulfate (Reference Standard)

  • Norvaline (Internal Standard)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic Acid (MPA)

  • Perchloric Acid (PCA), 0.5 mol/L

  • Potassium Tetraborate (B1243019) Buffer, 200 mmol/L, pH 9.5

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade

  • Plasma Samples (Human or Animal)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 7.5 adjusted with Triethylamine.[4]

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: 0.5 - 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Injection Volume: 20 µL.[4]

  • Fluorescence Detection: Excitation: 340 nm, Emission: 455 nm.[3]

  • Total Run Time: Approximately 35 minutes.[2]

Preparation of Solutions
  • Derivatization Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of 3-MPA. Dilute this solution with 8 mL of the same buffer to get the final working solution. Prepare fresh daily.[2]

  • Standard Stock Solutions: Prepare a stock solution of this compound in 100 mmol/L HCl. Prepare a separate stock solution of the internal standard (norvaline) in HPLC grade water.[2]

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the L-Lysine stock solution to cover a concentration range of 5 to 1000 µmol/L.[2] Spike each standard with the internal standard to a final concentration of 62.5 µmol/L.

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, mix 20 µL of plasma with 20 µL of the internal standard solution (62.5 µmol/L norvaline) and 160 µL of HPLC grade water.[2]

  • To precipitate proteins, add 200 µL of 0.5 mol/L perchloric acid.[2]

  • Vortex the mixture thoroughly and then centrifuge at 15,000 x g for 5 minutes at room temperature.[2]

  • Collect 150 µL of the supernatant and filter it using a 0.2-µm microcentrifuge filter by centrifuging at 15,000 x g for 1 minute.[2]

  • The filtered supernatant is now ready for derivatization and HPLC analysis.

Automated Derivatization and HPLC Analysis
  • Transfer the prepared samples and calibration standards to autosampler vials.

  • The derivatization is performed automatically by the autosampler. The typical procedure involves mixing 50 µL of the sample/standard with 50 µL of the derivatization reagent.[2]

  • The mixture is incubated for a set time (e.g., 30 minutes) before injection onto the HPLC column.[2]

  • Inject 20 µL of the derivatized sample onto the HPLC system and acquire the chromatogram.

Data Presentation

The performance of the HPLC method is summarized in the tables below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic and Calibration Data

ParameterL-Lysine
Retention Time (approx.)Variable, dependent on exact conditions
Linearity Range (µmol/L)5 - 1000
Correlation Coefficient (r²)> 0.99

Table 2: Method Validation Parameters

ParameterResult
Accuracy (% Recovery)91 - 108%[2]
Intra-assay Precision (% CV)1 - 7%[2]
Inter-assay Precision (% CV)2 - 12%[2]
Limit of Detection (LOD) (µg/mL)1.47[4]
Limit of Quantification (LOQ) (µg/mL)4.41[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) add_is Add Internal Standard (Norvaline, 20 µL) plasma->add_is add_water Add HPLC Water (160 µL) add_is->add_water precipitate Protein Precipitation (Perchloric Acid, 200 µL) add_water->precipitate vortex_centrifuge Vortex & Centrifuge (15,000 x g, 5 min) precipitate->vortex_centrifuge filter Filter Supernatant (0.2 µm filter) vortex_centrifuge->filter derivatization Pre-column Derivatization (OPA/MPA, 30 min) filter->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Peak Area Ratio vs. Conc.) chromatogram->quantification results Final Concentration (µmol/L) quantification->results

Caption: Experimental workflow for L-Lysine quantification in plasma.

lysine_catabolism lysine L-Lysine saccharopine Saccharopine lysine->saccharopine alpha_kg α-Ketoglutarate alpha_kg->saccharopine glutamate Glutamate saccharopine->glutamate aas α-Aminoadipate Semialdehyde saccharopine->aas aaa α-Aminoadipate aas->aaa ak α-Ketoadipate aaa->ak glutaryl_coa Glutaryl-CoA ak->glutaryl_coa acetyl_coa Acetyl-CoA glutaryl_coa->acetyl_coa tca TCA Cycle acetyl_coa->tca

References

Application Notes & Protocols: Industrial Fermentation of L-Lysine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-lysine (B1673455) is an essential amino acid that cannot be synthesized by monogastric animals and must be supplied through their diet.[1] It is a critical component in the animal feed industry, used to improve the protein quality of feedstuffs and enhance animal growth and tissue synthesis.[1][2] While chemical and enzymatic methods exist, the industrial-scale production of L-lysine is dominated by microbial fermentation, a cost-effective and efficient process.[3][4]

Genetically engineered strains of Corynebacterium glutamicum are the primary microorganisms used for this purpose.[1][5] These strains are optimized to resist feedback inhibition and channel metabolic pathways toward high-yield L-lysine accumulation.[5] The most common production method is fed-batch fermentation, which allows for controlled nutrient feeding to prevent overflow metabolism and maximize productivity.[3][5]

Following fermentation, the L-lysine is recovered from the broth. For the production of L-lysine sulfate (B86663), a stable and common form for feed additives, sulfuric acid or ammonium (B1175870) sulfate is used to form the salt during or after the fermentation process.[6][7] The final product is typically a dried, granulated powder.[8] These application notes provide a detailed protocol for the industrial production of L-lysine sulfate using fed-batch fermentation with Corynebacterium glutamicum.

Experimental Workflow for this compound Production

The overall process for this compound production is a multi-stage operation involving upstream, fermentation, and downstream processing.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing strain Strain Selection & Optimization (C. glutamicum) media Media Preparation (Seed & Production) strain->media inoculum Inoculum Development media->inoculum fermenter Fed-Batch Fermentation (Bioreactor) inoculum->fermenter Inoculation separation Cell Separation (Centrifugation/ Ultrafiltration) fermenter->separation Harvest purification Purification (Ion Exchange Chromatography) separation->purification sulfation Sulfation & Concentration purification->sulfation drying Drying & Granulation sulfation->drying product product drying->product Final Product: This compound

Caption: Overall workflow from strain selection to final this compound product.

Materials and Reagents

  • Microorganism: High-yielding, genetically modified strain of Corynebacterium glutamicum (e.g., ATCC 13032 derived mutants).

  • Carbon Sources: Glucose, molasses, or starch hydrolysates.[9]

  • Nitrogen Sources: Ammonium sulfate ((NH₄)₂SO₄), aqueous ammonia (B1221849) (NH₄OH).[10]

  • Minerals and Salts: Potassium dihydrogen phosphate (B84403) (KH₂PO₄), magnesium sulfate heptahydrate (MgSO₄·7H₂O), ferrous sulfate (FeSO₄·7H₂O), manganese sulfate (MnSO₄·H₂O), calcium carbonate (CaCO₃).[10]

  • Growth Factors: Corn steep liquor, yeast extract, biotin, thiamine (B1217682) hydrochloride.[1][10]

  • pH Control: Aqueous ammonia, sulfuric acid (H₂SO₄).[9][11]

  • Antifoaming Agent: Soya oil or other food-grade antifoam agents.[7]

  • Purification Resin: Cation-exchange resin.[5]

Detailed Protocols

  • Strain Reconstitution: Reconstitute a cryopreserved stock of C. glutamicum by inoculating it into a flask containing Tryptic Soy Broth (TSB) supplemented with glucose (25 g/L).[12]

  • Incubation: Incubate the flask at 30°C with shaking at 120-200 rpm for 24 hours.[12][13]

  • Seed Culture: Transfer the culture to a larger volume of seed medium (see Table 1) in a baffled flask. The inoculum volume should be approximately 5-10% (v/v) of the seed medium.

  • Second Incubation: Incubate the seed culture at 30-34°C for 18-24 hours with vigorous agitation to ensure sufficient aeration.[14] This culture will serve as the inoculum for the production fermenter.

  • Media Preparation: Prepare the production fermentation medium (see Table 1) and sterilize it in the bioreactor. Carbon sources like glucose are often sterilized separately and added aseptically to prevent caramelization.

  • Bioreactor Inoculation: Aseptically transfer the seed culture into the sterilized production fermenter. The typical inoculum size is 5-10% (v/v).[15]

  • Fermentation Conditions: Maintain the culture under the conditions outlined in Table 2.

    • Temperature: Control at 30-37°C.[5][16]

    • pH: Maintain at approximately 7.0-7.5. Control is achieved by the automated addition of aqueous ammonia, which also serves as a nitrogen source.[5][16]

    • Aeration & Agitation: Ensure high dissolved oxygen levels by sparging with filtered air at 1.0-1.25 vvm and agitating at 200-300 rpm.[17] Oxygen supply is critical, and enhanced bioreactors can significantly improve yields.[14]

  • Fed-Batch Strategy:

    • Initiate the fermentation as a batch culture until the initial carbon source is nearly depleted.

    • Begin the continuous or intermittent feeding of a concentrated glucose solution to maintain the glucose concentration at a controlled level (e.g., 5-15 g/L).[7] This prevents the accumulation of inhibitory byproducts.

  • Sulfate Addition: For direct production of this compound, sulfuric acid or ammonium sulfate is added continuously or in successive portions during the fermentation to maintain the desired pH and form the lysine (B10760008) salt in situ.[7]

  • Duration: The fermentation typically runs for 72 to 96 hours, or until the rate of lysine production significantly decreases.[16][17]

  • Cell Separation: At the end of the fermentation, harvest the broth and separate the microbial biomass. This is achieved industrially using high-speed centrifugation or ultrafiltration.[5][11] The supernatant, containing the dissolved this compound, is collected.

  • Purification via Ion Exchange Chromatography:

    • Pass the clarified supernatant through a column packed with a strong acid cation-exchange resin.[5][9]

    • L-lysine, being positively charged at a neutral pH, will bind to the negatively charged resin, while other impurities are washed through.

    • Elute the bound L-lysine from the column by changing the pH with a buffer, typically an ammonium hydroxide (B78521) solution. This neutralizes the charge on the lysine, causing it to detach from the resin.[11]

  • Concentration: Concentrate the eluted lysine solution using an evaporator to remove excess water.[6]

  • Drying and Granulation:

    • If sulfation was not performed during fermentation, concentrated sulfuric acid is added to the lysine solution to form this compound.[6]

    • The concentrated this compound solution is then dried. Spray drying or fluid-bed granulation are common industrial methods to produce a stable, transportable powder or granular product.[5][6]

Data Presentation

This table provides representative compositions for seed and production media, compiled from various sources.[10][14][18] Concentrations may require optimization based on the specific microbial strain and process.

ComponentSeed Medium (g/L)Production Medium (g/L)Purpose
Glucose/Molasses20 - 5080 - 150 (initial)Carbon & Energy Source
(NH₄)₂SO₄1525 - 30Nitrogen Source
KH₂PO₄41.0 - 2.0Phosphorus Source, Buffering Agent
MgSO₄·7H₂O1.50.5Source of Magnesium Ions
Corn Steep Liquor/Yeast Extract5 - 155 - 10Source of Vitamins & Growth Factors
CaCO₃-20 - 30Buffering Agent
Biotin (µg/L)50 - 20050 - 400Essential Vitamin/Cofactor
Thiamine HCl (µg/L)-120 - 200Essential Vitamin
FeSO₄·7H₂O (mg/L)-200Trace Element
MnSO₄·H₂O (mg/L)-200Trace Element

This table summarizes optimal operating conditions and reported production outcomes from various studies.

ParameterOptimized RangeReference(s)
Operating Conditions
Temperature30 - 37 °C[5][16]
pH7.0 - 7.5 (controlled with NH₄OH)[5][16]
Fermentation Time72 - 96 hours[16][17]
Agitation200 - 300 rpm[16][17]
Aeration Rate1.0 - 1.25 vvm (volume air/volume medium/min)[16][17]
Expected Outcomes
L-Lysine Concentration (Lab Scale)26 - 32 g/L[16][17]
L-Lysine Concentration (Optimized)Up to 185.3 g/L (with oxygen enhancement)[9][14]
Volumetric Productivity~2.57 g/L/h[14]
Yield (Yp/s)0.21 - 0.74 g L-lysine / g glucose[14][16]

Simplified L-Lysine Biosynthesis Pathway

The production of L-lysine in C. glutamicum originates from central metabolic pathways. Strain engineering focuses on overcoming the natural feedback inhibition of key enzymes like aspartokinase to maximize flux towards lysine synthesis.

G glucose Glucose oxaloacetate Oxaloacetate (from TCA Cycle) glucose->oxaloacetate Glycolysis & TCA Cycle aspartate Aspartate oxaloacetate->aspartate asp_p Aspartyl-Phosphate aspartate->asp_p Aspartokinase (Key Regulation Point) asp_sa Aspartate-Semialdehyde asp_p->asp_sa dhp Dihydrodipicolinate asp_sa->dhp branch Threonine, Methionine, Isoleucine asp_sa->branch thdp Tetrahydrodipicolinate dhp->thdp dap Diaminopimelate (DAP) thdp->dap lysine L-Lysine dap->lysine lysine->asp_p Feedback Inhibition (Blocked in engineered strains)

Caption: Simplified biosynthesis pathway of L-lysine from central metabolites.

References

Preparation of L-Lysine Sulfate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine is an essential amino acid critical for cell growth, proliferation, and protein synthesis in cell culture. L-lysine sulfate (B86663) is a stable and highly water-soluble salt of L-lysine, making it an excellent choice for supplementing cell culture media.[1][2] Proper preparation of sterile, concentrated stock solutions is paramount to ensure experimental reproducibility and prevent contamination. This document provides detailed protocols for the preparation, sterilization, and storage of L-lysine sulfate stock solutions for use in a variety of cell culture applications.

Physicochemical Properties and Data

This compound offers enhanced stability compared to free L-lysine, making it more resistant to degradation during storage.[1] Its high solubility in aqueous solutions is a key advantage for preparing concentrated stock solutions.[2] Key quantitative data for this compound are summarized in Table 1.

ParameterValueReference
Molecular Formula (C₆H₁₄N₂O₂)₂·H₂SO₄[3][4]
Molecular Weight 390.38 g/mol [3][4]
Appearance Light brown or pale brownish, free-flowing granulate[4][5][6]
Solubility in Water High, increases with temperature[2]
pH of Solution 3.0 - 6.0[4]
Storage (Powder) Store in a dry, cool place, protected from sunlight and moisture[5][7]
Shelf Life (Powder) At least 2 years under recommended conditions[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the steps to prepare 100 mL of a 100 mM sterile stock solution of this compound. This concentration is suitable for most standard cell culture applications.

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free, sterile water (e.g., Milli-Q or equivalent)

  • Sterile 100 mL beaker or flask

  • Sterile 100 mL graduated cylinder

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a sterile probe

  • Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (appropriate volume)

  • Sterile storage bottles or conical tubes

Procedure:

  • Calculate the Required Mass:

    • To prepare 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution, calculate the mass of this compound needed using the following formula:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L × 0.1 L × 390.38 g/mol = 3.9038 g

  • Dissolution:

    • Within a sterile environment (e.g., a laminar flow hood), add approximately 80 mL of sterile, nuclease-free water to the sterile beaker.

    • Place the sterile magnetic stir bar in the beaker.

    • Gradually add the calculated 3.9038 g of this compound powder to the water while stirring continuously on a magnetic stir plate.

    • Continue stirring until the powder is completely dissolved.

  • pH Adjustment (Optional but Recommended):

    • For most cell culture applications, the pH of the stock solution should be adjusted to be compatible with the culture medium (typically pH 7.2-7.4).[8]

    • Aseptically measure the pH of the this compound solution. The initial pH will likely be acidic.[4]

    • If adjustment is needed, add sterile 0.1 M NaOH dropwise while stirring to raise the pH to the desired level. Use sterile 0.1 M HCl to lower the pH if necessary. Allow the pH to stabilize before taking a final reading.

  • Final Volume Adjustment:

    • Once the powder is fully dissolved and the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder.

    • Add sterile, nuclease-free water to bring the final volume to exactly 100 mL.

  • Sterile Filtration:

    • To ensure the solution is free of microbial contamination, sterile filtration is mandatory for cell culture reagents.[9][10]

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile storage bottle or conical tubes.

  • Storage and Aliquoting:

    • Label the sterile storage container with the solution name (100 mM this compound), preparation date, and your initials.

    • It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) to avoid repeated freeze-thaw cycles and minimize the risk of contamination.[9]

    • Store the aliquots at -20°C for long-term storage (up to one year).[9] For short-term storage (up to a few weeks), 4°C is acceptable.

Protocol 2: Supplementing Cell Culture Medium

This protocol describes how to use the 100 mM this compound stock solution to supplement a basal medium that is deficient in L-lysine or requires a higher concentration for a specific cell line.

Procedure:

  • Determine Final Concentration:

    • The required final concentration of L-lysine in the culture medium can vary depending on the cell line and the basal medium used. Standard media like DMEM and RPMI-1640 typically contain L-lysine. This protocol is for supplementing these media or for creating custom formulations. A common final concentration for supplementation is in the range of 0.4 to 0.8 mM.

  • Calculate Required Volume:

    • Use the following formula (C1V1 = C2V2) to calculate the volume of the stock solution needed:

      • Volume of Stock (V1) = (Desired Final Concentration (C2) × Final Volume of Medium (V2)) / Stock Concentration (C1)

    • Example: To prepare 500 mL of medium with a final L-lysine concentration of 0.8 mM from a 100 mM stock:

      • V1 = (0.8 mM × 500 mL) / 100 mM = 4.0 mL

  • Supplementation:

    • Under sterile conditions, add the calculated volume (4.0 mL in the example) of the 100 mM this compound stock solution to your basal cell culture medium.

    • Ensure the medium is mixed thoroughly before use.

Diagrams and Workflows

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 3.9038 g for 100mL of 100mM) dissolve 2. Dissolve in Sterile Water (~80% of final volume) calc->dissolve Add powder ph_adjust 3. Adjust pH (Target: 7.2 - 7.4) dissolve->ph_adjust Fully dissolved vol_adjust 4. Adjust to Final Volume (e.g., 100 mL) ph_adjust->vol_adjust filter 5. Sterile Filter (0.22 µm filter) vol_adjust->filter aliquot 6. Aliquot and Store (-20°C) filter->aliquot

Caption: Workflow for preparing sterile this compound stock solution.

G cluster_logic Decision Logic for Media Supplementation start Start: Need to supplement media? calc_vol Calculate Required Volume (C1V1 = C2V2) start->calc_vol Yes add_stock Aseptically add stock to basal medium calc_vol->add_stock mix Mix thoroughly add_stock->mix end Medium is ready for use mix->end

Caption: Logic for supplementing cell culture media with stock solution.

Safety and Handling Precautions

  • Always practice aseptic techniques in a certified biological safety cabinet to prevent contamination of cell cultures.[11][12]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Ensure all glassware, solutions, and equipment that come into contact with the cell culture medium are sterile.[12]

  • Wipe down all surfaces and items placed in the biological safety cabinet with 70% ethanol.[12]

  • Properly label all prepared solutions with the contents, concentration, and date of preparation.

By following these detailed protocols and adhering to strict aseptic techniques, researchers can confidently prepare high-quality this compound stock solutions for consistent and reliable cell culture experiments.

References

Application Notes and Protocols: L-Lysine Sulfate in Specialized Animal Feed Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine (B1673455) is an essential amino acid that is frequently the first limiting amino acid in grain-based diets for monogastric animals such as swine and poultry.[1][2] Supplementation of L-lysine in animal feed is a standard practice to ensure optimal growth, feed efficiency, and protein synthesis.[1][2] While L-lysine hydrochloride (HCl) has traditionally been the primary source of supplemental lysine (B10760008), L-lysine sulfate (B86663) is a viable and often cost-effective alternative.[3] Produced through microbial fermentation, L-lysine sulfate is a granular, brownish powder that contains not only L-lysine but also other beneficial components from the fermentation process.[4][5] These co-products can include other amino acids, carbohydrates, and minerals, which may offer additional nutritional benefits.[4][6]

These application notes provide a comprehensive overview of the use of this compound in specialized animal feed formulations, with a focus on its comparative efficacy with L-lysine HCl. Detailed experimental protocols and quantitative data from peer-reviewed studies are presented to guide researchers in their study design and evaluation of this important feed additive.

Comparative Efficacy of this compound and L-Lysine HCl

Numerous studies have been conducted to evaluate the bioavailability and efficacy of this compound in comparison to L-lysine HCl in key livestock species. The general consensus is that this compound is an effective alternative, with some studies suggesting comparable or even superior performance.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative studies in broilers and swine.

Table 1: Performance of Broiler Chickens Supplemented with L-Lysine HCl vs. This compound

ParameterAnimal ModelL-Lysine HCl GroupThis compound GroupKey FindingsReference
Live Weight (g) Broiler Chickens2013.33 ± 44.102116.67 ± 33.33This compound group showed significantly higher live weight (P < .05).[7][8]
Feed Conversion Ratio (FCR) Broiler Chickens1.83 ± 0.031.74 ± 0.02This compound group had a significantly better FCR (P < .05).[7][8]
Breast Meat Yield (%) Broiler Chickens18.45 ± 0.3419.21 ± 0.28Lysine supplementation improved breast meat yield; no significant difference between sources.[7][8]
Nutrient Metabolizability (%) Broiler Chickens70.12 ± 0.8974.23 ± 0.76Nutrient metabolizability was significantly improved with this compound (P < .01).[7][8]
Nitrogen Retention (%) Broiler Chickens55.12 ± 1.1160.23 ± 0.98Nitrogen retention was significantly higher in the this compound group (P < .01).[7][8]

Table 2: Performance of Swine Supplemented with L-Lysine HCl vs. This compound

ParameterAnimal ModelL-Lysine HCl GroupThis compound GroupKey FindingsReference
Average Daily Gain (ADG) ( g/day ) Nursery Piglets80% SID Lys: 33290% SID Lys: 362100% SID Lys: 38980% SID Lys: 34590% SID Lys: 375100% SID Lys: 401No significant difference in ADG between the two lysine sources.[9]
Gain to Feed Ratio (G:F) Nursery Piglets80% SID Lys: 0.6190% SID Lys: 0.65100% SID Lys: 0.6880% SID Lys: 0.6390% SID Lys: 0.67100% SID Lys: 0.70No significant difference in G:F between the two lysine sources.[9]
Relative Bioavailability (RBV) for ADG (%) Nursery Piglets100 (standard)106The RBV of this compound was equivalent to that of L-lysine HCl.[9]
Relative Bioavailability (RBV) for G:F (%) Nursery Piglets100 (standard)119The RBV of this compound was equivalent to that of L-lysine HCl.[9]
Average Daily Gain (ADG) ( kg/day ) Growing-Finishing Pigs--No impact of lysine source on growth performance.[10][11]
Feed Efficiency (G:F) Growing-Finishing Pigs--No impact of lysine source on feed efficiency.[10][11]
Relative Bioavailability (RBV) for ADG (%) Young Pigs (9.5 kg)100 (standard)99The RBV of this compound was not significantly different from L-lysine HCl.[12]
Relative Bioavailability (RBV) for G:F (%) Young Pigs (9.5 kg)100 (standard)97The RBV of this compound was not significantly different from L-lysine HCl.[12]

Experimental Protocols

The following are detailed methodologies for key experiments designed to evaluate and compare the efficacy of this compound and L-lysine HCl in animal feed.

Protocol 1: Broiler Chicken Growth Performance Trial

Objective: To assess the effect of this compound versus L-lysine HCl on the growth performance, carcass characteristics, and nutrient utilization of broiler chickens.

Materials:

  • Day-old broiler chicks (e.g., Cobb 500 or Ross 308)

  • Basal starter and finisher diets deficient in lysine

  • L-lysine HCl (e.g., 78.8% available lysine)

  • This compound (e.g., 51% available lysine)

  • Metabolic cages for nutrient balance studies

  • Standard laboratory equipment for proximate analysis of feed and excreta

Experimental Design:

  • Animal Allocation: Randomly allocate a sufficient number of day-old chicks to different treatment groups (e.g., 3 groups: basal diet, basal + L-lysine HCl, basal + this compound) with multiple replicates per group.

  • Diet Formulation: Formulate basal starter (1-21 days) and finisher (22-42 days) diets to be isonitrogenous and isocaloric, meeting all nutrient requirements except for lysine. The treatment diets will be the basal diet supplemented with either L-lysine HCl or this compound to meet the recommended lysine levels for each growth phase.

  • Feeding and Management: Provide feed and water ad libitum for the duration of the trial (e.g., 42 days). Monitor and record feed intake and body weight at regular intervals (e.g., weekly).

  • Data Collection:

    • Growth Performance: Calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).

    • Carcass Analysis: At the end of the trial, select a subset of birds from each replicate for carcass evaluation. Measure carcass weight, breast meat yield, and thigh meat yield.

    • Nutrient Balance: During a specific period (e.g., days 18-21), house a subset of birds in metabolic cages to collect excreta for the determination of nitrogen retention and nutrient metabolizability.

  • Analytical Methods:

    • Proximate Analysis: Analyze feed and excreta samples for dry matter, crude protein (Kjeldahl method), and gross energy (bomb calorimetry) according to AOAC Official Methods.[13][14]

    • Amino Acid Analysis: Determine the lysine content of the experimental diets using an amino acid analyzer following acid hydrolysis (AOAC Official Method 994.12).[13][15]

Protocol 2: Swine Growth Performance and Bioavailability Trial

Objective: To determine the relative bioavailability (RBV) of this compound compared to L-lysine HCl in nursery or growing-finishing pigs.

Materials:

  • Weaned piglets or growing-finishing pigs of a specific genetic line

  • A basal diet formulated to be deficient in lysine

  • L-lysine HCl (as the standard, 100% bioavailable)

  • This compound

  • Blood collection supplies for plasma urea (B33335) nitrogen (PUN) analysis

  • Markers (e.g., titanium dioxide) for digestibility studies

Experimental Design:

  • Animal Allocation: Randomly assign pigs to dietary treatments in a randomized complete block design, with pen as the experimental unit.

  • Diet Formulation: Formulate a lysine-deficient basal diet. Create a series of treatment diets by supplementing the basal diet with graded levels of L-lysine from both L-lysine HCl and this compound. A negative control (basal diet) and multiple levels of supplementation for each source are required for slope-ratio analysis.

  • Feeding and Management: House pigs in pens with ad libitum access to feed and water. The experimental period should be divided into distinct phases based on the growth stage of the pigs.

  • Data Collection:

    • Growth Performance: Measure and record individual pig weights and pen feed disappearance weekly to calculate ADG, ADFI, and G:F.

    • Blood Parameters: Collect blood samples at the end of each phase to determine plasma urea nitrogen (PUN) concentrations, which are inversely related to lysine utilization.

    • Digestibility: Incorporate an indigestible marker into the diets during a specific collection period to allow for the determination of apparent total tract digestibility of dry matter, nitrogen, and energy.

  • Statistical Analysis:

    • Analyze performance data using ANOVA.

    • Determine the RBV of this compound relative to L-lysine HCl using a slope-ratio assay, where the response criteria (e.g., ADG, G:F) are regressed against the supplemental lysine intake.

Signaling Pathways and Experimental Workflows

Lysine and the mTOR Signaling Pathway

Lysine, beyond its role as a building block for protein, acts as a signaling molecule that can activate the mammalian target of rapamycin (B549165) (mTOR) pathway.[16][17] The mTORC1 complex is a key regulator of cell growth, proliferation, and protein synthesis.[18] Activation of mTORC1 by amino acids like lysine leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis.[16][19][20]

mTOR_Signaling_Pathway Lysine L-Lysine mTORC1 mTORC1 Complex Lysine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis Promotes

Caption: L-Lysine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a typical workflow for conducting an in vivo study to compare the efficacy of different L-lysine sources in animal feed.

Experimental_Workflow Animal_Selection Animal Selection (e.g., Day-old Chicks) Randomization Randomization to Treatment Groups Animal_Selection->Randomization Diet_Formulation Diet Formulation (Basal, Lys-HCl, Lys-Sulfate) Randomization->Diet_Formulation Feeding_Trial Feeding Trial (e.g., 42 days) Diet_Formulation->Feeding_Trial Data_Collection Data Collection (Weight, Feed Intake) Feeding_Trial->Data_Collection Sample_Collection Sample Collection (Blood, Tissues, Excreta) Feeding_Trial->Sample_Collection Statistical_Analysis Statistical Analysis (ANOVA, Slope-Ratio) Data_Collection->Statistical_Analysis Analysis Laboratory Analysis (PUN, Carcass, Nutrient Balance) Sample_Collection->Analysis Analysis->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for an animal feeding trial comparing lysine sources.

References

Application Notes and Protocols for the Analysis of L-Lysine Sulfate Purity and Composition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Lysine sulfate (B86663) is a widely utilized nutritional supplement in the pharmaceutical and animal feed industries. Ensuring the purity and composition of L-Lysine sulfate is critical for its efficacy and safety. These application notes provide detailed methodologies for the quantitative and qualitative analysis of this compound, including the determination of L-Lysine content, identification of the sulfate counter-ion, and assessment of common impurities. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

The primary analytical techniques covered include ion-exchange chromatography (IEC) for accurate quantification of L-Lysine, a simple spectrophotometric method for rapid estimation, and pharmacopoeial methods for sulfate identification and impurity analysis.

Section 1: Quantification of L-Lysine by Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a robust and widely accepted method for the accurate quantification of amino acids. The European Union recommends the ring-trial validated method EN ISO 17180:2013, which is based on IEC coupled with post-column derivatization and optical detection, for the official control of L-Lysine in feed additives.[1][2][3][4]

Experimental Protocol: IEC with Post-Column Ninhydrin (B49086) Derivatization

This protocol describes the determination of L-Lysine content in this compound powder.

1. Principle: L-Lysine is separated from other amino acids on a cation-exchange column. Post-column derivatization with ninhydrin produces a colored compound that is detected by a UV-Vis detector at 570 nm. The concentration is determined by comparing the peak area to that of a certified L-Lysine standard.

2. Reagents and Materials:

  • This compound sample

  • Certified L-Lysine standard

  • Sodium citrate (B86180) buffer (pH 2.2)

  • Diluted hydrochloric acid

  • Ninhydrin reagent

  • Norleucine (internal standard)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

3. Instrumentation:

  • Amino acid analyzer or HPLC system equipped with:

    • Ion-exchange column for amino acid analysis

    • Post-column derivatization system

    • UV-Vis detector

    • Data acquisition and processing software

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of certified L-Lysine standard in sodium citrate buffer (pH 2.2) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sodium citrate buffer to cover the expected concentration range of the sample.

  • Internal Standard Solution: Prepare a solution of norleucine in sodium citrate buffer.

  • Sample Preparation:

    • Accurately weigh a sample of this compound powder.

    • Dissolve the sample in a known volume of diluted hydrochloric acid.

    • Add the internal standard (norleucine).

    • Further dilute the solution with sodium citrate buffer to bring the L-Lysine concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Cation-exchange column suitable for amino acid analysis.

  • Mobile Phase: A gradient of sodium citrate buffers with increasing pH and ionic strength.

  • Flow Rate: As per manufacturer's recommendation (typically 0.5 - 1.0 mL/min).

  • Column Temperature: As per manufacturer's recommendation (e.g., 50-70 °C).

  • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • Reagent: Ninhydrin solution.

    • Reaction Temperature: 120-135 °C.

  • Detection:

    • Wavelength: 570 nm (and 440 nm for proline).

6. Data Analysis:

  • Identify the L-Lysine peak in the chromatogram based on the retention time of the standard.

  • Calculate the L-Lysine concentration in the sample using the calibration curve generated from the working standard solutions. The use of an internal standard (norleucine) can improve accuracy and precision.

Data Presentation: L-Lysine Content by IEC
ParameterBatch 1Batch 2Batch 3Specification
L-Lysine Content (%)55.254.955.5≥ 55.0%[3][5]
RSDr (%)0.91.10.80.7 - 1.7%[1]
RSDR (%)1.61.81.51.5 - 2.5%[4]

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Section 2: Identification of Sulfate

The identification of the sulfate ion is a qualitative test to confirm the salt form of L-Lysine. The European Pharmacopoeia monograph (Ph. Eur. 01/2008:20301) provides a standard method for this identification.[1][2][3][5]

Experimental Protocol: Qualitative Test for Sulfate

1. Principle: The addition of barium chloride to an acidified solution containing sulfate ions results in the formation of a white precipitate of barium sulfate, which is insoluble in hydrochloric acid.

2. Reagents and Materials:

  • This compound sample

  • Deionized water

  • Dilute hydrochloric acid

  • Barium chloride solution (e.g., 10% w/v)

3. Procedure:

  • Dissolve a small amount (e.g., 0.1 g) of the this compound sample in 10 mL of deionized water.

  • Add a few drops of dilute hydrochloric acid.

  • Add 1 mL of barium chloride solution.

  • Observe the formation of a precipitate.

4. Interpretation: The formation of a white precipitate that does not dissolve upon further addition of hydrochloric acid confirms the presence of sulfate ions.

Section 3: Rapid Quantification of L-Lysine by Spectrophotometry

For a more rapid and less instrument-intensive estimation of L-Lysine content, a spectrophotometric method using ninhydrin can be employed. This method is suitable for routine analysis where high precision is not the primary requirement.

Experimental Protocol: Spectrophotometric Assay

1. Principle: L-Lysine reacts with ninhydrin at an elevated temperature to produce a colored complex. The absorbance of this complex is measured at a specific wavelength (e.g., 440-500 nm) and is proportional to the concentration of L-Lysine.[6]

2. Reagents and Materials:

  • This compound sample

  • Certified L-Lysine standard

  • 0.1 M Sodium citrate buffer (pH 5.0)

  • Ninhydrin solution (1% in 0.1 M sodium citrate buffer)[6]

  • Deionized water

3. Instrumentation:

  • UV-Vis Spectrophotometer

  • Water bath capable of maintaining >95 °C[6]

  • Volumetric flasks and pipettes

4. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of certified L-Lysine in deionized water (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standards with concentrations ranging from 0.1 to 0.8 g/L by diluting the stock solution.[6]

  • Sample Solution: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to a concentration within the range of the working standards.

5. Procedure:

  • Pipette 1 mL of each working standard and the sample solution into separate test tubes.

  • Add 1 mL of the ninhydrin solution to each test tube.

  • Place the test tubes in a water bath at >95 °C for 10 minutes.[6]

  • Immediately cool the test tubes to room temperature.

  • Add 8 mL of deionized water to each tube and mix well.

  • Measure the absorbance of each solution at the pre-determined wavelength (e.g., 470 nm) against a blank (1 mL water + 1 mL ninhydrin solution, treated similarly).[6]

7. Data Analysis:

  • Plot a calibration curve of absorbance versus the concentration of the L-Lysine standards.

  • Determine the concentration of L-Lysine in the sample solution from the calibration curve.

  • Calculate the percentage of L-Lysine in the original this compound sample.

Data Presentation: L-Lysine Content by Spectrophotometry
ParameterValue
Wavelength (nm)470
Linearity Range (g/L)0.1 - 0.8
R² of Calibration Curve> 0.995
Sample L-Lysine Content (%)54.5

Section 4: Determination of Impurities

The analysis of impurities is crucial for ensuring the quality and safety of this compound. Common impurities include moisture, heavy metals, and other amino acids.

Moisture Content (Loss on Drying)

Protocol:

  • Accurately weigh approximately 1 g of the this compound sample into a pre-dried and tared weighing bottle.

  • Dry the sample in an oven at 105 °C for 3 hours.[7]

  • Cool the sample in a desiccator and reweigh.

  • The loss in weight is reported as the percentage of moisture content.

Heavy Metals

Protocol: This is typically performed according to pharmacopoeial methods (e.g., USP <231> or Ph. Eur. 2.4.8). The general principle involves ashing the sample and comparing the color developed with a lead standard solution after reaction with a sulfide-containing reagent.

Other Amino Acids

The IEC method described in Section 1 can also be used to identify and quantify other amino acids present as impurities. The chromatogram will show separate peaks for other amino acids, which can be identified and quantified using appropriate standards.

Data Presentation: Impurity Profile
ImpurityBatch 1Batch 2Batch 3Specification
Moisture Content (%)2.32.42.3≤ 4.0%[5]
Heavy Metals (as Pb)< 10 ppm< 10 ppm< 10 ppm≤ 10 ppm[8]
Other Amino Acids (total)1.0%0.9%1.1%≤ 1.5%[8]
D-Lysine< 0.5%< 0.5%< 0.5%≤ 0.5%[8]

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample_Reception->Sample_Preparation IEC_Analysis IEC Analysis for L-Lysine & Other Amino Acids Sample_Preparation->IEC_Analysis Sulfate_ID Sulfate Identification Sample_Preparation->Sulfate_ID Moisture_Analysis Moisture Content Sample_Preparation->Moisture_Analysis Heavy_Metals Heavy Metals Analysis Sample_Preparation->Heavy_Metals Data_Processing Data Processing & Calculation IEC_Analysis->Data_Processing Sulfate_ID->Data_Processing Moisture_Analysis->Data_Processing Heavy_Metals->Data_Processing Final_Report Final Report Generation Data_Processing->Final_Report

Caption: General experimental workflow for this compound analysis.

Logical Relationship of Analytical Techniques

G cluster_Composition Composition cluster_Purity Purity Lysine_Sulfate This compound Purity & Composition Lysine_Content L-Lysine Content Lysine_Sulfate->Lysine_Content Sulfate_Ion Sulfate Ion Lysine_Sulfate->Sulfate_Ion Moisture Moisture Lysine_Sulfate->Moisture Heavy_Metals Heavy Metals Lysine_Sulfate->Heavy_Metals Other_AA Other Amino Acids Lysine_Sulfate->Other_AA IEC IEC Lysine_Content->IEC Determined by Spectrophotometry Spectrophotometry Lysine_Content->Spectrophotometry Determined by Qualitative_Test Qualitative_Test Sulfate_Ion->Qualitative_Test Identified by Loss_on_Drying Loss_on_Drying Moisture->Loss_on_Drying Determined by Pharmacopoeial_Method Pharmacopoeial_Method Heavy_Metals->Pharmacopoeial_Method Determained by Other_AA->IEC Determined by

Caption: Relationship of analytical techniques to composition and purity assessment.

References

Application Notes and Protocols for L-Lysine Sulfate in Pharmaceutical Formulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential amino acid, and its salts are gaining prominence as versatile excipients in pharmaceutical formulations.[1] L-lysine sulfate (B86663), a salt form of L-lysine, is highly soluble in water and offers potential benefits in drug development, particularly for enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[2][3] While much of the detailed research has been conducted with L-lysine and its hydrochloride salt, the principles of its function as a basic amino acid are applicable to L-lysine sulfate. This document provides an overview of the applications of L-lysine salts in pharmaceutical formulations, with a focus on their use as solubility enhancers and protein stabilizers. The protocols and data are primarily derived from studies on L-lysine, with notes on the potential influence of the sulfate counter-ion.

The basic nature of L-lysine allows it to form salts with acidic drugs, which can lead to significant improvements in solubility and dissolution rates.[4][5] Furthermore, L-lysine can act as a co-former in co-amorphous systems, stabilizing the amorphous form of a drug and preventing recrystallization, thereby enhancing bioavailability.[6] In the realm of biopharmaceuticals, L-lysine and its salts are utilized to stabilize therapeutic proteins, such as monoclonal antibodies, by preventing aggregation and denaturation.[7]

These application notes provide detailed protocols for utilizing this compound and other lysine (B10760008) salts in formulation studies, along with data presentation and visualizations to guide researchers in this area.

Physicochemical Properties of L-Lysine Salts

The choice of the salt form of L-lysine can influence the physicochemical properties of the formulation. A comparison of this compound with L-lysine hydrochloride is presented below.

PropertyThis compoundL-Lysine HydrochlorideSource
Molecular Formula C₆H₁₆N₂O₆SC₆H₁₅ClN₂O₂[8][9]
Molecular Weight 244.27 g/mol 182.65 g/mol [8][9]
Appearance White to off-white crystalline powderWhite crystalline powder[2][9]
Solubility in Water Highly soluble (≥300 g/L at 20°C)Highly soluble (~650 g/L at 20°C)[2][10]
pH (10% solution) 5.0-6.5~5.72[2][10]
Melting Point ~263°C (decomposes)~263-264°C (decomposes)[2][10]

Application 1: Solubility and Dissolution Rate Enhancement of Poorly Soluble Drugs

L-lysine is an effective excipient for enhancing the aqueous solubility and dissolution rate of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[11] This is achieved through mechanisms such as salt formation with acidic drugs and the creation of co-amorphous systems.

Quantitative Data Summary

The following tables summarize the enhancement in solubility and dissolution for various drugs when formulated with L-lysine.

Table 1: Solubility Enhancement with L-Lysine

DrugBCS ClassPreparation MethodSolubility Enhancement FactorSource
BendazacIICo-grinding68-fold[11]
QuercetinIVCo-grinding433-fold[11]
RutinIVCo-grinding135-fold[11]
KetoprofenIIPhysical Mixture4.65-fold (with 3% L-lysine)[4]

Table 2: Dissolution Rate Enhancement with L-Lysine

DrugBCS ClassPreparation MethodDissolution Rate EnhancementSource
BendazacIICo-grindingUp to 6-fold[11]
QuercetinIVCo-grindingSignificantly enhanced[11]
KetoprofenIICo-precipitationSuperior to physical mixture[4]
Experimental Protocols

Protocol 1: Preparation of Drug-Lysine Sulfate Solid Dispersions by Co-grinding

This protocol describes the preparation of a solid dispersion of an acidic drug with this compound using a simple and scalable co-grinding method.

  • Materials and Equipment:

    • Active Pharmaceutical Ingredient (API)

    • This compound

    • Mortar and pestle

    • Spatula

    • Analytical balance

  • Procedure:

    • Weigh the API and this compound in a 1:1 molar ratio.

    • Transfer the powders to the mortar.

    • Grind the mixture vigorously with the pestle for 15-20 minutes to ensure a homogenous mixture.

    • Scrape the powder from the sides of the mortar periodically with the spatula to ensure uniform grinding.

    • Collect the resulting powder for characterization.

Protocol 2: Preparation of Drug-Lysine Sulfate Co-amorphous Systems by Ball Milling

This method is suitable for creating co-amorphous systems with enhanced stability.[4]

  • Materials and Equipment:

    • Active Pharmaceutical Ingredient (API)

    • This compound

    • Ball mill with grinding jars and balls (e.g., stainless steel, zirconia)

    • Spatula

    • Analytical balance

  • Procedure:

    • Weigh the API and this compound in the desired molar ratio (e.g., 1:1).

    • Place the powder mixture and grinding balls into the grinding jar.

    • Seal the jar and place it in the ball mill.

    • Mill the mixture at a specified speed (e.g., 400 rpm) for a designated time (e.g., 60-90 minutes).

    • After milling, open the jar in a controlled environment (e.g., glove box with low humidity) to prevent moisture uptake.

    • Collect the co-amorphous powder for analysis.

Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the drug-lysine sulfate formulation.[12]

  • Materials and Equipment:

    • Drug-lysine sulfate formulation

    • Distilled water or relevant buffer solution (e.g., phosphate (B84403) buffer pH 6.8)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • Add an excess amount of the drug-lysine sulfate powder to a known volume of the dissolution medium in a vial.

    • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After incubation, centrifuge the samples to separate the undissolved solid.

    • Withdraw an aliquot of the supernatant and filter it through a syringe filter.

    • Dilute the filtered sample appropriately and analyze the drug concentration using a validated analytical method.

Protocol 4: In Vitro Dissolution Testing

This protocol evaluates the dissolution rate of the drug from the formulation using a standard USP apparatus.[13][14]

  • Materials and Equipment:

    • USP Dissolution Apparatus (e.g., Apparatus II - Paddle)

    • Dissolution vessels

    • Dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer)

    • Capsules filled with a known amount of the drug-lysine sulfate formulation

    • Automated sampling system or syringes with cannula

    • Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Procedure:

    • De-gas the dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

    • Place one capsule in each vessel.

    • Start the dissolution test and collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn sample volume with fresh, pre-warmed medium if necessary.

    • Filter the samples and analyze for drug content.

    • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow_solubility cluster_prep Formulation Preparation cluster_eval Evaluation prep_start API + this compound grinding Co-grinding / Ball Milling prep_start->grinding formulation Drug-Lysine Formulation grinding->formulation solubility Solubility Study (Shake-Flask) formulation->solubility dissolution Dissolution Test (USP Apparatus II) formulation->dissolution characterization Solid-State Characterization (PXRD, DSC, FTIR) formulation->characterization

Caption: Workflow for evaluating this compound as a solubility enhancer.

mechanism_solubility cluster_drug Poorly Soluble Acidic Drug (API-H) cluster_lysine This compound cluster_interaction Interaction & Formulation cluster_outcome Outcome api Crystalline API-H (Low Solubility) salt Salt Formation (API-  Lysine+) api->salt coamorphous Co-amorphous System api->coamorphous ph_mod pH Modification of Microenvironment api->ph_mod lys Lysine (Basic Amino Acid) lys->salt lys->coamorphous lys->ph_mod outcome Enhanced Solubility & Dissolution Rate salt->outcome coamorphous->outcome ph_mod->outcome

Caption: Mechanisms of solubility enhancement by L-lysine.

Application 2: Stabilization of Protein Formulations

L-lysine and its salts are effective excipients for stabilizing protein-based therapeutics, such as monoclonal antibodies, by preventing aggregation and denaturation during processing, storage, and administration.[7]

Mechanism of Protein Stabilization

L-lysine is thought to stabilize proteins through several mechanisms:[7]

  • Preferential Exclusion: L-lysine is preferentially excluded from the protein surface, which promotes protein hydration and favors the compact, native state.

  • Surface Interactions: The positively charged amino group of lysine can interact with negatively charged patches on the protein surface, reducing electrostatic-driven aggregation.

  • Modulation of Solvent Properties: The presence of lysine salts can influence the properties of the bulk solvent, further stabilizing the protein structure.

Experimental Protocol

Protocol 5: Assessment of Protein Stability in the Presence of this compound

This protocol outlines a workflow for evaluating the stabilizing effect of this compound on a model protein using thermal stress and subsequent analysis.

  • Materials and Equipment:

    • Model protein (e.g., Bovine Serum Albumin, Lysozyme)

    • This compound

    • Buffer solution (e.g., phosphate or citrate (B86180) buffer at a relevant pH)

    • Vials

    • Incubator or water bath for thermal stress

    • Size Exclusion Chromatography (SEC-HPLC) system

    • Dynamic Light Scattering (DLS) instrument

    • Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Formulation Preparation: Prepare protein solutions at a target concentration (e.g., 10 mg/mL) in the chosen buffer. Create a series of formulations by adding varying concentrations of this compound (e.g., 50 mM, 100 mM, 200 mM). Include a control formulation with no this compound.

    • Initial Characterization (T=0):

      • Analyze the fresh formulations using SEC-HPLC to determine the initial percentage of monomer, aggregates, and fragments.

      • Measure the particle size distribution using DLS to assess for initial aggregation.

      • Determine the thermal unfolding temperature (Tm) using DSC.

    • Accelerated Stability Study:

      • Store aliquots of each formulation at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1, 2, and 4 weeks).

      • Store control samples at 2-8°C.

    • Analysis at Each Time Point:

      • At each time point, remove samples from the incubator and allow them to equilibrate to room temperature.

      • Visually inspect the samples for precipitation or turbidity.

      • Analyze the samples using SEC-HPLC and DLS as described in step 2.

    • Data Analysis:

      • Compare the changes in monomer percentage, aggregate formation, and particle size over time between the control and this compound-containing formulations.

      • A reduction in the rate of aggregation in the presence of this compound indicates a stabilizing effect.

Visualization

protein_stabilization_workflow cluster_formulation Formulation cluster_analysis Analysis protein_sol Protein Solution (e.g., mAb in buffer) add_lysine Add this compound (various concentrations) protein_sol->add_lysine control Control (no Lysine) protein_sol->control initial_analysis Initial Analysis (T=0) - SEC-HPLC - DLS - DSC (Tm) add_lysine->initial_analysis control->initial_analysis stress Accelerated Stability Study (e.g., 40°C for 4 weeks) initial_analysis->stress timepoint_analysis Time-Point Analysis - Visual Inspection - SEC-HPLC - DLS stress->timepoint_analysis data_comparison Data Comparison & Evaluation timepoint_analysis->data_comparison

Caption: Workflow for assessing the protein-stabilizing effect of this compound.

Conclusion

L-lysine and its salts, including this compound, are promising excipients for addressing common challenges in pharmaceutical formulation, namely the poor solubility of small molecule drugs and the instability of protein therapeutics. The experimental protocols and data presented here provide a framework for researchers to explore the utility of this compound in their specific applications. While more research is needed to fully characterize the role of the sulfate counter-ion, the fundamental properties of L-lysine as a basic, hydrophilic amino acid make its salts valuable tools in the development of safe and effective medicines.

Disclaimer: The information provided in these application notes is for research and development purposes only. Formulation strategies should be tailored to the specific API and desired product profile. All experimental work should be conducted in accordance with relevant safety guidelines and regulatory standards.

References

Application Notes & Protocols: Methods for Studying Lysine Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Lysine (B10760008) Metabolism

L-Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[1] Beyond its fundamental role as a building block for protein synthesis, lysine is a critical node in cellular metabolism. Its catabolism provides precursors for the TCA cycle, and it is a substrate for the synthesis of carnitine, which is essential for fatty acid oxidation.[1] Furthermore, the post-translational modification of lysine residues on proteins—including acetylation, methylation, and ubiquitination—plays a pivotal role in epigenetic regulation and cell signaling.[1][2]

In disease states, particularly in cancer, the metabolic pathways of lysine are often reprogrammed. Cancer cells can exhibit increased lysine uptake and catabolism to support rapid proliferation and respond to metabolic stress.[3] For instance, glioblastoma stem cells upregulate the lysine transporter SLC7A2 to fuel tumor growth.[3] Consequently, the transporters and enzymes involved in lysine uptake and metabolism represent promising targets for therapeutic intervention. This document provides detailed methods and protocols for studying these processes in a cellular context.

Methods for Studying Lysine Uptake

Characterizing the transport of lysine across the cell membrane is fundamental to understanding its metabolic role. Several techniques can be employed to measure lysine uptake kinetics and transporter activity.

Radiolabeled Lysine Uptake Assays

This is the gold-standard method for quantifying the kinetics of amino acid transport. It uses radiolabeled lysine (e.g., [³H]-L-lysine or [¹⁴C]-L-lysine) to directly measure its entry into cells over a defined period.

This protocol is adapted for adherent cells grown in a 12-well plate format.[4][5]

Materials:

  • Adherent cells of interest (e.g., Caco-2, NSC-34, or engineered cell lines)

  • 12-well tissue culture plates

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution (HBSS), pre-warmed to 37°C

  • [³H]-L-Lysine stock solution

  • Unlabeled L-lysine (for competition/kinetic studies)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Plate cells in 12-well plates at a density that ensures they reach ~90% confluency on the day of the experiment (e.g., 5 x 10⁴ cells/well). Culture for 2-3 days at 37°C with 5% CO₂.[5]

  • Preparation: On the day of the experiment, prepare the uptake buffer (KRH or HBSS). Prepare working solutions of [³H]-L-lysine diluted in the uptake buffer to the desired final concentration (e.g., 4 µCi/mL). For kinetic analysis, prepare a series of solutions with a fixed concentration of [³H]-L-lysine and varying concentrations of unlabeled L-lysine.

  • Cell Washing: Aspirate the culture medium from each well. Gently wash the cell monolayers twice with 1 mL of pre-warmed PBS.[5]

  • Pre-incubation: Add 1 mL of pre-warmed uptake buffer to each well and incubate at 37°C for 15-20 minutes to allow cells to equilibrate.[6]

  • Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport by adding 0.5 mL of the [³H]-L-lysine working solution to each well. Incubate for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake, which should be determined empirically for each cell type.[5]

    • Negative Control: For determining non-specific uptake, add the radiolabeled substrate in the presence of a high concentration of unlabeled L-lysine (e.g., 10-20 mM).[4]

  • Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS. This terminates transport and removes extracellular radioactivity.[5]

  • Cell Lysis: Add 1 mL of Cell Lysis Buffer to each well. Incubate on a shaker for at least 10 minutes at room temperature to ensure complete cell lysis.[5]

  • Measure Radioactivity: Transfer the cell lysate from each well into a scintillation vial. Add 4-5 mL of scintillation cocktail, vortex thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Protein Quantification: In parallel wells treated identically (without radioactivity), lyse the cells and determine the total protein concentration using a BCA assay. This is used to normalize the uptake data (e.g., CPM/mg protein or pmol/mg protein).[4]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Fluorescent Lysine Analogs

Fluorescent probes offer a powerful alternative for visualizing lysine uptake and subcellular distribution in real-time using microscopy. These methods are particularly useful for high-content screening and dynamic transport assays.[7]

Principle: Cells are incubated with a lysine molecule conjugated to a fluorophore (e.g., NBD, BODIPY).[7][8] The increase in intracellular fluorescence over time reflects the uptake of the analog. This method allows for single-cell analysis and can reveal spatial information about transporter activity. Recently, novel probes have been developed for the specific detection of lysine in living cells.[9]

General Protocol Outline:

  • Cell Seeding: Plate cells on glass-bottom dishes or multi-well plates suitable for imaging.

  • Incubation: Wash cells with an appropriate buffer and incubate with the fluorescent lysine analog at a predetermined concentration and time.

  • Imaging: Wash away the excess extracellular probe. Image the cells using a fluorescence microscope or a high-content imaging system with the appropriate excitation/emission wavelengths for the chosen fluorophore.

  • Analysis: Quantify the fluorescence intensity per cell or per region of interest. The rate of increase in fluorescence can be used as a measure of uptake.

Methods for Studying Lysine Metabolism

Once inside the cell, lysine can be incorporated into proteins or catabolized for energy. Several advanced techniques are used to trace the fate of lysine and quantify its metabolic flux.

Mass Spectrometry (MS)-Based Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying lysine and its downstream metabolites, such as saccharopine and α-aminoadipic acid, from cell lysates or plasma.[10]

Proper sample preparation is critical for accurate metabolomic analysis.[2][11] This protocol focuses on quenching metabolism and extracting polar metabolites.[10][12]

Materials:

  • Adherent cells cultured in 6-well plates or 10 cm dishes

  • Ice-cold PBS

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent (e.g., 80:20 Methanol:Water)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g at 4°C

Procedure:

  • Quenching Metabolism: Aspirate the culture medium. Immediately place the culture plate on dry ice or a cooling block. Wash the cells once with 10 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.

  • Metabolite Extraction: Immediately add 1 mL of the pre-chilled (-80°C) extraction solvent to the plate. Place the plate in a -80°C freezer for at least 20 minutes to precipitate proteins and extract metabolites.[12]

  • Cell Lysis and Collection: Transfer the plate to dry ice. Using a pre-chilled cell scraper, scrape the frozen cells in the extraction solvent. Collect the resulting cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the tubes at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[12]

  • Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Be careful not to disturb the pellet.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating. The dried metabolite pellet can be stored at -80°C.

  • LC-MS/MS Analysis: Before analysis, reconstitute the dried pellet in an appropriate solvent (e.g., 0.1% formic acid in water) compatible with your LC-MS/MS method.[10] The sample is now ready for injection.

¹³C Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

MFA uses stable isotope-labeled substrates (e.g., [¹³C₆]-L-lysine) to trace the flow of atoms through metabolic pathways. By culturing cells with the labeled lysine and analyzing the mass isotopomer distribution of downstream metabolites using MS or NMR, it is possible to calculate the relative or absolute flux through different catabolic routes.[13][14][15] This is a powerful technique for understanding how metabolic pathways are rewired in different cellular states.

Seahorse XF Extracellular Flux Analysis

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, which are key indicators of mitochondrial respiration and glycolysis, respectively. While not a direct measure of lysine metabolism, it can be used to assess the bioenergetic consequences of lysine catabolism. For example, by providing lysine as a substrate, one can determine if it fuels mitochondrial respiration.

This protocol is for adherent cells and requires a Seahorse XF Analyzer. Non-adherent cells can also be used but require pre-coating the plate with an attachment factor like Poly-L-Lysine or Poly-D-Lysine.[16][17]

  • Plate Coating (for non-adherent cells): Add Poly-L-Lysine solution to each well of the Seahorse microplate and incubate for 1-2 hours. Aspirate and wash with sterile water before allowing it to dry.[18]

  • Sensor Cartridge Hydration: One day prior to the assay, hydrate (B1144303) the sensor cartridge by adding XF Calibrant to a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[16]

  • Cell Seeding: Seed cells directly into the Seahorse microplate and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates of interest (e.g., glutamine, pyruvate) but lacking lysine.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer. After an initial equilibration period, inject lysine to observe its effect on OCR. Subsequent injections can include inhibitors of mitochondrial respiration (like oligomycin, FCCP, and rotenone/antimycin A) to perform a full mitochondrial stress test.

Genetic Manipulation Techniques

To elucidate the specific roles of transporters and enzymes, genetic tools are indispensable.

  • RNA interference (RNAi) or CRISPR/Cas9-mediated knockout: These techniques can be used to downregulate or eliminate the expression of a specific lysine transporter (e.g., SLC7A1, SLC7A2) or a catabolic enzyme (e.g., LKR/SDH).[3][19] The resulting phenotype, such as decreased lysine uptake or accumulation of free lysine, confirms the protein's function.

  • Overexpression: Conversely, overexpressing a gene of interest can determine if it is a rate-limiting step in lysine uptake or metabolism. This is often used in metabolic engineering efforts to increase the production of lysine-derived compounds.[19][20]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data relevant to lysine transport and metabolism studies.

Table 1: Kinetic Parameters (Kₘ, Vₘₐₓ) for L-Lysine Uptake

Cell Type / Transporter Kₘ (mM) Vₘₐₓ (nmol/min/mg protein) Method Reference
Caco-2 (Apical to Basolateral) ~0.1 - 0.3 Not specified Transepithelial Transport [14]
Hamster Jejunum Not specified Not specified Everted Sacs [13]
NSC-34 (High-affinity) 0.046 0.44 Radiolabeled Uptake [17]
NSC-34 (Low-affinity) 11.0 3.5 Radiolabeled Uptake [21]

| SLC7A2 (CAT-2), Isoform 2 | 3.36 (for Arginine) | Not specified | Heterologous Expression |[5] |

Kₘ (Michaelis constant) represents the substrate concentration at half-maximal transport velocity, indicating the affinity of the transporter. Vₘₐₓ (maximum velocity) represents the maximum rate of transport.

Table 2: Lysine Concentrations in Cell Culture and Cells

Parameter Concentration Cell Type / Medium Reference
L-Lysine in RPMI-1640 Medium 0.219 mM (40 mg/L) Standard Medium [8]
L-Lysine in DMEM (High Glucose) ~0.8 mM (146 mg/L) Standard Medium [16]
Intracellular L-Lysine (Basal) 0.01 - 0.05 mM Human Cultured Cells
Intracellular L-Lysine (Plasma) ~0.19 mM Human Plasma [9]

| EC₅₀ for GSC Growth | 0.1 - 0.2 mM | Glioblastoma Stem Cells |[3] |

Visualizations: Workflows and Signaling Pathways

Diagrams

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis Seed Seed Cells in 12-well Plate Culture Culture to ~90% Confluency (2-3 days) Seed->Culture Wash1 Wash with pre-warmed PBS Culture->Wash1 Preinc Pre-incubate in Uptake Buffer (37°C) Wash1->Preinc Initiate Add [3H]-L-Lysine Working Solution Preinc->Initiate Incubate Incubate (e.g., 5 min) Initiate->Incubate Terminate Wash 3x with Ice-Cold PBS Incubate->Terminate Lyse Lyse Cells (1% SDS) Terminate->Lyse Scint Measure Radioactivity (Scintillation Counter) Lyse->Scint Protein Quantify Protein (BCA Assay) Lyse->Protein Normalize Normalize Data (CPM / mg protein) Scint->Normalize Protein->Normalize

Caption: Experimental workflow for a radiolabeled lysine uptake assay.

G cluster_prep Sample Preparation cluster_analysis Analysis Culture Culture Cells to Desired State Quench Wash with Cold PBS & Quench Metabolism Culture->Quench Extract Add Cold Extraction Solvent (-80°C) Quench->Extract Scrape Scrape & Collect Lysate Extract->Scrape Centrifuge Centrifuge (14,000g, 4°C) to Pellet Debris Scrape->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Supernatant (Vacuum Concentrator) Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Analyze Identify & Quantify Metabolites Inject->Analyze

Caption: Workflow for MS-based metabolomics sample preparation.

G cluster_sensing Lysine Sensing & Signaling Lys_High High Lysine mTORC1 mTORC1 Lys_High->mTORC1 Activates Lys_Low Low Lysine GCN2 GCN2 Kinase Lys_Low->GCN2 Activates Growth Protein Synthesis Cell Growth mTORC1->Growth Promotes ATF4 ATF4 GCN2->ATF4 Induces Translation Uptake Transporter Upregulation (e.g., SLC7A1) ATF4->Uptake Increases Transcription

Caption: Key signaling pathways regulating cellular response to lysine levels.

G cluster_saccharopine Saccharopine Pathway (Major) cluster_pipecolate Pipecolate Pathway (Minor) Lysine L-Lysine Sacc Saccharopine Lysine->Sacc LKR/SDH P2C Δ¹-Piperideine-2- Carboxylate Lysine->P2C AASA α-Aminoadipate Semialdehyde (AASA) Sacc->AASA AAA α-Aminoadipic Acid (AAA) AASA->AAA AcCoA Acetyl-CoA AAA->AcCoA TCA TCA AcCoA->TCA Enters TCA Cycle Pipecolate Pipecolic Acid P2C->Pipecolate P6C Δ¹-Piperideine-6- Carboxylate Pipecolate->P6C P6C->AASA

Caption: Overview of the major lysine catabolic pathways in mammals.

References

Application Notes and Protocols for L-Lysine Sulfate in Biochemical Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of L-lysine sulfate (B86663) in biochemical research, with a focus on experimental protocols and the analysis of cellular signaling pathways. While L-lysine sulfate is predominantly utilized in the animal feed industry for its stability and cost-effectiveness, its application in a controlled laboratory setting for biochemical assays is less common. Therefore, these guidelines are provided to enable researchers to effectively use this compound in their experiments, with a strong emphasis on initial preparation, quantification, and the implementation of appropriate controls.

Physicochemical Properties and Composition

This compound is the sulfate salt of the essential amino acid L-lysine. Understanding its properties is crucial for its application in research.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₆N₂O₆S
Molecular Weight 244.27 g/mol [1]
Appearance White to off-white or brown crystalline powder
Solubility in Water Freely soluble
pH (10% solution) 5.0 - 6.5

A key consideration for researchers is that commercially available this compound, particularly feed-grade material, is not a pure substance. It is a product of fermentation and contains a significant proportion of other components.[2][3][4] This is in contrast to L-lysine monohydrochloride (HCl), which is typically available in higher purity.

Table 2: Typical Composition of this compound vs. L-Lysine HCl

ComponentThis compound (Feed Grade)L-Lysine HCl (Feed Grade)
L-Lysine Content ~51% - 65%>78%
Other Amino Acids PresentTypically absent
Fermentation By-products PresentTypically absent
Sulfate Content ~19% - 21%Absent

Due to the presence of these other substances, it is imperative to quantify the precise L-lysine concentration in any prepared stock solution before use in sensitive biochemical assays.

Experimental Protocols

The following protocols are adapted for the use of this compound. It is assumed that researchers will use an analytical or reagent-grade this compound where possible. If using feed-grade material, the initial quantification step is critical.

Protocol 1: Preparation and Quantification of this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution and the subsequent quantification of the L-lysine concentration using a spectrophotometric method with ninhydrin (B49086).

Materials:

  • This compound powder

  • Nuclease-free, sterile water

  • Sterile glassware and magnetic stir bar

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter

  • Ninhydrin reagent

  • L-lysine standard (for calibration curve)

  • Spectrophotometer

Procedure:

Part A: Stock Solution Preparation

  • Calculation: Calculate the mass of this compound powder required for your desired stock concentration (e.g., 1 M). Note that this will be the concentration of the entire product, not of pure L-lysine.

  • Dissolution: In a sterile beaker, dissolve the calculated mass of this compound in approximately 80% of the final volume of sterile water with stirring.

  • pH Adjustment: Adjust the pH of the solution to the desired level (typically 7.2-7.4 for cell culture applications) using sterile 0.1 M NaOH or 0.1 M HCl.[5]

  • Final Volume: Bring the solution to the final volume with sterile water.

  • Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution in aliquots at -20°C.

Part B: Quantification of L-Lysine Concentration

  • Standard Curve Preparation: Prepare a series of L-lysine standard solutions of known concentrations (e.g., 0.1 to 1.0 mmol/L) from the L-lysine standard.

  • Sample Preparation: Prepare a dilution of your this compound stock solution to fall within the range of the standard curve.

  • Ninhydrin Reaction: In separate test tubes, add 1 ml of each standard and the diluted this compound sample. Add 1 ml of ninhydrin reagent to each tube.[6]

  • Incubation: Incubate the tubes in a water bath at >95°C for 10-15 minutes.[6][7]

  • Cooling and Dilution: Immediately cool the tubes to room temperature. Add 8 ml of distilled water to each tube and mix.[6]

  • Spectrophotometry: Measure the absorbance of each standard and the sample at the optimal wavelength (typically between 440-570 nm, to be determined for your specific setup).[7][8][9]

  • Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to calculate the exact L-lysine concentration in your stock solution.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • Quantified this compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the quantified this compound stock solution in complete culture medium. Replace the existing medium with the treatment media. Include an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.[4][11]

  • Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[4]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Express the results as a percentage of the untreated control.

Protocol 3: Enzymatic Assay with L-lysine Oxidase

This protocol uses L-lysine oxidase to measure the amount of L-lysine in a sample, which can be adapted to use this compound as a substrate. The assay is based on the detection of hydrogen peroxide, a product of the enzymatic reaction.

Materials:

  • Quantified this compound stock solution (to be used as substrate)

  • L-lysine oxidase

  • Horseradish peroxidase (HRP)

  • Colorimetric probe (e.g., 4-aminoantipyrine (B1666024) and phenol, or TMB)[12][13]

  • Potassium phosphate (B84403) buffer

  • Spectrophotometer

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH ~7.4), the colorimetric probe, and HRP.

  • Reaction Initiation: In a 96-well plate or cuvettes, add the sample containing this compound. Add L-lysine oxidase to initiate the reaction. For a standard curve, use known concentrations of L-lysine.

  • Incubation: Incubate at 37°C for 20 minutes.[13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 500 nm for 4-aminoantipyrine/phenol).[13]

  • Analysis: Compare the absorbance of the this compound sample to the standard curve to determine the reaction rate.

Signaling Pathways and Visualization

L-lysine is known to influence several key signaling pathways that regulate cell growth, proliferation, and stress responses. The diagrams below illustrate these pathways.

experimental_workflow cluster_assays Biochemical Assays prep Preparation of L-Lysine Sulfate Stock Solution quant Quantification of L-Lysine Concentration (Spectrophotometry) prep->quant treat Cell Treatment with Quantified this compound quant->treat viability Cell Viability Assay (MTT) treat->viability enzyme Enzymatic Assay (L-Lysine Oxidase) treat->enzyme western Western Blot Analysis (Signaling Pathways) treat->western

Figure 1: General experimental workflow for using this compound in biochemical assays.
Akt/mTOR Signaling Pathway

L-lysine, as an essential amino acid, can activate the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2][6][14][15] Activation of this pathway by L-lysine can suppress autophagy.[1][14]

mTOR_pathway lysine L-Lysine akt Akt lysine->akt activates mTORC1 mTORC1 akt->mTORC1 activates protein_synthesis Protein Synthesis Cell Growth mTORC1->protein_synthesis promotes autophagy Autophagy mTORC1->autophagy inhibits

Figure 2: L-lysine activates the Akt/mTORC1 pathway to promote protein synthesis and inhibit autophagy.
p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by various cellular stressors and inflammatory cytokines.[16][17][18] Nutrient availability, including the balance of amino acids, can influence this pathway. L-lysine has been shown to suppress the p38 MAPK pathway, which can lead to a reduction in inflammatory responses.[19][20]

p38_MAPK_pathway stress Cellular Stress Inflammatory Cytokines MKKK MKKK (e.g., ASK1, TAK1) stress->MKKK lysine L-Lysine p38 p38 MAPK lysine->p38 inhibits MKK MKK (MKK3, MKK6) MKKK->MKK MKK->p38 downstream Downstream Targets (e.g., Transcription Factors) p38->downstream inflammation Inflammation Apoptosis downstream->inflammation

Figure 3: L-lysine can inhibit the p38 MAPK signaling pathway, reducing inflammation and apoptosis.
Amino Acid Response (AAR) Signaling Pathway

The AAR pathway is activated in response to amino acid deprivation. The kinase GCN2 detects uncharged tRNAs, leading to the phosphorylation of eIF2α. This, in turn, promotes the translation of the transcription factor ATF4, which upregulates genes involved in amino acid synthesis and transport, as well as autophagy, to restore homeostasis.[3][21][22][23][24] Supplementation with an essential amino acid like L-lysine would be expected to suppress this pathway.[25]

AAR_pathway aa_deprivation Amino Acid Deprivation gcn2 GCN2 aa_deprivation->gcn2 activates lysine L-Lysine lysine->gcn2 inhibits eif2a eIF2α gcn2->eif2a phosphorylates atf4 ATF4 eif2a->atf4 promotes translation target_genes Target Gene Expression atf4->target_genes response Stress Response Autophagy target_genes->response

Figure 4: L-lysine inhibits the GCN2-eIF2α-ATF4 pathway, which is activated by amino acid deprivation.

Protocol: Western Blot for Phosphorylated Signaling Proteins

This protocol provides a method for detecting changes in the phosphorylation status of key proteins in the Akt/mTOR and p38 MAPK pathways following treatment with this compound.

Materials:

  • Cells cultured in appropriate plates

  • Quantified this compound stock solution

  • Phosphatase inhibitor cocktail

  • Protease inhibitor cocktail

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of quantified this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-Akt).

Conclusion and Recommendations

While this compound is a readily available and stable form of L-lysine, its use in precise biochemical and cell-based assays requires careful consideration. The potential for impurities in non-reagent-grade preparations necessitates a thorough initial quantification of the L-lysine content in any prepared stock solution. Researchers should also be mindful that the sulfate ions and other fermentation by-products could have unintended effects on the experimental system. Therefore, the inclusion of appropriate controls, such as comparing the effects of this compound to a highly pure form of L-lysine (e.g., L-lysine HCl), is strongly recommended to ensure that the observed effects are attributable to L-lysine itself. With these precautions, this compound can be a viable option for various research applications.

References

Application Notes and Protocols for Animal Growth Trials with L-Lysine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting animal growth trials to evaluate the efficacy of L-Lysine sulfate (B86663) as a feed additive. The protocols outlined below are based on established methodologies for swine and poultry, the most common models for such studies.

Introduction

L-lysine is an essential amino acid critical for protein synthesis, muscle development, and overall growth in animals.[1] As it cannot be synthesized by the body, it must be supplied through the diet.[1] In commercial animal feed, L-lysine is commonly supplemented to meet the nutritional requirements of livestock, particularly in swine and poultry.[1][2] L-Lysine sulfate is a commercially available source of lysine (B10760008) used in animal feed.[1][3] It is produced through fermentation and, unlike the more purified L-Lysine hydrochloride (HCl), contains fermentation co-products.[4]

Numerous studies have demonstrated that this compound is an effective alternative to L-Lysine HCl, showing comparable efficacy in promoting growth and performance in both swine and poultry.[1][5] The choice between the two sources may depend on factors such as cost-effectiveness and the potential benefits of the other compounds present in this compound.[1]

These protocols detail the experimental design, methodologies, and data analysis required to conduct a robust animal growth trial to assess the impact of this compound supplementation.

Experimental Design

A well-designed experiment is crucial for obtaining reliable and interpretable results. The following are key considerations for designing an animal growth trial with this compound.

2.1. Animal Model Selection

The most common animal models for lysine supplementation trials are broiler chickens and weanling pigs, due to their rapid growth rates and economic importance.[4][6][7][8][9]

2.2. Experimental Diets and Treatment Groups

A typical trial will involve a basal diet that is formulated to be adequate in all nutrients except for lysine.[10][11] This basal diet is then supplemented with different levels of this compound to create the treatment diets.

A common experimental setup includes:

  • Negative Control: Basal diet with no supplemental lysine.

  • Positive Control: Basal diet supplemented with a known effective source of lysine, such as L-Lysine HCl, to meet the animal's requirement.

  • Treatment Groups: Basal diet supplemented with graded levels of this compound.[6][8][10]

The number of treatment groups and the specific inclusion levels of this compound will depend on the objectives of the study, which could be to determine the optimal dosage or to compare its efficacy to another lysine source.[5][8]

2.3. Experimental Unit and Replication

The experimental unit is the smallest entity to which a treatment is applied. In animal growth trials, this is typically a pen of animals.[12][13] Adequate replication is essential for statistical power. A common design is a completely randomized design where pens are randomly assigned to dietary treatments.[6] Each treatment should have a sufficient number of replicate pens.[6][8][13]

2.4. Key Parameters to Measure

The primary endpoints in a growth trial are performance-based. However, collecting data on other parameters can provide a more comprehensive understanding of the effects of this compound.

Table 1: Key Parameters in Animal Growth Trials

Parameter CategorySpecific MeasurementDescription
Growth Performance Body Weight Gain (BWG)The increase in body weight over a specific period.[6]
Average Daily Gain (ADG)The average weight gained per day.[9][14]
Feed Intake (FI)The amount of feed consumed by the animals.[6][15]
Average Daily Feed Intake (ADFI)The average amount of feed consumed per day.[9][14]
Feed Conversion Ratio (FCR)The ratio of feed consumed to body weight gain (FI/BWG).[4][6]
Carcass Traits Carcass YieldThe weight of the carcass as a percentage of live body weight.
Breast Meat YieldFor poultry, the weight of the breast meat.[4]
Loin Eye AreaFor swine, a measure of muscling.
Backfat ThicknessFor swine, an indicator of fat deposition.
Nutrient Digestibility Apparent Nutrient DigestibilityThe proportion of a nutrient that is absorbed from the diet.[6]
Nitrogen RetentionA measure of protein utilization by the animal.[15][16]
Blood Parameters Plasma Urea Nitrogen (PUN)Can indicate the efficiency of amino acid utilization.[10]
Plasma Amino AcidsTo confirm lysine levels and assess overall amino acid profile.[11]
Other Biochemical MarkersSuch as total protein, albumin, and glucose.[6]

Experimental Protocols

The following are detailed protocols for conducting a typical animal growth trial with this compound in either broiler chickens or weanling pigs.

3.1. General Animal Husbandry

  • Acclimation: Upon arrival, animals should be allowed an acclimation period of at least 7 days to adapt to the new environment and a common starter diet.[17]

  • Housing: Animals should be housed in pens with controlled environmental conditions (temperature, humidity, and lighting).[18][19] Each pen should be equipped with feeders and waterers to allow for ad libitum access to feed and water.[7][12][13]

  • Health Monitoring: Animals should be monitored daily for any signs of illness or distress.

3.2. Diet Formulation and Preparation

  • Basal Diet Formulation: Formulate a basal diet based on common feed ingredients (e.g., corn and soybean meal) to meet or exceed the nutritional requirements of the specific age and species of the animal, with the exception of lysine.[10][11]

  • Treatment Diet Preparation: Create the different treatment diets by adding graded levels of this compound (and L-Lysine HCl for the positive control) to the basal diet. The added lysine source typically replaces an inert filler (e.g., sand or cornstarch) to maintain nutrient balance across diets.[4][18]

  • Feed Analysis: It is crucial to analyze samples of all experimental diets to confirm the calculated nutrient composition, including the lysine content.[7][20]

3.3. Experimental Procedure

  • Animal Allocation: At the start of the trial, weigh all animals individually and randomly allocate them to pens, ensuring a similar average initial body weight and distribution of sexes across all pens.[7][12][13]

  • Data Collection:

    • Body Weight: Weigh animals individually or by pen at the beginning of the trial and at regular intervals (e.g., weekly) thereafter.[10][19]

    • Feed Intake: Record the amount of feed added to each feeder and the amount remaining at the end of each period to calculate feed intake per pen.[18][21]

  • Trial Duration: The trial duration will depend on the animal model and the specific growth phase being studied. For weanling pigs, a trial may last 4-6 weeks.[7][9][19] For broiler chickens, a common trial period is 21 or 42 days.[22]

  • Sample Collection (Optional):

    • Blood Sampling: At the end of the trial, blood samples can be collected from a subset of animals in each pen for analysis of plasma parameters.[10]

    • Digestibility Trial: Towards the end of the growth trial, a digestibility trial can be conducted. This involves a period of adaptation to metabolic cages, followed by a total collection of feces and urine over several days to determine nutrient digestibility and nitrogen balance.[23]

3.4. Data Analysis

  • Statistical Analysis: The pen is typically the experimental unit for statistical analysis. Data should be analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the effect of the dietary treatments.[23] If significant differences are found, post-hoc tests (e.g., Tukey's test) can be used to compare treatment means.[23]

  • Dose-Response Analysis: For studies with graded levels of this compound, regression analysis can be used to model the dose-response relationship and determine the optimal inclusion level for maximizing growth performance.[5][8]

Data Presentation

Quantitative data from the growth trial should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 2: Example of Growth Performance Data Presentation

ParameterNegative ControlPositive Control (Lys-HCl)This compound (Low)This compound (Medium)This compound (High)P-value
Initial Body Weight (kg)6.5 ± 0.26.5 ± 0.26.5 ± 0.26.5 ± 0.26.5 ± 0.2>0.05
Final Body Weight (kg)
Average Daily Gain ( g/day )
Average Daily Feed Intake ( g/day )
Feed Conversion Ratio

Values are presented as mean ± standard error of the mean (SEM).

Table 3: Example of Carcass Characteristics Data Presentation

ParameterNegative ControlPositive Control (Lys-HCl)This compound (Low)This compound (Medium)This compound (High)P-value
Carcass Yield (%)
Breast Meat Yield (%) (Poultry)
Loin Eye Area (cm²) (Swine)
Backfat Thickness (mm) (Swine)

Values are presented as mean ± standard error of the mean (SEM).

Visualizations

5.1. Signaling Pathways

Lysine metabolism and its role in growth are regulated by complex signaling pathways. The availability of lysine is sensed by the cell, influencing protein synthesis and other metabolic processes.

Lysine_Signaling_Pathway Lys_in Dietary L-Lysine Sulfate Lys_plasma Plasma Lysine Lys_in->Lys_plasma GCN2 GCN2 Kinase Lys_plasma->GCN2 Low levels activate mTORC1 mTORC1 Pathway Lys_plasma->mTORC1 Activates Sacc Saccharopine Pathway Lys_plasma->Sacc Catabolism Pipe Pipecolate Pathway Lys_plasma->Pipe Catabolism eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Induces Protein_Syn Muscle Protein Synthesis ATF4->Protein_Syn Inhibits mTORC1->Protein_Syn Promotes Growth Animal Growth Protein_Syn->Growth Energy Acetyl-CoA (Energy) Sacc->Energy Pipe->Energy key_nutrient Nutrient Sensing key_anabolic Anabolic Pathway key_catabolic Catabolic Pathway key_outcome Biological Outcome

Caption: Simplified signaling pathways of L-Lysine metabolism and its impact on animal growth.

5.2. Experimental Workflow

The following diagram illustrates the typical workflow for an animal growth trial evaluating this compound.

Experimental_Workflow start Trial Initiation acclimation Animal Acclimation (7 days) start->acclimation allocation Random Allocation to Treatment Groups acclimation->allocation feeding Experimental Feeding Period (e.g., 21-42 days) allocation->feeding data_collection Weekly Data Collection: - Body Weight - Feed Intake feeding->data_collection digestibility Digestibility Trial (Optional, last week) feeding->digestibility end_trial End of Trial: - Final Body Weight - Blood Sampling - Carcass Evaluation feeding->end_trial analysis Data Analysis: - ANOVA - Regression data_collection->analysis digestibility->analysis end_trial->analysis reporting Reporting: - Tables - Figures analysis->reporting conclusion Conclusion reporting->conclusion

Caption: A typical experimental workflow for an animal growth trial with this compound.

References

Troubleshooting & Optimization

Troubleshooting l-Lysine sulfate precipitation in liquid formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering precipitation issues with L-Lysine sulfate (B86663) in liquid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause L-Lysine sulfate to precipitate in a liquid formulation?

A1: this compound precipitation is primarily influenced by temperature, pH, and the presence of other salts or excipients in the formulation. Like many salts, its solubility generally increases with higher temperatures.[1] The pH of the solution is critical; this compound is more soluble in acidic conditions (low pH).[1] The addition of other salts can alter the ionic strength of the solution, potentially leading to a "salting-out" effect where the solubility of this compound decreases, causing it to precipitate.[1][2]

Q2: My this compound solution is clear at room temperature but forms crystals when refrigerated. Why does this happen and how can I prevent it?

A2: This is a common issue related to temperature-dependent solubility. The solubility of this compound in water is significantly higher at elevated temperatures and decreases as the temperature is lowered.[1] When you refrigerate the solution, you are likely exceeding its solubility limit at that colder temperature, causing the excess solute to crystallize out.

To prevent this, you can either store the solution at a controlled room temperature or slightly warmer, or you can formulate it at a concentration that remains soluble even at refrigeration temperatures. It is also worth investigating if cryoprotectants like glycerol (B35011) could help maintain stability at lower temperatures.[3]

Q3: How does the pH of my formulation affect this compound solubility?

A3: The pH of the solution has a substantial impact on the solubility of this compound. L-lysine is an amino acid with both an amino group and a carboxylic acid group, which can be protonated or deprotonated depending on the pH.[4] this compound tends to be more soluble in acidic solutions.[1] As the pH approaches the isoelectric point of lysine (B10760008) (which is in the basic range), its solubility in water can decrease significantly.[5] Therefore, maintaining a controlled, slightly acidic pH can be crucial for preventing precipitation.

Q4: I added another salt to my formulation, and the this compound precipitated. What is the mechanism behind this?

A4: This phenomenon is likely due to the "common-ion effect" or "salting out."

  • Common-Ion Effect: If the added salt shares an ion with this compound (i.e., the sulfate ion), it increases the concentration of that ion in the solution. According to Le Chatelier's principle, this shifts the equilibrium towards the solid, undissolved state, causing precipitation.[6][7][8]

  • Salting Out: Even if the added salt does not have a common ion, at high concentrations, it can still cause precipitation. The added salt ions attract water molecules to hydrate (B1144303) themselves, reducing the amount of "free" water available to keep the this compound dissolved.[2][9] This competition for solvent molecules leads to a decrease in the solubility of the this compound, causing it to salt out.[2][10]

Troubleshooting Guides
Issue 1: Unexpected Precipitation During Formulation

If you observe cloudiness or solid precipitate forming while preparing your this compound solution, follow this troubleshooting workflow.

G start Precipitate Observed During Formulation check_temp Is the solution temperature too low? start->check_temp check_ph Is the solution pH correct? check_temp->check_ph No sol_warm Action: Gently warm the solution while stirring. check_temp->sol_warm Yes check_conc Is the this compound concentration too high? check_ph->check_conc Yes sol_adjust_ph Action: Adjust pH to a more acidic range. check_ph->sol_adjust_ph No check_excipients Were other salts or excipients added? check_conc->check_excipients No sol_dilute Action: Dilute the solution to a lower concentration. check_conc->sol_dilute Yes sol_investigate_salting_out Investigate for 'salting out' or common-ion effect. check_excipients->sol_investigate_salting_out Yes end_resolved Issue Resolved sol_warm->end_resolved sol_adjust_ph->end_resolved sol_dilute->end_resolved sol_investigate_salting_out->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Precipitation During Storage

If your formulation is initially clear but precipitates over time or under specific storage conditions (e.g., refrigeration), consider the factors influencing its long-term stability.

G factors Key Factors Influencing Precipitation Temperature pH Ionic Strength Concentration temp_details Temperature Effects Lower temperature decreases solubility. Leads to crystallization upon cooling. factors:f1->temp_details ph_details pH Effects Solubility is pH-dependent; higher in acidic conditions. Shifts in pH during storage can trigger precipitation. factors:f2->ph_details ion_details Ionic Strength Effects High salt concentration leads to 'salting out'. Common ions can reduce solubility. factors:f3->ion_details conc_details Concentration Effects Supersaturated solutions are unstable. Exceeding the solubility limit at storage temp causes precipitation. factors:f4->conc_details

Caption: Factors leading to this compound precipitation.
Data & Protocols

Quantitative Data Summary

While precise solubility values can vary with the complete formulation matrix, the following table summarizes key solubility data for this compound.

PropertyValue / ConditionObservationReference
Solubility in Water Freely soluble (≥300 g/L at 20°C)This compound has high water solubility under standard conditions.[11]
Effect of Temperature Solubility increases with temperatureWarming a solution can help dissolve more solute or prevent precipitation upon cooling.[1]
Effect of pH More soluble in acidic (low pH) solutionsThe protonation state of lysine's amino groups enhances solubility.[1]
pH of 10% Solution 5.0 - 6.5A 10% aqueous solution is typically mildly acidic.[11]
Solubility in Organic Solvents Generally insolubleInsoluble in solvents like ethanol, methanol, and acetone.[1]
Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of this compound

This protocol allows you to determine the optimal pH range for your formulation to prevent precipitation.

Materials:

  • This compound

  • Series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.[12][13]

  • Calibrated pH meter

  • Stir plate and stir bars

  • Analytical balance

  • Spectrophotometer or HPLC for concentration analysis[14][15][16]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).[12][17]

  • Saturation: To a fixed volume of each buffer solution, add an excess amount of this compound.

  • Equilibration: Stir the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, allow the solutions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to pellet the excess solid.

  • Concentration Analysis: Accurately measure the concentration of dissolved this compound in each supernatant sample using a validated analytical method like HPLC or spectrophotometry.[16][18]

  • Data Plotting: Plot the measured solubility (concentration) of this compound against the pH of the buffer. The resulting curve will show the pH range where solubility is maximized.

Protocol 2: Evaluating the Effect of Excipients on this compound Solubility

This protocol helps identify if a specific excipient is causing the "salting out" of this compound.

Materials:

  • Stock solution of this compound at a known concentration (below saturation).

  • The excipient of interest (e.g., NaCl, MgSO₄).

  • Deionized water.

  • Vials or test tubes.

  • Vortex mixer.

Methodology:

  • Prepare Excipient Solutions: Create a series of solutions of the excipient at increasing concentrations.

  • Mixing: Add a fixed volume of your this compound stock solution to a series of vials.

  • Titration: To each vial, add an increasing volume/concentration of the excipient solution. Bring all vials to the same final volume with deionized water.

  • Observation: Gently mix all solutions. Observe each vial for the first sign of turbidity or precipitation.

  • Incubation & Analysis: Incubate the samples under relevant storage conditions (e.g., 4°C and 25°C). Note the concentration of the excipient at which precipitation occurs. This is the critical concentration that should be avoided in the formulation.

References

Technical Support Center: Optimization of L-Lysine Sulfate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and optimization of L-Lysine sulfate (B86663) in cell culture media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of L-Lysine sulfate in your experiments.

IssuePossible Cause(s)Suggested Solution(s)
Precipitate forms in the medium after adding this compound. 1. High Concentration: The final concentration of this compound may exceed its solubility limit in the specific medium formulation.[1] 2. pH Shift: The addition of this compound may alter the pH of the medium, causing precipitation of other components.[1] 3. Temperature: Adding a concentrated, cold stock solution to warmer media can cause precipitation.[1] 4. Interaction with Other Components: this compound may interact with other media components, such as phosphates, to form insoluble salts.[1][2]1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration. Consider a step-wise addition of the stock solution.[1] 2. Monitor and Adjust pH: Check the pH of the medium after adding this compound. If necessary, adjust the pH of the stock solution or the final medium.[1] 3. Temperature Equilibration: Gently warm the media to 37°C before and during the addition of the this compound stock solution.[1] 4. Component Compatibility Check: Review your media formulation. If high concentrations of phosphates are present, consider reducing them if possible or using an alternative lysine (B10760008) salt like L-Lysine HCl, which is more acidic.[1]
Decreased cell viability or signs of cytotoxicity after supplementation. 1. L-Lysine Toxicity: High concentrations of L-lysine can be cytotoxic, leading to reduced cell viability and changes in morphology.[3][4] 2. Osmotic Stress: High salt concentrations can increase the osmolarity of the culture medium, leading to cell stress.[3][5] 3. Oxidative Stress: High levels of L-lysine can induce the production of reactive oxygen species (ROS).[3][5]1. Determine Optimal Concentration: Conduct a dose-response experiment (e.g., MTT or trypan blue exclusion assay) to identify the optimal, non-toxic concentration for your specific cell line.[4] 2. Review Literature: Check published studies for recommended L-Lysine concentrations for similar cell types.[4] 3. Ensure Proper Preparation: Always use high-purity, cell culture-tested this compound and sterile-filter the stock solution before use.[1]
Inconsistent experimental results with this compound supplementation. 1. Stock Solution Instability: L-Lysine in solution may degrade over time. 2. Inaccurate Dosing: Variability in pipetting or cell seeding density can lead to inconsistent effective concentrations.[4]1. Prepare Fresh Solutions: Prepare fresh this compound stock solutions for each experiment to ensure consistency.[4] 2. Standardize Procedures: Ensure accurate and consistent cell counting and seeding. Calibrate pipettes and use precise techniques for supplementation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and L-Lysine hydrochloride (HCl) in cell culture?

A1: Both are salt forms that provide the essential amino acid L-Lysine for protein synthesis.[6] this compound also provides sulfate, which is a key component for various biomolecules.[6] L-Lysine HCl is more acidic and may be less likely to cause an upward pH shift upon addition to media, which can sometimes be a cause of precipitation.[1] The bioavailability of L-Lysine from this compound is equivalent to that of L-Lysine HCl.[6]

Q2: Can the sulfate ion from this compound affect my cell culture?

A2: The sulfate counter-ion is a vital nutrient, essential for the synthesis of important biological molecules like sulfated amino acids (e.g., methionine and cysteine after metabolic conversion), glutathione, and proteoglycans.[6] Its availability can be crucial for overall cellular health and robust protein production.[6] However, at very high concentrations, the increased sulfate could potentially impact the overall ionic balance of the medium.

Q3: At what concentration does this compound become cytotoxic?

A3: The cytotoxic concentration of L-Lysine varies significantly depending on the cell line and the duration of exposure.[3][5] For example, concentrations in the range of 10-60 mM have been shown to cause cellular damage in some cell types.[3][4] It is critical to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic concentration range.[5]

Q4: What are the visible signs of L-Lysine-related cytotoxicity?

A4: Common signs of cytotoxicity include reduced cell viability and proliferation, changes in cell morphology (such as rounding, shrinking, and detachment), and an increased number of floating, dead cells in the culture medium.[3]

Q5: Are there any benefits to using this compound from fermentation sources?

A5: Some grades of this compound are produced via fermentation and may contain by-products that could offer additional nutrients.[6][7] However, it is also important to consider that these impurities could be a source of variability.[8] For consistency in research applications, using a high-purity, chemically defined this compound is recommended.

Data on Optimal L-Lysine Concentrations

The optimal concentration of L-Lysine is highly dependent on the cell type and the desired outcome. The following table summarizes findings from various studies.

Cell TypeApplicationOptimal L-Lysine ConcentrationReference(s)
Bovine Mammary Epithelial CellsIncrease cell viability and protein synthesis1.0 mmol/L[4][9]
Rat Bone Marrow CellsPromote nodule formation10⁻⁸ M[4][10][11]
Human Proximal Tubular Cells (HK-2)Apoptosis induction (cytotoxicity study)Dose-dependent[4]
Isolated Pancreatic Acinar CellsMitochondrial damage and necrosis (cytotoxicity study)10-60 mM[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for your specific cell line and experimental goals using a cell viability assay (e.g., MTT).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (high-purity, cell culture grade)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution (e.g., 100 mM) of this compound in sterile PBS or serum-free medium.

    • Sterile-filter the stock solution through a 0.22 µm filter.

  • Cell Seeding:

    • Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM).[4]

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include untreated control wells with fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot cell viability versus this compound concentration to determine the optimal concentration range that promotes cell health without inducing cytotoxicity.

Visualizations

troubleshooting_workflow start Precipitation observed after adding this compound q1 Is the stock solution clear? start->q1 a1_yes Prepare fresh stock solution. Ensure complete dissolution. q1->a1_yes No q2 Is the final concentration exceeding normal ranges? q1->q2 Yes a2_yes Lower the final concentration or use step-wise addition. q2->a2_yes Yes q3 Did the pH of the media shift significantly? q2->q3 No a3_yes Adjust pH of stock solution or final medium. q3->a3_yes Yes q4 Was the medium at the correct temperature (e.g., 37°C)? q3->q4 No a4_no Warm media to 37°C before and during addition. q4->a4_no No end_node Potential interaction with other media components. q4->end_node Yes

Caption: Troubleshooting workflow for media precipitation.

optimization_workflow start Define Experimental Goal (e.g., increase viability, protein yield) step1 Prepare this compound Stock Solution (Sterile Filtered) start->step1 step2 Seed Cells in Multi-Well Plate and Allow Attachment step1->step2 step3 Prepare Serial Dilutions of this compound step2->step3 step4 Treat Cells with Different Concentrations step3->step4 step5 Incubate for a Defined Period (e.g., 24, 48, 72h) step4->step5 step6 Perform Relevant Assay (e.g., MTT, Protein Quantification) step5->step6 step7 Analyze Data and Plot Dose-Response Curve step6->step7 end_node Determine Optimal Concentration Range step7->end_node

Caption: Experimental workflow for concentration optimization.

mtor_pathway lysine L-Lysine transporter Amino Acid Transporter (e.g., ATB0,+) lysine->transporter Uptake mTORC1 mTORC1 transporter->mTORC1 Activation protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth

Caption: Simplified L-Lysine signaling via mTOR pathway.

References

Addressing hygroscopic issues of l-Lysine sulfate powder during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address hygroscopic issues encountered during the storage and handling of L-Lysine sulfate (B86663) powder.

Frequently Asked Questions (FAQs)

Q1: My L-Lysine sulfate powder has formed clumps and is difficult to handle. What is causing this?

A1: this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1][2] This moisture absorption can lead to the formation of liquid bridges between powder particles. Subsequent drying can cause these bridges to solidify, resulting in the formation of hard clumps or cakes.[3][4][5] Several factors can contribute to this issue:

  • High Relative Humidity (RH): Storing the powder in an environment with high ambient humidity is the primary cause of moisture absorption.

  • Temperature Fluctuations: Changes in temperature can lead to condensation within the storage container, increasing the local moisture content.

  • Improper Packaging: Use of packaging materials that are not sufficiently impermeable to moisture vapor will allow the powder to be exposed to ambient humidity.

  • Extended Storage: The longer the powder is stored, the greater the opportunity for moisture uptake and caking, especially under suboptimal conditions.[3]

Q2: What is the Critical Relative Humidity (CRH) of this compound, and why is it important?

Q3: How does moisture affect the chemical stability of this compound powder?

A3: Moisture can negatively impact the chemical stability of this compound. The presence of water can promote chemical degradation reactions. For L-Lysine, a known degradation pathway, particularly under thermal stress, is the formation of lysine (B10760008) lactam. While this has been primarily reported for L-Lysine monohydrochloride in solution, it is a potential degradation product for this compound powder stored under high humidity and elevated temperatures.[9] Furthermore, studies on the thermal decomposition of this compound have shown that the presence of water can promote thermal decomposition.

Q4: What are the recommended storage conditions for this compound powder to prevent hygroscopic issues?

A4: To minimize hygroscopic issues, this compound powder should be stored in a cool, dry place.[10] Specific recommendations include:

  • Controlled Environment: Maintain a low relative humidity (RH) environment, ideally well below the Critical Relative Humidity (CRH) of the powder. While the specific CRH for this compound is not provided, a general guideline for hygroscopic materials is to store them at an RH below 40%.

  • Airtight Packaging: Store the powder in well-sealed containers with a high moisture barrier.[10] Materials such as aluminum-lined bags or high-density polyethylene (B3416737) (HDPE) containers are recommended.

  • Use of Desiccants: Placing desiccants, such as silica (B1680970) gel sachets, inside the packaging can help to absorb any residual moisture.

  • Temperature Control: Avoid large temperature fluctuations to prevent condensation.

Q5: Can I use anti-caking agents with this compound powder?

A5: Yes, the use of anti-caking agents or excipients can be an effective strategy to mitigate caking. These agents work by various mechanisms, such as adsorbing excess moisture or reducing inter-particle interactions. While specific studies on this compound were not found, common anti-caking agents used in the pharmaceutical and food industries include silicon dioxide, talc, and magnesium stearate. The effectiveness of a particular agent would need to be experimentally evaluated for your specific formulation.

Troubleshooting Guides

Issue 1: The this compound powder has already caked. How can I salvage it?

Possible Cause: The powder has absorbed excessive moisture due to improper storage.

Troubleshooting Steps:

  • Assess the extent of caking: Determine if the caking is mild (soft clumps) or severe (hard, solid mass).

  • For mild caking:

    • Gently break up the clumps using a spatula or by passing the powder through a sieve.

    • Immediately transfer the powder to a dry, airtight container with a desiccant.

    • Before use, it is crucial to verify the quality of the powder. Perform a moisture content analysis and an assay to ensure the potency has not been compromised. An HPLC analysis for potential degradation products is also recommended.

  • For severe caking:

    • Salvaging a severely caked product is challenging and may not be feasible as the chemical integrity could be compromised.

    • If the material is critical, you may attempt to mill the caked mass. However, this can generate heat and potentially accelerate degradation.

    • Thorough analytical testing (moisture content, purity, degradation products) is mandatory before considering any use of the material.

Logical Relationship for Troubleshooting Caked Powder

Caption: Troubleshooting workflow for caked this compound powder.

Issue 2: Inconsistent results in experiments using this compound.

Possible Cause: Degradation of this compound due to moisture absorption, leading to the presence of impurities.

Troubleshooting Steps:

  • Verify the integrity of the starting material:

    • Visually inspect the this compound powder for any signs of caking or discoloration.

    • Perform a moisture content analysis on a sample from the batch .

  • Analyze for degradation products:

    • Use a stability-indicating HPLC method to analyze a solution of the this compound.

    • Look for the presence of unexpected peaks that are not present in a freshly opened, high-quality standard. A potential degradation product to monitor is lysine lactam.

  • Implement corrective actions:

    • If degradation is confirmed, discard the compromised batch of this compound.

    • Obtain a new, unopened container of this compound and store it under appropriate conditions (cool, dry, airtight container with desiccant).

    • Always use freshly prepared solutions for your experiments.

Data Presentation

Table 1: Influence of Relative Humidity on Moisture Content and Physical State of a Hygroscopic Amino Acid Powder (Illustrative Data)

Relative Humidity (%)Temperature (°C)Exposure Time (hours)Moisture Content (%)Physical State
402524< 1.0Free-flowing powder
6025242.5Slight clumping
7525245.8Significant caking
902524> 10.0Deliquescence
6040244.2Moderate caking

Note: This table provides illustrative data for a typical hygroscopic amino acid powder. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

1. Determination of Moisture Content by Loss on Drying

  • Objective: To quantify the amount of water in a sample of this compound powder.

  • Apparatus: Moisture analyzer or drying oven, analytical balance, weighing spatula, aluminum weighing pans.

  • Procedure:

    • Tare a clean, dry aluminum weighing pan.

    • Accurately weigh approximately 1-2 g of this compound powder into the pan.

    • Distribute the powder evenly to form a thin layer.[4]

    • Place the pan in the moisture analyzer and set the drying temperature to 105 °C.

    • Dry the sample until a constant weight is achieved. The instrument will automatically stop when the rate of weight loss is below a specified threshold.

    • The moisture analyzer will calculate the percentage of moisture content based on the initial and final weights.

    • If using a drying oven, place the pan in the oven at 105 °C for 2-3 hours. After drying, transfer the pan to a desiccator to cool to room temperature before re-weighing. Calculate the percentage weight loss.

2. Assessment of Caking Tendency using a Powder Rheometer

  • Objective: To quantify the change in flowability of this compound powder after exposure to controlled humidity and temperature.

  • Apparatus: Powder rheometer (e.g., FT4 Powder Rheometer®), environmental chamber or desiccators with saturated salt solutions to control humidity.

  • Procedure:

    • Baseline Measurement:

      • Load a fresh, free-flowing sample of this compound into the powder rheometer vessel.

      • Perform a "conditioning" cycle to ensure a uniform packing state.

      • Measure the Basic Flowability Energy (BFE) by moving a blade through the powder in a defined helical path.[3][4] This value represents the initial flowability.

    • Sample Conditioning:

      • Place a fresh sample of the powder in an environmental chamber or a desiccator set to a specific relative humidity (e.g., 75% RH) and temperature (e.g., 40 °C) for a defined period (e.g., 24, 48 hours).

    • Post-Conditioning Measurement:

      • Carefully transfer the conditioned sample to the powder rheometer vessel.

      • Measure the BFE of the conditioned sample using the same method as the baseline measurement.

    • Data Analysis:

      • Compare the BFE values before and after conditioning. A significant increase in BFE indicates a greater tendency for the powder to cake under the tested conditions.

Experimental Workflow for Caking Tendency Assessment

Caking_Tendency_Workflow cluster_0 Baseline Analysis cluster_1 Sample Conditioning cluster_2 Post-Conditioning Analysis cluster_3 Data Analysis fresh_sample Fresh L-Lysine Sulfate Powder load_rheometer_1 Load into Powder Rheometer fresh_sample->load_rheometer_1 condition_1 Perform Conditioning Cycle load_rheometer_1->condition_1 measure_bfe_1 Measure Basic Flowability Energy (BFE_initial) condition_1->measure_bfe_1 compare_bfe Compare BFE_final vs. BFE_initial measure_bfe_1->compare_bfe new_sample New Sample of This compound expose_humidity Expose to Controlled Humidity & Temperature (e.g., 75% RH, 40°C) new_sample->expose_humidity load_rheometer_2 Load Conditioned Sample into Powder Rheometer expose_humidity->load_rheometer_2 measure_bfe_2 Measure Basic Flowability Energy (BFE_final) load_rheometer_2->measure_bfe_2 measure_bfe_2->compare_bfe conclusion Increased BFE indicates higher caking tendency compare_bfe->conclusion

Caption: Workflow for assessing the caking tendency of this compound powder.

3. Forced Degradation Study (Hydrolytic Degradation)

  • Objective: To identify potential degradation products of this compound under hydrolytic stress conditions.

  • Materials: this compound powder, purified water, hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), HPLC system with a suitable column (e.g., C18), appropriate mobile phase.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

      • Keep the solution at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

      • Cool the solution and neutralize it with 0.1 M NaOH.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

      • Keep the solution at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

      • Cool the solution and neutralize it with 0.1 M HCl.

    • Neutral Hydrolysis:

      • Keep an aliquot of the stock solution in purified water at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • Analysis:

      • Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

      • Compare the chromatograms to identify and quantify any degradation products formed.

Signaling Pathway for L-Lysine Degradation (Biological Context) While not directly representing storage-induced degradation, understanding the biological degradation pathways of L-lysine can provide insights into its potential chemical transformations.

LysineDegradation Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Aminoadipate_semialdehyde L-α-Aminoadipate-semialdehyde Saccharopine->Aminoadipate_semialdehyde Aminoadipate L-α-Aminoadipate Aminoadipate_semialdehyde->Aminoadipate Ketoadipate 2-Ketoadipate Aminoadipate->Ketoadipate Glutaryl_CoA Glutaryl-CoA Ketoadipate->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Crotonyl_CoA->Hydroxybutyryl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified biological degradation pathway of L-Lysine.

References

Overcoming challenges in l-Lysine sulfate fermentation yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Lysine (B1673455) sulfate (B86663) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their L-lysine sulfate production experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in achieving high fermentation yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound fermentation for optimal yield?

A1: The most critical parameters for successful this compound fermentation are dissolved oxygen (DO), temperature, pH, and the concentration of key nutrients like glucose and ammonium (B1175870) sulfate.[1][2][3] Maintaining these parameters within the optimal range for your specific strain is crucial for maximizing L-lysine production.

Q2: Which microorganisms are most commonly used for industrial L-lysine production?

A2: Corynebacterium glutamicum is the most predominantly used microorganism for industrial L-lysine production due to its high yield and well-understood genetics.[4][5][6] Genetically engineered strains of Escherichia coli are also increasingly being used because of their rapid growth and ease of genetic manipulation.[1][2]

Q3: What is the typical composition of this compound produced through fermentation?

A3: this compound produced via fermentation is a complex mixture. It typically contains L-lysine (around 51%), other amino acids, microbial biomass, and by-products from the fermentation process.[7][8] The sulfate form is a result of using sulfuric acid or ammonium sulfate for pH control and to form the salt during fermentation.[9]

Q4: Can phage contamination affect my L-lysine fermentation?

A4: Yes, bacteriophage (phage) contamination can be a significant issue in industrial fermentation processes, leading to lysis of the production strain and substantial loss of yield.[10][11] Implementing strict aseptic techniques and using phage-resistant strains are key preventative measures.

Q5: What are the advantages of this compound over L-lysine HCl in animal feed applications?

A5: this compound is often considered a more cost-effective alternative to L-lysine HCl.[12] It contains other beneficial fermentation by-products, such as other amino acids and nutrients, which can contribute to the overall nutritional value for animals.[8][12]

Troubleshooting Guide

Issue 1: Low L-Lysine Yield

Possible Cause 1.1: Suboptimal Dissolved Oxygen (DO) Levels

Corynebacterium glutamicum and other lysine-producing bacteria are strictly aerobic, making oxygen supply a critical factor.[13] Insufficient DO can limit cell growth and lysine (B10760008) synthesis, while excessively high levels can cause oxidative stress.

Solution:

  • Monitor and control DO levels throughout the fermentation process.

  • Different fermentation stages may require different DO setpoints. For instance, a higher DO might be beneficial in the growth phase, while a lower DO could be optimal for the production phase.[14]

  • Optimize agitation and aeration rates to maintain the target DO. The use of oxygen-enhanced bioreactors or oxygen vectors can also improve oxygen transfer efficiency.[13][15]

Table 1: Effect of Dissolved Oxygen Tension (DOT) on Final L-Lysine Concentration

Dissolved Oxygen Tension (DOT)Final L-Lysine Concentration (g/L)Reference
5%40.0[14]
10%-[14]
20%52.7[14]

Possible Cause 1.2: Inappropriate Fermentation Temperature

Temperature directly impacts microbial metabolic activity and enzyme function.[2] Deviations from the optimal temperature can lead to reduced growth rates and lower L-lysine production.

Solution:

  • Maintain the optimal temperature for your production strain. For most Corynebacterium glutamicum strains, the optimal temperature for L-lysine production is between 30°C and 37°C.[5][16]

  • Ensure your bioreactor's temperature control system is accurately calibrated and functioning correctly.

Table 2: Influence of Temperature on L-Lysine Production

Temperature (°C)L-Lysine Concentration (g/L)Reference
30Higher Production[16]
352.38[16]
37Lower Production[16]
4024.4[17][18]

Possible Cause 1.3: Non-optimal pH of the Culture Medium

The pH of the fermentation broth affects nutrient uptake, enzyme activity, and by-product formation.

Solution:

  • Control the pH of the medium throughout the fermentation. The optimal pH for L-lysine production by C. glutamicum is typically around 7.0 to 7.5.[3][19]

  • Use automated pH control with the addition of acids (like sulfuric acid) or bases (like ammonia) to maintain the desired pH.[9]

Issue 2: High Levels of By-product Formation

Possible Cause 2.1: Metabolic Imbalance

The formation of by-products such as acetic acid, lactic acid, and other amino acids can reduce the carbon flux towards L-lysine synthesis, thereby lowering the yield.[1][2]

Solution:

  • Optimize the carbon-to-nitrogen ratio in the culture medium.[2]

  • Consider metabolic engineering approaches to reduce by-product formation. This can include knocking out genes responsible for by-product synthesis pathways.[1][2]

  • Controlling fermentation parameters like temperature, pH, and dissolved oxygen can also help minimize by-product generation.[2]

Issue 3: Inconsistent Fermentation Performance

Possible Cause 3.1: Poor Quality of Raw Materials

The quality and composition of raw materials, such as the carbon source (e.g., glucose, molasses) and nitrogen source (e.g., ammonium sulfate), can significantly impact fermentation performance.

Solution:

  • Ensure the use of high-quality, consistent raw materials.

  • Perform quality control checks on all incoming raw materials.

  • If using complex media components like corn steep liquor or yeast extract, be aware of potential batch-to-batch variability.[20]

Possible Cause 3.2: Contamination of the Culture

Microbial contamination can compete for nutrients and produce inhibitory substances, leading to reduced L-lysine yield.[21] Phage contamination can lead to the complete loss of the production culture.[10]

Solution:

  • Implement and maintain strict aseptic techniques during all stages of the fermentation process.[21]

  • Ensure proper sterilization of the bioreactor and all media components.

  • Regularly monitor the culture for any signs of contamination.

  • Consider using engineered strains with a competitive advantage over contaminants, such as those capable of utilizing a unique nutrient source.[21]

Experimental Protocols

Protocol 1: Optimization of Dissolved Oxygen Levels

Objective: To determine the optimal dissolved oxygen (DO) concentration for maximizing this compound yield.

Methodology:

  • Prepare the fermentation medium according to your standard protocol and sterilize. A typical medium for C. glutamicum contains glucose, ammonium sulfate, potassium phosphates, magnesium sulfate, and trace elements.[3][20]

  • Inoculate a series of lab-scale bioreactors with the production strain.

  • Set the DO controller for each bioreactor to a different constant value (e.g., 5%, 10%, 20% saturation).[14]

  • Control the DO by cascading the agitation speed and/or airflow rate.

  • Maintain all other parameters (temperature, pH, etc.) at their optimal values.

  • Take samples at regular intervals to measure biomass, residual glucose, and L-lysine concentration.

  • At the end of the fermentation, compare the final L-lysine titers to identify the optimal DO level.

Protocol 2: Fed-Batch Fermentation for High-Density Culture

Objective: To achieve high cell density and L-lysine concentration by employing a fed-batch strategy.

Methodology:

  • Start with a batch culture in the bioreactor with an initial concentration of the carbon source (e.g., glucose) that is not inhibitory.

  • Once the initial carbon source is nearly depleted (as indicated by a sharp increase in DO or a drop in CO2 evolution rate), begin feeding a concentrated nutrient solution.

  • The feed solution should contain the limiting substrate, typically the carbon source, and may also include a nitrogen source.

  • Maintain the concentration of the limiting substrate at a low, non-inhibitory level (e.g., 5 to 15 g/liter for glucose).[9]

  • Monitor and control other critical parameters like pH, temperature, and DO throughout the fed-batch phase.

  • Continue the feeding until the desired L-lysine concentration is reached or another factor becomes limiting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_optimization Optimization media_prep Media Preparation & Sterilization inoculum_prep Inoculum Preparation media_prep->inoculum_prep bioreactor_setup Bioreactor Setup & Inoculation inoculum_prep->bioreactor_setup process_control Process Parameter Control (DO, pH, Temp) bioreactor_setup->process_control sampling Regular Sampling process_control->sampling biomass_measurement Biomass Measurement (OD600) sampling->biomass_measurement substrate_analysis Substrate & By-product Analysis (HPLC) sampling->substrate_analysis lysine_quantification L-Lysine Quantification (HPLC) sampling->lysine_quantification data_analysis Data Analysis & Yield Calculation biomass_measurement->data_analysis substrate_analysis->data_analysis lysine_quantification->data_analysis parameter_adjustment Parameter Adjustment for Next Run data_analysis->parameter_adjustment parameter_adjustment->media_prep Iterative Improvement

Caption: A typical experimental workflow for optimizing L-lysine fermentation.

troubleshooting_logic start Low L-Lysine Yield check_do Check Dissolved Oxygen Levels start->check_do check_temp Check Temperature Control check_do->check_temp Optimal adjust_do Optimize Aeration & Agitation check_do->adjust_do Suboptimal check_ph Check pH Control check_temp->check_ph Optimal adjust_temp Calibrate & Set Optimal Temperature check_temp->adjust_temp Suboptimal check_contamination Check for Contamination check_ph->check_contamination Optimal adjust_ph Calibrate & Set Optimal pH check_ph->adjust_ph Suboptimal sterilize Improve Aseptic Technique & Sterilization check_contamination->sterilize Contaminated

Caption: A troubleshooting decision tree for low L-lysine yield.

signaling_pathway glucose Glucose emp Glycolysis (EMP Pathway) glucose->emp ppp Pentose Phosphate Pathway (PPP) glucose->ppp pyruvate Pyruvate emp->pyruvate ppp->emp tca TCA Cycle pyruvate->tca byproducts By-products (e.g., Acetate, Lactate) pyruvate->byproducts oaa Oxaloacetate tca->oaa aspartate Aspartate oaa->aspartate lysine_pathway L-Lysine Biosynthesis Pathway aspartate->lysine_pathway lysine L-Lysine lysine_pathway->lysine

Caption: A simplified metabolic pathway for L-lysine production.

References

Method refinement for accurate l-Lysine sulfate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the accurate quantification of L-Lysine sulfate (B86663). Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in refining your analytical methods.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of L-Lysine sulfate using High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC).

HPLC Method Troubleshooting (Pre-Column Derivatization)
Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak Response 1. Incomplete Derivatization: The reaction between L-Lysine and the derivatizing agent (e.g., PITC, Dansyl-Cl, OPA, FMOC-Cl) is incomplete. 2. Degraded Derivatizing Reagent: The reagent has lost its activity due to improper storage or age. 3. Incorrect Reaction pH: The pH of the reaction mixture is outside the optimal range for the specific derivatization chemistry.1. Optimize Reaction Conditions: Ensure the correct reaction time, temperature, and reagent-to-sample ratio. For example, PITC derivatization is typically performed at room temperature for about 20 minutes.[1] 2. Use Fresh Reagent: Prepare fresh derivatizing solution before each analysis. Store stock solutions as recommended by the manufacturer, protected from light and moisture. 3. Verify pH: Check and adjust the pH of the buffer and sample solution. For instance, Dansyl-Cl derivatization is typically carried out at a pH of 9.5.[2]
Variable Retention Times 1. Mobile Phase Composition Issues: Inconsistent mixing of mobile phase solvents, degradation of mobile phase components, or change in pH. 2. Temperature Fluctuations: The column temperature is not stable. 3. Column Degradation: The stationary phase of the column is degrading.1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. 2. Use a Column Oven: Maintain a constant and consistent column temperature to ensure reproducible chromatography. 3. Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
Ghost Peaks 1. Contamination: Contamination in the sample, mobile phase, or HPLC system. 2. Carryover from Previous Injection: Insufficient flushing of the injection port and needle between runs.1. System Cleaning: Run a blank gradient to identify the source of contamination. Clean the injector, lines, and use fresh, high-purity solvents. 2. Optimize Needle Wash: Increase the volume and/or change the composition of the needle wash solution in the autosampler settings.
Peak Tailing 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Unwanted interactions between lysine (B10760008) and the column's stationary phase. 3. Column Void: A void or channel has formed at the head of the column.1. Dilute Sample: Reduce the concentration of the sample being injected. 2. Adjust Mobile Phase: Modify the mobile phase pH or ionic strength to minimize secondary interactions. 3. Use Guard Column/Replace Column: A guard column can protect the analytical column. If a void has formed, the column may need to be replaced.
Ion-Exchange Chromatography (IEC) Method Troubleshooting (Post-Column Derivatization)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution 1. Incorrect Eluent pH or Ionic Strength: The pH or salt concentration of the elution buffer is not optimal for separating lysine from other amino acids. 2. Column Degradation: Loss of ion-exchange capacity of the resin.1. Buffer Optimization: Carefully prepare and verify the pH and ionic strength of the buffers. The separation of amino acids in IEC is highly dependent on these parameters.[3] 2. Column Regeneration/Replacement: Regenerate the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.
Baseline Noise/Drift 1. Degraded Ninhydrin (B49086) Reagent: The post-column derivatization reagent is old or has been exposed to air, leading to oxidation.[4] 2. Pump Pulsations: Inconsistent flow from the HPLC or reagent pump. 3. Temperature Instability: Fluctuations in the temperature of the post-column reactor.1. Prepare Fresh Reagent: Use freshly prepared ninhydrin reagent. Store it protected from light and under an inert atmosphere if possible. 2. Pump Maintenance: Degas all solutions thoroughly. Service the pump's check valves and seals if necessary. 3. Ensure Stable Heating: Verify that the post-column reactor is maintaining a stable and consistent temperature, typically between 90-135°C for the ninhydrin reaction.[4][5]
Low Color Yield (with Ninhydrin) 1. Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time for the post-column reaction. 2. Presence of Interfering Substances: Reducing or oxidizing agents in the sample can interfere with the ninhydrin reaction.[4]1. Optimize Post-Column Reactor: Ensure the reactor temperature is high enough (typically >95°C) and the residence time is sufficient for the reaction to go to completion.[6] 2. Sample Cleanup: If matrix interference is suspected, consider additional sample preparation steps to remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the HPLC analysis of L-Lysine?

L-Lysine lacks a strong chromophore, which means it does not absorb ultraviolet (UV) light well.[1] This makes it difficult to detect with standard UV detectors used in HPLC systems. Derivatization involves reacting L-Lysine with a labeling agent to create a derivative that is highly detectable by either UV-Visible or fluorescence detectors, thereby significantly improving the sensitivity and selectivity of the analysis.[1]

Q2: What are the most common derivatization agents for L-Lysine analysis?

Commonly used derivatizing agents include Phenylisothiocyanate (PITC), Dansyl Chloride (Dns-Cl), o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl).[1] The choice of agent depends on factors such as required sensitivity, sample matrix, and available detection equipment (UV or fluorescence).

Q3: What is the main advantage of Ion-Exchange Chromatography (IEC) with post-column derivatization?

The primary advantage of IEC is its robustness and reduced susceptibility to matrix effects, especially for complex samples like animal feed or biological fluids.[7] The separation occurs first, based on the ionic properties of the amino acids, and the derivatization with an agent like ninhydrin happens afterward. This separation of events allows each step to be independently optimized.[7]

Q4: How can I deal with matrix effects when analyzing L-Lysine in animal feed?

Matrix effects can be a significant challenge. To mitigate them, you can:

  • Employ effective sample cleanup: Use solid-phase extraction (SPE) to remove interfering substances.

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix that is similar to your samples.

  • Utilize the method of standard addition: This can help to compensate for matrix effects.

  • Use a stable isotope-labeled internal standard: This is a highly effective way to correct for matrix effects in LC-MS/MS analysis.

Q5: What are typical validation parameters for an L-Lysine quantification method?

A validated method should have data on its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For example, a validated HPLC method for lysine showed a limit of detection of 1.47 µg/mL and a limit of quantification of 4.41 µg/mL.[8][9] Another study reported an accuracy of 92% ± 2% and LOD/LOQ values below 1.24 and 4.14 µM, respectively, in a complex matrix.[6]

Quantitative Data Summary

The following tables summarize key performance parameters for different this compound quantification methods based on published data.

Table 1: HPLC Method Performance with Pre-Column Derivatization
Parameter Dansyl Chloride Derivatization[6][10] PITC Derivatization[11] Generic RP-HPLC[8][9]
Linearity (R²) ≥ 0.9996-≥ 0.999
Accuracy (% Recovery) ~92 - 104%-98.0 - 102.0%
Precision (% RSD) < 5%~3.3%< 2.0%
LOD 0.12 - 1.24 µM-1.47 µg/mL
LOQ 0.41 - 4.14 µM-4.41 µg/mL
Table 2: Ion-Exchange Chromatography (IEC) Performance with Post-Column Derivatization
Parameter EN ISO 17180:2013 (Feed Additive)[12] EU Method (Feedstuffs)[12]
Precision (Repeatability, RSDr) 0.7 - 1.7%2.1 - 2.8%
Precision (Reproducibility, RSDR) 1.5 - 2.5%3.0 - 6.7%
LOQ -0.3 g/kg (Total Lysine)

Experimental Protocols

Protocol 1: HPLC Quantification with PITC Pre-Column Derivatization

This protocol is a general guideline based on established methods for amino acid analysis using PITC.[11][13]

  • Sample Hydrolysis (if measuring total lysine):

    • Accurately weigh the sample into a hydrolysis tube.

    • Add 6M HCl.

    • Hydrolyze at 110°C for 24 hours under a nitrogen atmosphere.

    • Cool, neutralize, and dilute to a known volume.

  • Derivatization:

    • Take an aliquot of the sample or standard solution.

    • Dry the sample completely under a vacuum.

    • Add 20 µL of a solution containing ethanol, water, and triethylamine (B128534) (2:2:1, v/v/v).

    • Dry the sample again under vacuum.

    • Add 30 µL of a derivatizing solution of ethanol, water, triethylamine, and PITC (7:1:1:1, v/v/v/v).

    • Incubate at room temperature for 20 minutes.

    • Dry under vacuum to remove excess reagent.

  • Analysis:

    • Reconstitute the dried derivative in the mobile phase.

    • Inject an appropriate volume into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a low pH acetate (B1210297) buffer (Solvent A) and an acetonitrile/water mixture (Solvent B).

    • Detection: UV detector at 254 nm.

  • Quantification:

    • Create a calibration curve using L-Lysine standards of known concentrations that have undergone the same derivatization process.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: IEC Quantification with Post-Column Ninhydrin Derivatization

This protocol is based on the principles of the standard EU method for feed analysis.[12]

  • Sample Extraction (for free lysine):

    • Extract the sample with dilute hydrochloric acid.

    • Precipitate co-extracted macromolecules with sulfosalicylic acid and filter.

    • Dilute the filtrate with a sodium citrate (B86180) buffer (pH 2.2).

  • Chromatographic Separation:

    • Inject the prepared sample into the IEC system.

    • Column: Cation-exchange column.

    • Eluents: A series of sodium citrate buffers with increasing pH and ionic strength to elute the amino acids sequentially.

    • Column Temperature: Maintain a stable, elevated temperature (e.g., 50-70°C).

  • Post-Column Derivatization:

    • The column effluent is continuously mixed with a ninhydrin reagent solution.

    • The mixture passes through a high-temperature reaction coil (e.g., 100-130°C) to facilitate color development.

  • Detection and Quantification:

    • The colored derivative is detected using a visible light detector at 570 nm (and 440 nm for proline).

    • Quantification is performed by comparing the peak area of lysine in the sample to that of a known standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Weighing hydrolysis Acid Hydrolysis (for total lysine) start->hydrolysis extraction Dilute HCl Extraction (for free lysine) start->extraction filtration Filtration / Cleanup hydrolysis->filtration extraction->filtration derivatization Pre-Column Derivatization (e.g., PITC) hplc HPLC Separation (Reverse Phase) derivatization->hplc filtration->derivatization iec IEC Separation (Cation Exchange) filtration->iec detection Detection (UV or Fluorescence) hplc->detection post_derivatization Post-Column Derivatization (Ninhydrin) iec->post_derivatization post_derivatization->detection quant Quantification vs. Calibration Curve detection->quant result Final Concentration quant->result

Caption: General experimental workflows for HPLC and IEC methods.

troubleshooting_logic start Problem: Inaccurate Results peak_issue Are peak shape and retention time consistent? start->peak_issue response_issue Is peak response (area/height) low? peak_issue->response_issue Yes rt_drift Check Mobile Phase & Column Temperature peak_issue->rt_drift No (RT varies) peak_tail Check for Column Overload or Degradation peak_issue->peak_tail No (Bad shape) response_issue_yes Check Derivatization (Reagent, pH, Time, Temp) response_issue->response_issue_yes Yes calibration_issue Check Calibration Curve (Standards, Linearity) response_issue->calibration_issue No reagent_ok Is reagent fresh and conditions optimal? response_issue_yes->reagent_ok reagent_ok_no Prepare Fresh Reagents & Optimize Conditions reagent_ok->reagent_ok_no No reagent_ok_yes Check for Matrix Effects or Sample Loss reagent_ok->reagent_ok_yes Yes

References

Technical Support Center: Stability of L-Lysine Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Lysine sulfate (B86663) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of L-Lysine sulfate in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by two main factors:

  • Temperature: Elevated temperatures significantly accelerate the degradation of L-Lysine.[1]

  • pH: L-Lysine is more unstable in alkaline and weakly acidic conditions.[1] Degradation rates have been observed to increase as the pH decreases from 10.6 to 10.0.[1]

Q2: What is the main degradation product of L-Lysine in an aqueous solution, and why is it a concern?

A2: The primary degradation product of L-Lysine in aqueous solutions, particularly under thermal stress, is lysine (B10760008) lactam .[1][2] The formation of this cyclic by-product is a concern because:

  • Altered Biological Activity: Degradation products may exert their own biological effects, potentially confounding experimental results. For instance, high concentrations of L-Lysine and its degradation products can induce apoptosis (cell death) and alter mitochondrial membrane potential in cell cultures.

  • Inaccurate Quantification: The presence of degradation products can interfere with analytical methods, leading to an inaccurate quantification of the active L-Lysine concentration.

Q3: How can I minimize the degradation of my this compound solutions?

A3: To maintain the stability of your this compound solutions, consider the following best practices:

  • Temperature Control: Store stock solutions at low temperatures, such as 4°C for short-term storage or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • pH Management: Maintain the pH of your solutions within a stable range. For example, L-lysine hydrochloride solutions for injection are typically prepared at a pH between 10.0 and 10.6.[1]

  • Fresh Preparation: Whenever possible, prepare this compound solutions fresh before each experiment, especially for sensitive applications like cell culture.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to prevent potential oxidative degradation.

Q4: I'm observing unexpected peaks in my HPLC analysis of an this compound solution. What could be the cause?

A4: The appearance of unexpected peaks in your HPLC chromatogram is a common indicator of L-Lysine degradation, with the most likely culprit being lysine lactam.[1] To troubleshoot this issue:

  • Confirm the Identity: If you have a lysine lactam standard, you can confirm the identity of the unknown peak by comparing retention times.

  • Perform a Forced Degradation Study: Subject a fresh this compound solution to stress conditions (e.g., heat at 60-80°C for 24-48 hours) and analyze it by HPLC. An increase in the area of the unknown peak will help confirm that it is a degradation product.[1]

  • Optimize Storage and Handling: If degradation is confirmed, review your solution preparation, storage, and handling procedures to identify and mitigate the factors contributing to instability.

Q5: My cell culture experiments using this compound are showing inconsistent results. Could this be related to degradation?

A5: Yes, inconsistent results in cell culture experiments, such as variable cell viability or altered signaling pathways, can be a consequence of L-Lysine degradation.[1] The degradation products may have unintended biological effects. To investigate this:

  • Check Solution Freshness: Compare the results from experiments using a freshly prepared this compound solution with those using an older stock solution.

  • Analyze Your Stock Solution: If possible, use HPLC to analyze your stock solution for the presence of degradation products.

  • Run Controls: Test the effect of a known concentration of lysine lactam (if available) on your cells to see if it replicates the observed inconsistencies.

Quantitative Data on L-Lysine Degradation

The following tables summarize the kinetic parameters for the thermal degradation of L-Lysine in aqueous solutions. The degradation of L-Lysine and the formation of its primary degradation product, lysine lactam, have been shown to follow zero-order reaction kinetics.[2]

Table 1: Kinetic Parameters for L-Lysine Degradation and Lysine Lactam Formation

ParameterL-Lysine DegradationLysine Lactam Formation
Reaction Order Zero-OrderZero-Order
Activation Energy (Ea) 80.14 kJ/mol83.22 kJ/mol

Data derived from studies on L-Lysine hydrochloride solutions and presented as a reference for this compound.[2]

Table 2: Effect of pH and Temperature on L-Lysine Degradation Rate Constants (k)

Temperature (°C)pH 10.0 (k in mg/mL/h)pH 10.3 (k in mg/mL/h)pH 10.6 (k in mg/mL/h)
80 0.01950.01520.0118
90 0.03820.02980.0231
100 0.07210.05630.0436

This table presents hypothetical data based on the finding that degradation rates increase with increasing temperature and decreasing pH from 10.6 to 10.0.[2] Actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

Objective: To intentionally degrade an this compound solution under controlled stress conditions to identify potential degradation products and to validate the stability-indicating properties of an analytical method (e.g., HPLC).

Materials:

  • This compound

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • pH meter

  • HPLC system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M NaOH.

    • Dilute to the initial concentration with water.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 0.1 M HCl.

    • Dilute to the initial concentration with water.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: HPLC Method for the Quantification of L-Lysine and Lysine Lactam

Objective: To provide a general HPLC method for the separation and quantification of L-Lysine and its primary degradation product, lysine lactam.

HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) with pH adjusted to 7.5 with triethylamine) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[3] An isocratic elution is often suitable.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV detector at a low wavelength, typically around 210-214 nm.[3]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and lysine lactam of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the this compound solution to be analyzed to an appropriate concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentrations of L-Lysine and lysine lactam in the samples by comparing their peak areas to the calibration curves generated from the standards.

Visualizations

L-Lysine Degradation Pathway and Prevention cluster_degradation Degradation Pathway cluster_factors Contributing Factors cluster_prevention Preventative Measures A This compound in Aqueous Solution B Lysine Lactam (Primary Degradation Product) A->B Intramolecular Cyclization C Elevated Temperature C->A D Weakly Acidic to Alkaline pH D->A E Oxidizing Agents E->A F UV Light Exposure F->A G Store at Low Temperature (4°C or -20°C) G->A Inhibits H Control and Buffer pH H->A Inhibits I Prepare Solutions Fresh I->A Avoids J Store Under Inert Atmosphere J->A Inhibits K Protect from Light K->A Inhibits Troubleshooting Workflow for this compound Solution Instability Start Start: Inconsistent Experimental Results or Unexpected HPLC Peaks CheckFreshness Is the this compound solution freshly prepared? Start->CheckFreshness PrepareFresh Action: Prepare a fresh solution before each experiment. CheckFreshness->PrepareFresh No AnalyzeStock Is degradation suspected in the stock solution? CheckFreshness->AnalyzeStock Yes PrepareFresh->AnalyzeStock RunHPLC Action: Analyze the stock solution by HPLC for degradation products. AnalyzeStock->RunHPLC Yes End End: Stable solution and reliable experimental results. AnalyzeStock->End No DegradationConfirmed Are degradation products (e.g., lysine lactam) detected? RunHPLC->DegradationConfirmed ReviewProtocols Action: Review and optimize storage and handling protocols. (Temperature, pH, light protection) DegradationConfirmed->ReviewProtocols Yes DegradationConfirmed->End No ConsiderBiologicalEffects Consider the potential biological effects of degradation products on the experimental system. ReviewProtocols->ConsiderBiologicalEffects ConsiderBiologicalEffects->End Potential Impact of L-Lysine Deficiency on Cellular Signaling LysineDeficiency L-Lysine Deficiency (or presence of degradation products - reduced bioavailability) TOR_Pathway TOR Signaling Pathway LysineDeficiency->TOR_Pathway Inhibits AAR_Pathway Amino Acid Response (AAR) Signaling Pathway LysineDeficiency->AAR_Pathway Activates Apoptosis Apoptosis (Cell Death) LysineDeficiency->Apoptosis Can induce S6K S6K Phosphorylation TOR_Pathway->S6K Activates FourEBP1 4E-BP1 Phosphorylation TOR_Pathway->FourEBP1 Activates eIF2a eIF2α Phosphorylation AAR_Pathway->eIF2a Leads to ProteinSynthesis Protein Synthesis CellGrowth Cell Growth and Proliferation ProteinSynthesis->CellGrowth Supports ATF4 ATF4 Expression eIF2a->ATF4 Induces ATF4->Apoptosis Can contribute to S6K->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Inhibits Inhibition (Promotes)

References

Technical Support Center: Process Improvements for Large-Scale L-Lysine Sulfate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale purification of L-Lysine sulfate (B86663). It is intended for researchers, scientists, and drug development professionals aiming to optimize their purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for large-scale purification of L-Lysine from fermentation broth?

A1: The primary methods for large-scale L-Lysine purification include ion-exchange chromatography, crystallization, and ultrafiltration.[1] Ion-exchange chromatography, utilizing techniques like fixed-bed or simulated moving bed (SMB) systems, is widely used for initial recovery and purification from the fermentation broth.[2][3] Crystallization is then often employed to obtain a high-purity solid product.[4] An alternative approach involves an aqueous two-phase system (ATPS), for instance using ethanol (B145695) and ammonium (B1175870) sulfate, followed by ultrafiltration for desalting and final purification.[5]

Q2: What is the typical composition of commercial L-Lysine sulfate?

A2: Commercial feed-grade this compound typically contains a minimum of 52-55% L-Lysine. The final product is a granule or powder and contains other components from the fermentation broth, such as other amino acids, carbohydrates, and minerals.[6][7][8] The moisture content is generally kept low, often below 4%.[9][10]

Q3: What are the key impurities to monitor during this compound purification?

A3: During the purification process, it is crucial to monitor for several types of impurities. These include other amino acids generated during fermentation, residual raw materials, and potential contaminants like heavy metals (e.g., lead, cadmium, mercury), mycotoxins, and dioxins.[7][9] Process-related impurities, such as secondary and tertiary amines formed during certain synthesis routes, may also be present and require removal.[11]

Q4: How can the purity of this compound be accurately determined?

A4: The purity of this compound is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) coupled with detection methods like optical (visible or fluorescence) detection.[6][9] For quantification, methods like post-column derivatization with ninhydrin (B49086) followed by optical detection are employed.[6] Neutralization titration is another accurate method for determining the purity of L-Lysine salts, though it requires careful sample preparation to remove interfering substances.[12] Spectrophotometric methods can also be used for rapid content determination.[13]

Q5: What are the stability and storage recommendations for this compound?

A5: this compound is generally stable under normal conditions.[14] It should be stored in a dry, cool place in sealed or closed containers, protected from moisture, sunlight, and heat.[8][15] Due to its hygroscopic nature, proper storage is necessary to prevent caking.[15] When stored under recommended conditions in unopened packaging, the product is typically stable for at least two years.[8]

Troubleshooting Guides

Section 1: Ion-Exchange Chromatography Issues
Problem IDQuestionPossible CausesSuggested Solutions
IEC-01 Low L-Lysine recovery after elution. 1. Incomplete Elution: The eluent concentration or volume may be insufficient to displace all the bound L-Lysine. 2. pH Issues: The pH of the eluent might not be optimal for desorbing L-Lysine from the resin. 3. Strong Binding of Impurities: Other cationic impurities may be competing for binding sites and interfering with elution.1. Optimize Elution: Increase the concentration of the eluent (e.g., aqueous ammonia) or increase the elution volume.[11] 2. Adjust Eluent pH: Ensure the pH of the eluent is appropriate to neutralize the charge on the L-Lysine and facilitate its release. 3. Pre-Elution Wash: Introduce a wash step with a weaker eluent to remove loosely bound impurities before eluting the L-Lysine.
IEC-02 Column clogging or high back pressure. 1. Particulates in Feed: The fermentation broth was not adequately clarified, and suspended solids or cell debris are clogging the column.[16] 2. High Viscosity of Feed: High concentrations of macromolecules in the feed can increase viscosity.[16] 3. Resin Compaction: Over time, the resin bed may compact, leading to increased back pressure.1. Improve Clarification: Use centrifugation or microfiltration (0.22 or 0.45 µm filter) to remove all particulates before loading the column.[16][17] 2. Dilute the Feed: Dilute the sample to reduce its viscosity before loading. 3. Repack Column: If the resin is compacted, it may need to be unpacked, cleaned, and repacked.
IEC-03 Low purity of the eluted L-Lysine. 1. Non-specific Binding: Other positively charged molecules or impurities are co-eluting with L-Lysine. 2. Inefficient Washing: The wash step is not sufficient to remove all unbound and weakly bound impurities.[16] 3. Inappropriate Resin Choice: The selected ion-exchange resin may not have the required selectivity for L-Lysine.1. Optimize Wash Buffer: Increase the ionic strength (e.g., up to 500 mM NaCl) or add a low concentration of a competing agent to the wash buffer to disrupt non-specific interactions.[16] 2. Increase Wash Volume: Increase the volume of the wash buffer or the number of wash steps.[16] 3. Select a Different Resin: Consider a resin with a higher selectivity for L-Lysine.
Section 2: Crystallization and Product Quality Issues
Problem IDQuestionPossible CausesSuggested Solutions
CRY-01 Formation of small needles or microcrystals instead of large, well-defined crystals. 1. High Nucleation Rate: Rapid nucleation is leading to the formation of many small crystals.[18] 2. Impurity Interference: Impurities in the solution are inhibiting crystal growth. 3. Suboptimal Supersaturation: The level of supersaturation is too high, favoring nucleation over crystal growth.1. Control Cooling/Evaporation Rate: Slow down the rate of cooling or solvent evaporation to reduce the nucleation rate.[18] 2. Improve Purity: Perform an additional purification step (e.g., activated carbon treatment) on the mother liquor before crystallization to remove impurities. 3. Optimize Concentration: Adjust the initial concentration of this compound to achieve a lower level of supersaturation.
CRY-02 Product is discolored (e.g., brownish). 1. Maillard Reaction: Sugars remaining from the fermentation broth react with amino acids at high temperatures during evaporation and drying. 2. Presence of Pigmented Impurities: Colored compounds from the fermentation medium are co-crystallizing with the product.1. Temperature Control: Lower the temperature during the concentration and drying steps. 2. Decolorization Step: Treat the L-Lysine solution with activated carbon to adsorb colored impurities before crystallization.
CRY-03 Final product has high moisture content or is caking. 1. Inefficient Drying: The drying process (e.g., spray drying, fluid bed drying) is not sufficient to remove residual moisture. 2. Hygroscopic Nature: The product is absorbing moisture from the air after drying due to improper handling or storage.[15] 3. Incorrect Crystal Form: The crystallization process may be producing a less stable, more hygroscopic crystal form (hydrate).[19]1. Optimize Drying Parameters: Increase drying time or temperature, or improve the efficiency of the drying equipment. 2. Controlled Environment: Handle and package the final product in a low-humidity environment. Store in airtight containers.[8][15] 3. Control Crystallization Conditions: Carefully control temperature, pH, and solvent composition during crystallization to ensure the desired crystal form is produced.

Quantitative Data Summary

Table 1: Typical Composition of this compound Batches
ComponentAverage Content (%)Range (%)
L-Lysine (as is)55.1-
L-Lysine (on dry matter)56.556.4 - 56.5
Water-2.3 - 2.4
Sulfate20.520.3 - 20.7
Other Amino Acids1.00.9 - 1.1
Ash3.23.0 - 3.4
Data sourced from compositional analysis of five batches of this compound produced by fermentation with Corynebacterium glutamicum.[7][10]
Table 2: Performance of Different L-Lysine Purification Methods
MethodKey ParameterValuePurity AchievedRecoveryReference
Fixed-Bed Chromatography Eluent Flow Rate10 mL/min>97.5%-[2]
Simulated Moving Bed (SMB) Purification Rate0.11 g/(g resin · h)-96%[2]
Aqueous Two-Phase System + Ultrafiltration Final Product-92.39%87.72%[5]
This table provides a comparison of performance metrics for different purification strategies.

Experimental Protocols

Protocol 1: L-Lysine Content Determination by Spectrophotometry

This protocol provides a rapid method for determining the L-Lysine content in a purified sample.[13]

  • Preparation of Standard Solutions: Prepare a series of standard L-Lysine solutions with concentrations ranging from 0.10 g/L to 0.55 g/L.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to prepare a solution with an expected L-Lysine concentration within the standard range.

  • Color Development:

    • Pipette 1 mL of each standard solution and the sample solution into separate test tubes.

    • Add 1 mL of a color developing agent (e.g., 1% ninhydrin solution) to each tube.[13]

    • Heat the tubes in a water bath at >95°C for 10 minutes.

    • Immediately cool the tubes to room temperature.

  • Measurement:

    • Add 8 mL of distilled water to each tube and mix thoroughly.

    • Measure the absorbance (extinction value) of each solution using a spectrophotometer at a wavelength between 440-500 nm.[13]

  • Calculation:

    • Plot a standard curve of absorbance versus the concentration of the standard L-Lysine solutions.

    • Determine the concentration of L-Lysine in the sample by interpolating its absorbance value on the standard curve.

Protocol 2: Purity Analysis using Ion-Exchange Chromatography (IEC)

This protocol is based on the European Union Reference Laboratory (EURL) recommended method for official control.[6]

  • Sample Preparation:

    • The sample is hydrolyzed with hydrochloric acid (6 mol/L) for 23 hours to release total lysine (B10760008).

    • The hydrolysate is adjusted to pH 2.2.

  • Chromatographic Separation:

    • Inject the prepared sample into an ion-exchange chromatography system.

    • The amino acids are separated on the IEC column.

  • Post-Column Derivatization and Detection:

    • The separated amino acids are derivatized post-column with ninhydrin.

    • The derivatized compounds are detected using an optical detector at 570 nm.[6]

  • Quantification:

    • The concentration of L-Lysine is quantified by comparing the peak area to that of a certified reference standard. The relative standard deviation for repeatability (RSDr) typically ranges from 2.1% to 2.8%.[6]

Visualizations

Experimental Workflow: this compound Purification

G cluster_0 Upstream cluster_1 Downstream Purification Fermentation Fermentation Broth (with C. glutamicum) Clarification Clarification (Centrifugation/Filtration) Fermentation->Clarification IonExchange Ion-Exchange Chromatography (Cation Exchange Resin) Clarification->IonExchange Clarified Broth Elution Elution (Aqueous Ammonia) IonExchange->Elution Lysine-Bound Resin Concentration Concentration (Evaporation) Elution->Concentration Lysine Eluate Crystallization Crystallization Concentration->Crystallization Concentrated Solution Drying Drying (Spray/Fluid Bed) Crystallization->Drying Crystal Slurry FinalProduct High-Purity This compound Drying->FinalProduct

Caption: General workflow for large-scale this compound purification.

Troubleshooting Logic: Low Purity in Ion-Exchange Chromatography

G Start Problem: Low Purity of Eluted L-Lysine CheckWash Is the wash step effective? Start->CheckWash CheckBinding Is there non-specific binding? CheckWash->CheckBinding Yes IncreaseWash Action: Increase wash volume or add competitor to wash buffer CheckWash->IncreaseWash No CheckElution Are impurities co-eluting? CheckBinding->CheckElution No ModifyBinding Action: Adjust buffer ionic strength or pH CheckBinding->ModifyBinding Yes GradientElution Action: Use a gradient elution instead of a step elution CheckElution->GradientElution Yes End Purity Improved IncreaseWash->End ModifyBinding->End GradientElution->End

Caption: Troubleshooting logic for low purity in IEC purification.

References

Mitigating the effects of high sulfate content from l-Lysine sulfate in diets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Lysine sulfate (B86663) in experimental animal diets. The information provided addresses potential issues arising from the high sulfate content of this lysine (B10760008) source.

Troubleshooting Guides

This section addresses specific problems that may be encountered during your experiments, offering potential causes and actionable solutions.

Issue 1: Reduced Feed Intake and Growth Performance

Question: We recently switched from L-Lysine HCl to L-Lysine sulfate in our broiler chicken diet, and we are observing a significant decrease in feed intake and a subsequent reduction in weight gain. What could be the cause, and how can we mitigate this?

Potential Causes:

  • High Sulfate Concentration: this compound contains a significant amount of sulfate (around 19-20%).[1] Excessive dietary sulfate can negatively impact feed palatability and lead to reduced consumption.[2]

  • Water Quality Interaction: The sulfate contribution from the diet, when combined with high sulfate levels in the drinking water, can exceed the tolerable limits for the animals.[3]

  • Gut Microbiota Imbalance: High sulfate levels can promote the growth of sulfate-reducing bacteria (SRB) in the gut. These bacteria produce hydrogen sulfide (B99878) (H₂S), which can be toxic to enterocytes and disrupt the gut environment, leading to discomfort and reduced appetite.[2]

Mitigation Strategies:

  • Analyze Total Dietary and Water Sulfate: Determine the total sulfate concentration in both the formulated diet and the drinking water to ensure it does not exceed recommended levels for the specific animal model.[3] The general recommendation for cattle on high-concentrate diets is to keep water sulfate levels below 600 ppm.[3]

  • Gradual Introduction: Introduce this compound into the diet gradually over several days. This allows the animals' gut microbiota to adapt to the increased sulfate load.

  • Dietary Adjustments:

    • Inclusion Rate: Ensure the inclusion rate of this compound is calculated based on its lysine content (typically around 55%) to meet the animals' requirements without providing excessive sulfate.[4][5]

    • Ingredient Selection: Choose other feed ingredients with low sulfur content to minimize the total dietary sulfur load.[2]

  • Probiotic Supplementation: Consider supplementing the diet with probiotics to promote a healthy gut microbiome and potentially inhibit the overgrowth of sulfate-reducing bacteria.

  • Monitor Water Intake: Ensure constant access to fresh, clean water to help flush out excess metabolites.

Issue 2: Diarrhea and Wet Litter/Bedding

Question: Since incorporating this compound into our nursery pig diets, we have noticed an increase in the incidence of diarrhea and consistently wet bedding. Is this related to the lysine source?

Potential Causes:

  • Osmotic Effect of Sulfate: High concentrations of sulfate in the gastrointestinal tract can have an osmotic effect, drawing water into the intestines and leading to looser stools and diarrhea.[6]

  • Hydrogen Sulfide-Induced Gut Inflammation: The production of hydrogen sulfide by sulfate-reducing bacteria can damage the intestinal mucosa and contribute to inflammatory processes, leading to diarrhea.[2]

Mitigation Strategies:

  • Re-evaluate Sulfate Levels: Immediately analyze the total sulfate content of the diet and water. High levels of total dissolved solids (TDS), largely contributed by sulfates, are a known cause of non-pathogenic diarrhea in weanling pigs.[6]

  • Zinc Oxide Supplementation: Studies have shown that supplementing diets with zinc oxide can help improve gut health and may mitigate the negative effects of high sulfate water on weanling pigs.[6]

  • Dietary Fiber Modification: Adjusting the type and amount of dietary fiber can influence the gut environment and transit time. Consult with a nutritionist to optimize the fiber profile of the diet.

  • Electrolyte Balance: Ensure the diet is well-balanced in terms of electrolytes to compensate for any potential losses due to diarrhea.

  • Veterinary Consultation: If diarrhea persists, consult with a veterinarian to rule out any underlying infectious causes.

Frequently Asked Questions (FAQs)

Q1: What is the difference in lysine and sulfate content between L-Lysine HCl and this compound?

A1: L-Lysine HCl is a more concentrated form of lysine, typically containing about 78.8% L-lysine.[5] this compound has a lower lysine content, generally around 55%, but it also contains other fermentation co-products and a significant amount of sulfate (approximately 19-20%).[1][4]

Q2: Is the bioavailability of lysine from this compound comparable to that from L-Lysine HCl?

A2: Yes, numerous studies have demonstrated that the relative bioavailability of lysine from this compound is comparable to that of L-Lysine HCl for both swine and poultry.[5]

Q3: What are the potential benefits of the sulfate in this compound?

A3: The sulfate provided by this compound can contribute to the animal's total sulfur amino acid requirement, potentially sparing some methionine.[4] However, the diet must be carefully formulated to avoid excessive total sulfur.

Q4: Can high dietary sulfate affect mineral absorption?

A4: Yes, excessive dietary sulfur can interfere with the absorption of certain trace minerals, particularly copper.[7] It is important to monitor the mineral status of animals on high-sulfate diets and adjust supplementation if necessary.

Q5: What is the maximum recommended level of total dietary sulfur for different animal species?

A5: The maximum tolerable level of dietary sulfur varies by species and diet composition. For beef cattle on high-concentrate diets, the recommended maximum is 0.3% of diet dry matter.[8] It is crucial to consider all sources of sulfur, including water, when formulating diets.[3]

Quantitative Data Summary

Table 1: Comparison of L-Lysine HCl and this compound

ParameterL-Lysine HClThis compound
L-Lysine Content ~78.8%[5]~55%[1][4]
Sulfate Content Negligible~19-20%[1]
Relative Bioavailability Standard (100%)Comparable to HCl[5]

Table 2: Effect of Dietary Sulfate on Broiler Performance (Day 1-21)

Dietary TreatmentAverage Daily Gain (g)Average Daily Feed Intake (g)Feed Conversion Ratio
Control (Basal Diet) 45.278.51.74
+ 0.16% Sodium Sulfate 48.180.21.67
+ 0.32% Sodium Sulfate 47.579.81.68
+ 0.64% Sodium Sulfate 46.879.11.69

Data adapted from studies on sulfate supplementation in broiler diets. Actual results may vary based on diet composition and experimental conditions.

Experimental Protocols

1. Determination of Sulfate Content in Animal Feed

Principle: This protocol outlines a common method for determining the total sulfur content in animal feed, which can then be used to calculate the sulfate content. The sample is combusted, and the resulting sulfur dioxide is measured.

Methodology:

  • Sample Preparation: Grind the feed sample to pass through a 1 mm screen to ensure homogeneity.[9]

  • Digestion:

    • Weigh approximately 1 gram of the ground sample into a digestion flask.

    • Add 10 grams of potassium sulfate and 0.7 grams of mercuric oxide (as a catalyst).

    • Add 20 ml of concentrated sulfuric acid.

    • Heat the mixture gently until frothing subsides, then boil until the solution becomes clear. Continue boiling for another 30 minutes.[10]

  • Distillation and Titration:

    • After cooling, dilute the digest with distilled water.

    • Transfer the solution to a distillation apparatus.

    • Add a sodium hydroxide (B78521) solution to liberate ammonia (B1221849), which is then distilled into a standard acid solution (e.g., boric acid).

    • Titrate the trapped ammonia with a standard sulfuric acid solution to determine the nitrogen content. The sulfur content is determined using a separate analysis method, often involving inductively coupled plasma optical emission spectrometry (ICP-OES) after microwave digestion.[11]

  • Calculation: The sulfate concentration is calculated from the determined sulfur content. To convert sulfur (S) to sulfate (SO₄), multiply by 3.[12]

2. Assessment of Intestinal Morphology

Principle: Histological examination of intestinal tissue is used to evaluate the effects of dietary treatments on gut health. Key parameters include villus height, crypt depth, and the villus height to crypt depth ratio.

Methodology:

  • Sample Collection:

    • At the end of the experimental period, euthanize the animals according to approved protocols.

    • Excise specific sections of the small intestine (e.g., duodenum, jejunum, ileum).

    • Gently flush the intestinal segments with a saline solution to remove contents.

  • Fixation:

    • Immediately fix the intestinal tissue samples in a 10% neutral buffered formalin solution for at least 24 hours.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions.

    • Clear the tissues with xylene and embed them in paraffin (B1166041) wax.

    • Section the paraffin blocks into 5 µm thick sections using a microtome.

  • Staining and Imaging:

    • Mount the sections on glass slides and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the stained sections under a light microscope equipped with a digital camera.

  • Morphometric Analysis:

    • Measure the villus height (from the tip of the villus to the crypt opening) and crypt depth (from the base of the villus to the bottom of the crypt) using image analysis software.

    • Calculate the villus height to crypt depth ratio. A higher ratio is generally indicative of a healthier and more absorptive intestinal mucosa.

Visualizations

Sulfate_Metabolism_in_the_Gut cluster_gut Intestinal Environment Dietary this compound Dietary this compound Sulfate (SO4^2-) Sulfate (SO4^2-) Dietary this compound->Sulfate (SO4^2-) Dissociation Sulfate-Reducing Bacteria (SRB) Sulfate-Reducing Bacteria (SRB) Sulfate (SO4^2-)->Sulfate-Reducing Bacteria (SRB) Utilization Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Sulfate-Reducing Bacteria (SRB)->Hydrogen Sulfide (H2S) Production Enterocytes Enterocytes Hydrogen Sulfide (H2S)->Enterocytes Impacts Gut Lumen Gut Lumen Negative Effects Negative Effects Enterocytes->Negative Effects

Caption: Impact of dietary sulfate on the gut environment.

Troubleshooting_Workflow_Reduced_Feed_Intake A Reduced Feed Intake Observed B Analyze Total Sulfate (Feed + Water) A->B C Is Total Sulfate High? B->C D Implement Mitigation Strategies: - Gradual Introduction - Adjust Diet Formulation - Add Probiotics C->D Yes E Investigate Other Causes: - Feed Palatability - Environmental Stressors - Disease C->E No F Monitor Animal Performance D->F E->F

Caption: Troubleshooting workflow for reduced feed intake.

Experimental_Protocol_Intestinal_Morphology cluster_protocol Intestinal Morphology Assessment Sample Collection Sample Collection Fixation (Formalin) Fixation (Formalin) Sample Collection->Fixation (Formalin) Tissue Processing Tissue Processing Fixation (Formalin)->Tissue Processing Sectioning (Microtome) Sectioning (Microtome) Tissue Processing->Sectioning (Microtome) Staining (H&E) Staining (H&E) Sectioning (Microtome)->Staining (H&E) Microscopic Analysis Microscopic Analysis Staining (H&E)->Microscopic Analysis Morphometric Measurement Morphometric Measurement Microscopic Analysis->Morphometric Measurement

References

Technical Support Center: Ensuring the Stability of L-Lysine Sulfate in Premix Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of L-Lysine sulfate (B86663) in premix formulations.

Frequently Asked Questions (FAQs)

Q1: What is L-Lysine sulfate and how does its stability compare to L-Lysine HCl?

This compound is a salt of the essential amino acid L-Lysine, produced through microbial fermentation.[1][2] It is a common additive in animal feed to ensure a balanced diet.[3] While both this compound and L-Lysine HCl are effective sources of lysine (B10760008), their stability in premixes can differ based on the formulation and storage conditions. This compound is formulated to be stable and compatible in feed formulations.[4]

Q2: What are the primary factors that affect the stability of this compound in a premix?

The stability of this compound in premixes is primarily influenced by:

  • Temperature: Elevated temperatures significantly accelerate degradation.

  • Moisture: High humidity and moisture content in the premix can lead to loss of potency.

  • Presence of Reducing Sugars: Sugars like glucose and lactose (B1674315) can react with lysine in the Maillard reaction, rendering it unavailable.[1][5]

  • Interaction with Other Components: Certain ingredients, such as choline (B1196258) chloride and trace minerals (especially copper, zinc, and iron), can promote degradation through oxidative reactions.[6][7][8]

  • pH: The pH of the premix can influence the rate of chemical reactions.

  • Storage Time: The longer the premix is stored, the greater the potential for degradation.[7]

Q3: What is the Maillard reaction and why is it a concern for this compound stability?

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs in the presence of heat.[1][4][5] L-Lysine, with its two free amino groups, is particularly susceptible to this reaction.[4][5] The initial products of this reaction make the lysine biologically unavailable, even though it may still be detectable by some chemical analyses.[5] As the reaction progresses, it leads to the formation of brown pigments (melanoidins) and a measurable loss of total lysine.[5]

Q4: How can I minimize the degradation of this compound in my premix formulations?

To enhance stability, consider the following strategies:

  • Control Storage Conditions: Store premixes in a cool, dry, and dark place.[7][9]

  • Separate Antagonistic Ingredients: If possible, create separate premixes for vitamins and trace minerals to avoid direct contact between this compound and reactive components like copper and zinc sulfates.[7]

  • Use Coated or Encapsulated Forms: While not specific to this compound in the provided results, this is a general strategy for improving vitamin stability that could be applicable.[9]

  • Manage Moisture Content: Ensure the premix has a low moisture content and is protected from humidity.

  • Optimize Processing: For pelleted feeds, minimize heat exposure during processing.[6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of L-Lysine potency in the premix over a short period. High storage temperature and/or humidity.1. Verify that the storage area is cool and dry. 2. Test the moisture content of the premix. 3. Ensure packaging is properly sealed to prevent moisture absorption.
Browning or discoloration of the premix. Maillard reaction due to the presence of reducing sugars and heat.1. Analyze the premix for the presence of reducing sugars. 2. If possible, replace reducing sugars with non-reducing ones. 3. Lower the temperature during any processing steps. 4. Check for "hot spots" in the storage area.
Inconsistent animal performance despite adequate calculated L-Lysine levels. L-Lysine has become biologically unavailable due to the early stages of the Maillard reaction.1. Use an analytical method that measures bioavailable lysine, not just total lysine. 2. Review the premix composition for ingredients known to react with lysine (e.g., high levels of reactive trace minerals, choline chloride).
Significant L-Lysine loss in a vitamin-mineral premix. Interaction with trace minerals or choline chloride.1. Separate vitamins and minerals into different premixes if feasible. 2. Consider using chelated (organic) trace minerals, which are less reactive than their sulfate counterparts.[6]

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Stability of this compound in Premixes and Feed Under Different Storage Conditions

Product TypeStorage TemperatureStorage DurationL-Lysine LossReference
PremixRoom Temperature6 monthsUp to 20%[10]
Mash Feed25°C3 monthsNo significant loss[11]
Pelleted Feed25°C3 monthsNo losses observed[10]
PremixUp to 50°C2 monthsLess than 10%[12]
Premix25°C6 monthsNo decrease observed[12]
This compound (per se)50°C1 monthNot greater than 5%[12]
This compound (per se)25°C6 monthsZero[12]

Table 2: Influence of Premix Components on Vitamin Stability (General)

Premix ComponentEffect on Vitamin StabilityReference
Choline ChlorideHygroscopic, absorbs moisture, increasing degradation of other vitamins.[7]
Inorganic Trace Minerals (Sulfates)More reactive and detrimental to vitamin stability than carbonates or oxides.[7]
Organic Trace MineralsReduces vitamin activity losses by 40-50% during storage compared to inorganic sources.[7]

Experimental Protocols

Protocol 1: Determination of L-Lysine Content by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common HPLC methods for amino acid analysis.

Objective: To quantify the amount of L-Lysine in a premix sample.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Ion-exchange or reverse-phase C18 column

  • L-Lysine standard

  • Mobile phase (e.g., potassium dihydrogen phosphate (B84403) buffer with pH adjustment)[13]

  • Derivatization agent (if required by the detection method)

  • Sample extraction solution (e.g., diluted hydrochloric acid)

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of L-Lysine standard and dissolve it in the mobile phase or a suitable solvent to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Homogenize the premix sample to ensure it is representative.

    • Accurately weigh a known amount of the premix and dissolve it in the extraction solution.

    • Vortex or sonicate the sample to ensure complete dissolution of the L-Lysine.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared sample solutions.

    • The European Union and other regulatory bodies often recommend validated methods such as EN ISO 17180:2013 for the quantification of lysine in feed additives and premixtures.[14]

  • Data Analysis:

    • Integrate the peak corresponding to L-Lysine in both the standard and sample chromatograms.

    • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of L-Lysine in the sample by comparing its peak area to the calibration curve.

    • Calculate the final concentration of L-Lysine in the original premix, taking into account the initial weight and dilution factors.

Visualizations

Maillard_Reaction_Pathway cluster_initial Initial Stage (Colorless) cluster_advanced Advanced & Final Stages Lysine L-Lysine (with free amino group) Glycosylamine Glycosylamine Lysine->Glycosylamine + ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Glycosylamine Heat Heat Heat->Glycosylamine SchiffsBase Schiff's Base Glycosylamine->SchiffsBase Amadori Amadori Compound (Biologically Unavailable Lysine) SchiffsBase->Amadori Amadori Rearrangement Dehydration Dehydration & Fragmentation Products Amadori->Dehydration Melanoidins Melanoidins (Brown Pigments) Dehydration->Melanoidins

Caption: Maillard reaction pathway leading to L-Lysine degradation.

Stability_Testing_Workflow start Start: Stability Study Design premix_prep Prepare Premix with This compound start->premix_prep storage Store under Controlled Conditions (Temperature, Humidity) premix_prep->storage sampling Collect Samples at Defined Time Points storage->sampling sampling->storage Continue Storage analysis Analyze L-Lysine Content (e.g., HPLC) sampling->analysis data Record and Analyze Data analysis->data end End: Determine Shelf-Life data->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Refinement of Crystallization Methods for L-Lysine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of L-lysine sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of L-lysine sulfate?

A1: The solubility of this compound is primarily influenced by three main factors:

  • Temperature: Like many salts, the solubility of this compound in water increases with higher temperatures.[1]

  • pH: The pH of the solution affects the ionization state of the amino and carboxylic acid groups of lysine (B10760008). It is generally more soluble in acidic conditions (lower pH).[1]

  • Presence of Other Salts: The ionic strength of the solution, influenced by other dissolved salts, can impact the solubility of this compound through ionic interactions.[1]

Q2: What is the appearance and melting point of this compound crystals?

A2: this compound typically appears as a white to off-white crystalline powder.[2] Its melting point is approximately 263°C, at which point it decomposes.[2]

Q3: Can organic solvents be used in the crystallization of this compound?

A3: Yes, organic solvents in which this compound is insoluble, such as ethanol, methanol, and acetone, can be used as anti-solvents to induce crystallization from an aqueous solution.[1] This technique is known as anti-solvent crystallization.

Q4: What are common impurities that can affect this compound crystallization?

A4: L-lysine is often produced through fermentation, and the resulting broth may contain various impurities.[3][4] These can include other amino acids, carbohydrates, and inorganic salts introduced during fermentation and pH adjustment.[4][5] The presence of these impurities can act as nucleation sites, potentially leading to the formation of smaller crystals or amorphous precipitates.[6]

Q5: Why is my this compound forming a powder instead of distinct crystals?

A5: The formation of a powder, which may be microcrystalline or amorphous, can be due to a very high rate of nucleation. This can be caused by excessively high supersaturation, rapid cooling, or the presence of numerous impurities acting as nucleation sites.

Troubleshooting Guide

Issue IDProblemPossible CausesSuggested Solutions
CRY-01 Low or No Crystal Yield 1. Insufficient Supersaturation: The concentration of this compound may be below the supersaturation point at the crystallization temperature. 2. Inappropriate pH: The pH of the solution may be in a range where this compound is highly soluble.[1]1. Increase Concentration: Concentrate the solution by evaporation before initiating crystallization. 2. Adjust pH: Carefully adjust the pH to a range where solubility is lower. 3. Optimize Temperature: For cooling crystallization, ensure the starting temperature is high enough to dissolve a sufficient amount of solute and the final temperature is low enough to induce precipitation.
CRY-02 Formation of Amorphous Precipitate or Oil 1. Excessive Supersaturation: A very high level of supersaturation can lead to rapid, uncontrolled precipitation, resulting in an amorphous solid or oiling out instead of crystalline material. 2. Rapid Cooling or Anti-solvent Addition: Quick changes in temperature or rapid addition of an anti-solvent can favor amorphous precipitation over crystal growth. 3. Presence of Impurities: Certain impurities can inhibit crystal lattice formation.[7]1. Reduce Supersaturation: Start with a less concentrated solution. 2. Slow Down the Process: Decrease the cooling rate in cooling crystallization, or add the anti-solvent more slowly while vigorously stirring in anti-solvent crystallization.[8] 3. Purify the Starting Material: If possible, purify the this compound solution before crystallization to remove impurities that may interfere with crystal growth.
CRY-03 Formation of Very Small Crystals (Needles/Powder) 1. High Nucleation Rate: Conditions that favor rapid nucleation over crystal growth, such as high supersaturation and the presence of many nucleation sites (e.g., impurities). 2. High Agitation Speed: While agitation is necessary for homogeneity, excessive speeds can lead to secondary nucleation, resulting in smaller crystals.[9]1. Control Supersaturation: Lower the initial concentration or slow down the cooling/anti-solvent addition rate. 2. Optimize Agitation: Reduce the agitation speed to a level that maintains suspension without causing excessive secondary nucleation.[9] 3. Seeding: Introduce a small amount of pre-existing crystals (seeds) at a low supersaturation level to encourage growth on these seeds rather than new nucleation.
CRY-04 Broad Crystal Size Distribution 1. Inconsistent Supersaturation: Non-homogeneous conditions within the crystallizer can lead to simultaneous nucleation and growth at different rates.[9] 2. Secondary Nucleation: Attrition from high agitation or contact with crystallizer surfaces can generate new crystal nuclei, leading to a wider size distribution.1. Improve Mixing: Ensure uniform temperature and concentration throughout the solution with optimized agitation. 2. Controlled Cooling/Anti-solvent Addition: Maintain a slow and steady rate of temperature decrease or anti-solvent addition. 3. Implement a Seeding Strategy: A well-executed seeding protocol can help narrow the crystal size distribution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₈N₄O₄S[2]
Molecular Weight 356.44 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 263°C (decomposes)[2]
Solubility in Water (at 20°C) ≥300 g/L[2]
pH (10% solution) 5.0 - 6.5[2]

Table 2: Factors Influencing this compound Crystallization

ParameterEffect on Crystal PropertiesGeneral Recommendations
Cooling Rate Slower rates generally lead to larger crystals and a narrower size distribution.Aim for a slow, controlled cooling rate to promote crystal growth over nucleation.
Agitation Speed Increasing speed can improve homogeneity but excessive speed can lead to smaller crystals due to secondary nucleation.[9]Optimize for a balance between maintaining a uniform suspension and minimizing crystal breakage.
Anti-solvent Addition Rate A slower addition rate typically results in larger, more well-defined crystals.[10]Add the anti-solvent dropwise or at a slow, constant rate with good mixing.
Initial Concentration Higher concentrations increase yield but also the risk of amorphous precipitation or small crystals.Start with a concentration that is saturated at a higher temperature but not excessively supersaturated at the initial crystallization temperature.
pH Affects solubility and therefore the driving force for crystallization.[1]Adjust the pH to a level that promotes supersaturation without causing immediate precipitation.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound
  • Preparation of Saturated Solution:

    • Prepare a concentrated aqueous solution of this compound by dissolving the solid in deionized water at an elevated temperature (e.g., 70-80°C) with stirring until no more solid dissolves.

    • Filter the hot solution to remove any insoluble impurities.

  • Cooling and Crystallization:

    • Transfer the hot, saturated solution to a jacketed crystallizer equipped with an overhead stirrer.

    • Begin stirring at a moderate speed to ensure homogeneity.

    • Cool the solution slowly and at a controlled rate (e.g., 5-10°C per hour) by circulating a coolant through the jacket.

    • Observe for the onset of nucleation (cloud point). If desired, introduce seed crystals at this stage to control crystal size.

    • Continue cooling to the final temperature (e.g., 4-10°C) and hold for a period (e.g., 2-4 hours) to maximize crystal growth and yield.

  • Isolation and Drying:

    • Separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold deionized water or a water/ethanol mixture to remove residual mother liquor.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization of this compound
  • Preparation of Aqueous Solution:

    • Prepare a concentrated aqueous solution of this compound at room temperature. The concentration should be high but below the saturation point to avoid spontaneous precipitation.

    • Filter the solution to remove any particulate matter.

  • Anti-solvent Addition:

    • Place the aqueous this compound solution in a vessel with efficient stirring.

    • Slowly add a water-miscible anti-solvent (e.g., ethanol) to the solution at a constant rate. The volume of anti-solvent required will depend on the initial concentration and desired yield and should be determined empirically.

    • As the anti-solvent is added, the solubility of this compound will decrease, leading to nucleation and crystal growth.

    • Continue stirring for a period after the anti-solvent addition is complete to allow for crystal maturation.

  • Isolation and Drying:

    • Isolate the crystals by filtration.

    • Wash the crystals with a small amount of the anti-solvent to remove the aqueous mother liquor.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying prep Prepare Concentrated Aqueous Solution filter_prep Hot Filtration (optional) prep->filter_prep cool Controlled Cooling filter_prep->cool anti_solvent Anti-solvent Addition filter_prep->anti_solvent filter_iso Filtration cool->filter_iso anti_solvent->filter_iso wash Crystal Washing filter_iso->wash dry Drying wash->dry end end dry->end Final Product

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_workflow cluster_issues Troubleshooting Paths start Crystallization Experiment outcome Evaluate Crystal Yield & Quality start->outcome low_yield Low Yield outcome->low_yield No/Low Yield amorphous Amorphous/Oily outcome->amorphous Amorphous/Oily small_crystals Small Crystals outcome->small_crystals Small Crystals success Acceptable Crystals outcome->success Good sol_low_yield Increase Concentration Adjust pH low_yield->sol_low_yield sol_amorphous Reduce Supersaturation Slow Down Process amorphous->sol_amorphous sol_small_crystals Control Supersaturation Optimize Agitation Use Seeding small_crystals->sol_small_crystals sol_low_yield->start Re-run Experiment sol_amorphous->start Re-run Experiment sol_small_crystals->start Re-run Experiment

Caption: Logical workflow for troubleshooting common issues in this compound crystallization.

References

Validation & Comparative

Comparative bioavailability of l-Lysine sulfate vs l-Lysine HCl

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of animal nutrition and pharmaceutical research, the selection of an appropriate salt form for an amino acid can significantly influence its efficacy and delivery. L-lysine, an essential amino acid critical for protein synthesis and various metabolic functions, is commonly supplemented in animal feed and pharmaceutical formulations as either L-Lysine sulfate (B86663) or L-Lysine hydrochloride (HCl). This guide provides a comprehensive comparison of the bioavailability of these two forms, supported by experimental data, detailed methodologies, and a visual representation of the intestinal absorption pathway for L-lysine.

Quantitative Data Summary

Numerous studies have been conducted to determine the relative bioavailability (RBV) of L-Lysine sulfate compared to L-Lysine HCl, which is often considered the industry standard with an assumed bioavailability of 100%. The data consistently demonstrates that this compound is an equally effective source of lysine (B10760008). The primary method used in these studies is the slope-ratio assay, where animal performance metrics are evaluated in response to graded levels of the two lysine sources in a lysine-deficient basal diet.

Animal ModelPerformance ParameterRelative Bioavailability (RBV) of this compound (%)Reference
Nursery PigletsAverage Daily Gain (ADG)106[1][2][3]
Gain-to-Feed Ratio (G:F)119[1][2][3]
Plasma Urea (B33335)117[1][2][3]
Growing-Finishing PigsAverage Daily Gain (ADG)Not significantly different from L-Lysine HCl[4][5][6]
Gain-to-Feed Ratio (G:F)Not significantly different from L-Lysine HCl[4][5][6]
Blood Urea Nitrogen (BUN)No impact from lysine source[4][5][6]
Broiler ChickensLive WeightSuperior performance to L-Lysine HCl group[7]
Feed Conversion Ratio (FCR)Superior performance to L-Lysine HCl group[7]

Experimental Protocols

The evaluation of the relative bioavailability of this compound and L-Lysine HCl typically involves in vivo studies with target animal species. The most common experimental design is the slope-ratio assay.

Slope-Ratio Assay Methodology
  • Animal Model and Basal Diet: A cohort of animals (e.g., nursery piglets, broiler chickens) is selected. A basal diet is formulated to be deficient in lysine, meeting only a fraction of the animals' requirement (e.g., 65-75%).[4][6] This deficiency ensures that any improvement in performance can be attributed to the supplemented lysine.

  • Dietary Treatments: The basal diet is divided into several treatment groups. One group continues to receive the lysine-deficient basal diet (negative control). Other groups receive the basal diet supplemented with graded levels of either L-Lysine HCl or this compound.[4][6]

  • Data Collection: Over a set experimental period, key performance indicators are meticulously recorded. These include:

    • Growth Performance: Body weight and feed intake are measured to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain-to-Feed ratio (G:F).[8]

    • Blood Parameters: Blood samples are collected to analyze plasma urea nitrogen (PUN) or blood urea nitrogen (BUN).[4][6] Lower levels of urea nitrogen indicate more efficient utilization of amino acids for protein synthesis.

  • Statistical Analysis: The relative bioavailability of this compound is determined using a multiple regression slope-ratio method.[8] The performance response (e.g., ADG, G:F) is regressed against the supplemental lysine intake for each source. The ratio of the slopes of the regression lines for this compound and L-Lysine HCl provides the relative bioavailability value.

Analytical Methods for Lysine Quantification

The concentration of free lysine in biological samples, such as plasma, is typically determined using High-Performance Liquid Chromatography (HPLC).[8] This method often involves pre-column derivatization of the amino acids with a reagent like o-phthaldialdehyde (OPA) to enable fluorescent detection, allowing for sensitive and accurate quantification.

Intestinal L-Lysine Absorption Pathway

The absorption of L-lysine from the intestinal lumen into the bloodstream is a complex process mediated by several amino acid transporters located on the apical and basolateral membranes of enterocytes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream L-Lysine L-Lysine y⁺ y⁺ L-Lysine->y⁺ Na⁺-independent B⁰,⁺AT1 B⁰,⁺AT1 (Na⁺-dependent) L-Lysine->B⁰,⁺AT1 Na⁺-dependent Apical Membrane Apical Membrane Basolateral Membrane Basolateral Membrane Lysine to Portal Vein L-Lysine y⁺LAT1 y⁺LAT1 Na⁺/K⁺ pump Na⁺/K⁺ pump Basolateral Membrane->Lysine to Portal Vein Efflux b⁰,⁺ b⁰,⁺

Caption: Intestinal absorption of L-Lysine via various amino acid transporters.

Upon ingestion, L-Lysine HCl and this compound dissociate in the gastrointestinal tract, releasing free L-lysine. The absorption of this free L-lysine across the intestinal epithelium is primarily an active transport process. On the apical (luminal) side of the enterocyte, L-lysine is transported into the cell by several carriers, including the Na⁺-independent transporters b⁰,⁺ and y⁺, and the Na⁺-dependent transporter B⁰,⁺AT1. Once inside the enterocyte, L-lysine is then transported across the basolateral membrane into the bloodstream, a process facilitated by transporters such as y⁺LAT1. The sodium gradient that drives some of this transport is maintained by the Na⁺/K⁺ pump.

Conclusion

References

L-Lysine Sulfate vs. Other Lysine Sources for Broiler Chickens: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of poultry production, optimizing feed formulations for maximum growth and efficiency is paramount. Lysine (B10760008), an essential amino acid, is a critical component in broiler diets, directly impacting protein synthesis and muscle development. While L-Lysine hydrochloride (HCl) has traditionally been the industry standard, L-Lysine sulfate (B86663) is emerging as a viable and potentially superior alternative. This guide provides a comprehensive comparison of the efficacy of L-Lysine sulfate and other lysine sources, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Performance Data: A Quantitative Comparison

Numerous studies have demonstrated that this compound is at least as effective as L-Lysine HCl in promoting broiler growth. Some research even suggests potential advantages for the sulfate form. The following tables summarize key performance indicators from comparative studies.

Table 1: Growth Performance of Broilers Fed Different Lysine Sources

Lysine SourceStudy Duration (days)Body Weight Gain (g)Feed Intake (g)Feed Conversion Ratio (FCR)Reference
Basal Diet (Lysine Deficient) 40165032501.97[1][2]
L-Lysine HCl 40185032001.73[1][2]
This compound 40195031501.62[1][2]
L-Lysine HCl 42215041001.91[3]
Biolys® (this compound) 42225042001.87[3]

Table 2: Carcass Characteristics of Broilers Fed Different Lysine Sources

Lysine SourceStudy Duration (days)Carcass Weight (g)Breast Meat Yield (%)Abdominal Fat (%)Reference
Basal Diet (Lysine Deficient) 40115018.52.5[1][2]
L-Lysine HCl 40130020.02.2[1][2]
This compound 40135021.02.3[1][2]
L-Lysine HCl 42---[3]
Biolys® (this compound) 42---[3]

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. A typical methodology for comparing lysine sources in broilers is as follows:

1. Animals and Housing:

  • Species: Broiler chickens (e.g., Ross 308, Cobb 500).

  • Number: A sufficient number of birds are randomly allocated to different dietary treatment groups to ensure statistical power. For instance, a study might use 200 birds, with 5 replicates of 8 birds per treatment[3].

  • Housing: Birds are housed in environmentally controlled pens with ad libitum access to feed and water.

2. Dietary Treatments:

  • A basal diet is formulated to be deficient in lysine but adequate in all other nutrients.

  • The control group receives the basal diet supplemented with L-Lysine HCl to meet the recommended lysine levels.

  • The experimental group(s) receive the basal diet supplemented with this compound or other lysine sources at an equivalent level of available lysine.

  • Diets are often offered in mash or pelleted form.

3. Experimental Duration:

  • The feeding trial typically lasts for the entire broiler growth cycle, from day 1 to day 42 of age.

4. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly. The feed conversion ratio (FCR) is calculated as feed intake divided by weight gain.

  • Carcass Analysis: At the end of the trial, a subset of birds from each group is euthanized to evaluate carcass characteristics, including carcass weight, breast meat yield, and abdominal fat content.

5. Statistical Analysis:

  • The collected data is subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatment groups.

experimental_workflow start Day 1: Chick Allocation randomization Randomization into Treatment Groups start->randomization basal Basal Diet (Lysine Deficient) randomization->basal hcl Basal Diet + L-Lysine HCl randomization->hcl sulfate Basal Diet + This compound randomization->sulfate feeding Ad Libitum Feeding (Day 1-42) basal->feeding hcl->feeding sulfate->feeding data_collection Weekly Data Collection: - Body Weight - Feed Intake feeding->data_collection end_trial Day 42: End of Trial feeding->end_trial data_collection->feeding analysis Statistical Analysis data_collection->analysis carcass Carcass Analysis: - Carcass Weight - Breast Meat Yield - Abdominal Fat end_trial->carcass carcass->analysis conclusion Conclusion on Efficacy analysis->conclusion

A typical experimental workflow for comparing lysine sources in broilers.

Signaling Pathways: The Molecular Basis of Lysine's Efficacy

Lysine's primary role in promoting growth is through its stimulation of protein synthesis. This is mediated by a complex signaling pathway known as the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. Adequate levels of lysine activate this pathway, leading to increased translation of proteins essential for muscle development.

Key components of this pathway include:

  • IGF-1 (Insulin-like Growth Factor 1): A hormone that promotes tissue growth.

  • PI3K (Phosphoinositide 3-kinase) and Akt (Protein Kinase B): Key signaling molecules that activate mTOR.

  • mTOR (mechanistic Target of Rapamycin): A central regulator of cell growth and proliferation.

  • S6K1 (Ribosomal protein S6 kinase 1) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Downstream targets of mTOR that directly control protein synthesis.

signaling_pathway lysine L-Lysine mtor mTORC1 lysine->mtor Activates igf1 IGF-1 pi3k PI3K igf1->pi3k Activates akt Akt pi3k->akt Activates akt->mtor Activates s6k1 S6K1 mtor->s6k1 Phosphorylates eif4ebp1 4E-BP1 mtor->eif4ebp1 Inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits when active muscle_growth Muscle Growth protein_synthesis->muscle_growth

The mTORC1 signaling pathway is activated by lysine to promote muscle growth.

Conclusion

The available scientific evidence strongly supports that this compound is an effective source of lysine for broiler chickens, demonstrating comparable and, in some cases, superior performance to the traditional L-Lysine HCl.[1][2][4] Studies have shown that broilers fed diets supplemented with this compound can exhibit improved body weight gain and feed conversion ratio.[1][2] Furthermore, some research indicates positive effects on carcass characteristics, such as increased breast meat yield.[1][2] The choice between this compound and other lysine sources may ultimately depend on factors such as cost-effectiveness and handling characteristics. However, based on performance data, this compound represents a highly efficacious option for inclusion in broiler feed formulations.

References

A Comparative Guide to HPLC Methods for L-Lysine Sulfate Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of L-Lysine sulfate (B86663) purity is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations and nutritional supplements. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides an objective comparison of various HPLC methods for L-Lysine sulfate purity testing, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

While several analytical techniques are available for amino acid analysis, HPLC offers a balance of specificity, sensitivity, and efficiency that makes it highly suitable for purity assays in a quality control environment. Other methods like non-aqueous titration and mass spectrometry (MS) serve different analytical needs.

  • High-Performance Liquid Chromatography (HPLC): This technique separates L-Lysine from its impurities based on their physicochemical interactions with a stationary and mobile phase. It is highly specific and can quantify both the main component and any related substances.

  • Non-Aqueous Titration: A pharmacopoeial method that is simple and cost-effective for determining the overall purity of the substance by titrating it as a base. However, it lacks specificity as it titrates all basic substances present in the sample.[1]

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique offers superior sensitivity and resolution, making it ideal for identifying and quantifying trace impurities. However, the instrumentation is more complex and expensive for routine quality control.

This guide will focus on the validation of HPLC methods due to their prevalent use in the pharmaceutical industry for purity testing.

HPLC Methodologies for L-Lysine Analysis

The versatility of HPLC allows for various approaches to L-Lysine analysis, primarily differing in the type of stationary phase and the method of detection.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a well-established method for amino acid analysis. It separates molecules based on their net charge. For the analysis of L-Lysine in feed additives, the ring-trial validated method EN ISO 17180:2013 is recommended for official control.[2][3][4]

Experimental Protocol: Ion-Exchange Chromatography with Post-Column Derivatization

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in diluted hydrochloric acid.

    • Further, dilute the solution with a sodium citrate (B86180) buffer.

    • Add norleucine as an internal standard.[2]

  • Chromatographic Conditions:

    • Column: Ion-Exchange Column (IEC).

    • Mobile Phase: Gradient elution with appropriate buffers to separate the amino acids.

    • Flow Rate: As per instrument manufacturer's recommendation.

    • Post-Column Derivatization:

      • Option A (Visible Detection): Reaction with ninhydrin (B49086) at an elevated temperature.[5][2]

      • Option B (Fluorescence Detection): Reaction with o-phthaldialdehyde (OPA).[2]

  • Detection:

    • Visible (VIS) Detector: Wavelengths set at 440 nm and 570 nm for ninhydrin derivatives.[2]

    • Fluorescence (FLD) Detector: Excitation at 330 nm and emission at 460 nm for OPA derivatives.[2]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used technique that separates molecules based on their hydrophobicity. For amino acids, which are generally polar, derivatization or the use of ion-pairing agents is often necessary to achieve adequate retention and separation on a nonpolar stationary phase.

Experimental Protocol: RP-HPLC with UV Detection (Underivatized)

A method for the simultaneous determination of 10 underivatized amino acids, including L-Lysine, has been validated.[6]

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

    • Mobile Phase: A gradient elution using a mixture of phosphate (B84403) buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 7.5) and an organic modifier like acetonitrile.[6][7]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[6][7]

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[6]

  • Detection:

    • UV Detector: Wavelength set to a low UV region, such as 210 nm or 214 nm, where amino acids exhibit some absorbance.[7][8]

Performance Data Comparison

The following table summarizes the key performance characteristics of the different analytical methods for L-Lysine purity determination.

Parameter Ion-Exchange HPLC (EN ISO 17180:2013) [2][4]RP-HPLC (Underivatized) [6]Non-Aqueous Titration [1]
Principle Separation by ionic interactionSeparation by polarityAcid-base titration
Specificity HighHighLow
Precision (RSDr) 0.7% - 1.7%0.28% - 1.92%≤ 0.2%
Reproducibility (RSDR) 1.5% - 2.5%Not ReportedNot Applicable
Accuracy (Recovery) Not specified in the provided text98.91% - 100.77%99.5% - 100.5%
Limit of Detection (LOD) Not specified in the provided textNot specified for Lysine aloneNot Applicable
Limit of Quantitation (LOQ) Not specified in the provided textNot specified for Lysine aloneNot Applicable
Analysis Time > 30 minutes~25 minutes~15 minutes per sample
Instrumentation HPLC with post-column derivatization systemStandard HPLC with UV detectorBasic laboratory glassware, potentiostat
Throughput Medium to High (with autosampler)High (with autosampler)Low to Medium

Mandatory Visualizations

To further clarify the experimental process and the logical relationships, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Injection Injection into HPLC Dissolution->Injection Standard Reference Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FLD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report Method_Selection Start Start: Select Purity Method Impurity_Profile Need to identify and quantify specific impurities? Start->Impurity_Profile High_Sensitivity Is high sensitivity for trace impurities required? Impurity_Profile->High_Sensitivity Yes Routine_QC Routine QC for overall purity? Impurity_Profile->Routine_QC No HPLC Use HPLC (IEC or RP-HPLC) High_Sensitivity->HPLC No LC_MS Use LC-MS High_Sensitivity->LC_MS Yes Routine_QC->HPLC No Titration Use Non-Aqueous Titration Routine_QC->Titration Yes

References

L-Lysine Sulfate vs. L-Lysine Monohydrochloride in Swine Feed: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature indicates that L-Lysine sulfate (B86663) is an equally effective source of lysine (B10760008) compared to the traditional L-Lysine monohydrochloride (HCl) for swine diets. Numerous studies have demonstrated comparable performance in terms of growth rates, feed efficiency, and nutrient digestibility. This guide provides an objective comparison of the two lysine sources, supported by experimental data, detailed methodologies, and visual representations of metabolic and experimental processes.

L-lysine is an essential amino acid, meaning swine cannot produce it in sufficient quantities and it must be supplied through their diet.[1] It is the first limiting amino acid in typical corn-soybean meal-based diets for pigs, playing a crucial role in protein synthesis, muscle development, and overall growth.[2][3] To meet the lysine requirements of modern swine genetics, crystalline forms of lysine, such as L-Lysine HCl and L-Lysine sulfate, are commonly added to feeds.[1][4] While L-Lysine HCl has historically been the industry standard, this compound, a product of bacterial fermentation, has emerged as a viable and cost-effective alternative.[4][5]

Performance Data: A Quantitative Comparison

Multiple research trials have been conducted to evaluate the relative bioavailability (RBV) and performance of this compound in comparison to L-Lysine HCl, which is typically considered the benchmark with 100% bioavailability.[1][6] The data consistently show that this compound can effectively replace L-Lysine HCl in swine diets without compromising performance.

A summary of key performance indicators from various studies is presented below:

Performance MetricL-Lysine HClThis compoundRelative Bioavailability (RBV) of this compound (%)Study Reference
Average Daily Gain (ADG) --99 - 111.7[2][5][6]
Gain to Feed Ratio (G:F) --97 - 119[2][5][6][7]
Plasma Urea (B33335) Nitrogen (PUN) --104 - 117[7][8]
Nitrogen Retention --95[8]
Apparent Total Tract Digestibility (ATTD) of Dry Matter 85.66%85.18%Not significantly different[2]
ATTD of Sulfur 74.19%71.79%Not significantly different[2]

Note: Specific values for ADG and G:F for each lysine source were often presented as responses to graded levels of lysine supplementation rather than single comparative values. The RBV provides a direct comparison of the efficacy of this compound relative to L-Lysine HCl.

These studies conclude that the bioavailability of lysine in this compound is equivalent to that in L-Lysine HCl for nursery, growing, and finishing pigs.[3][7][9]

Experimental Protocols

The findings presented above are based on rigorous scientific experiments. A typical experimental design to compare the two lysine sources is as follows:

1. Animals and Housing:

  • A specific number of pigs (e.g., 100 to 280) of a particular genetic line, weaned at a certain age (e.g., 22 days), are used.[5][7][9]

  • Pigs are blocked by initial body weight and gender and randomly assigned to dietary treatments.[5][10]

  • They are housed in pens with a set number of pigs per pen, allowing for ad libitum access to feed and water.[5][9]

2. Dietary Treatments:

  • A basal diet, typically corn and soybean meal-based, is formulated to be deficient in lysine but adequate in all other nutrients.[2][3][6]

  • This basal diet is then supplemented with graded levels of lysine from either L-Lysine HCl or this compound.[3][6][7] For example, diets might be formulated to meet 75%, 85%, and 95% of the standardized ileal digestible (SID) lysine requirement.[3][9]

3. Data Collection and Analysis:

  • Pigs and feeders are weighed at regular intervals to determine average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) or gain to feed ratio (G:F).[2]

  • Blood samples may be collected to analyze plasma urea nitrogen (PUN), which is an indicator of amino acid utilization.[7][11]

  • Fecal samples can be collected to determine the apparent total tract digestibility (ATTD) of nutrients.[2][11]

  • Carcass characteristics, such as backfat depth and loin depth, may be measured at the end of the trial.[2][9]

  • The relative bioavailability (RBV) of this compound is determined using the multiple regression slope-ratio methodology, with performance parameters like ADG and G:F as the response criteria.[5][6][11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing this compound and L-Lysine HCl in a swine feeding trial.

G cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection & Analysis cluster_conclusion Conclusion Animal_Selection Animal Selection (e.g., 168 female piglets, 22d old) Blocking Blocking by Body Weight & Gender Animal_Selection->Blocking Randomization Random Allotment to Treatments Blocking->Randomization Basal_Diet Lysine-Deficient Basal Diet (e.g., 73% of SID Lys) Randomization->Basal_Diet Lys_HCl_Levels Supplementation with L-Lysine HCl (e.g., 80%, 90%, 100% SID Lys) Basal_Diet->Lys_HCl_Levels Lys_Sulfate_Levels Supplementation with This compound (e.g., 80%, 90%, 100% SID Lys) Basal_Diet->Lys_Sulfate_Levels Performance_Data Performance Metrics (ADG, ADFI, G:F) Lys_HCl_Levels->Performance_Data Lys_Sulfate_Levels->Performance_Data RBV_Analysis Relative Bioavailability (RBV) Calculation (Slope-Ratio Assay) Performance_Data->RBV_Analysis Blood_Samples Blood Parameters (Plasma Urea, Creatinine) Blood_Samples->RBV_Analysis Digestibility Digestibility Analysis (ATTD of DM, CP, GE) Conclusion Comparative Efficacy Determination Digestibility->Conclusion RBV_Analysis->Conclusion G Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-α-ketoglutarate reductase (LKR) alpha_KG α-Ketoglutarate alpha_KG->Saccharopine alpha_AASA α-Aminoadipate-δ-semialdehyde Saccharopine->alpha_AASA Saccharopine dehydrogenase (SDH) Glutamate Glutamate Saccharopine->Glutamate Acetyl_CoA Acetyl-CoA (Enters TCA Cycle) alpha_AASA->Acetyl_CoA Multiple Steps

References

Cross-Validation of Titration and HPLC for L-Lysine Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like L-Lysine is a critical step in guaranteeing the quality, safety, and efficacy of the final product. This guide provides an objective comparison of two common analytical techniques for purity validation: the traditional pharmacopoeial method of non-aqueous titration and the more modern approach of High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.

Introduction to Purity Assessment Methods

The determination of L-Lysine purity is fundamental in quality control for pharmaceutical, food, and feed industries. Two methods predominate in this application:

  • Non-Aqueous Titration: A classic acid-base titration performed in a non-aqueous solvent. It is a quantitative method that determines the total amount of basic substances in the sample. It is a simple, cost-effective, and accurate method for assaying the main component.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful separative technique that can separate, identify, and quantify individual components in a mixture. For L-Lysine, Reverse-Phase HPLC (RP-HPLC) is often employed, which offers high specificity and the ability to detect and quantify impurities alongside the main compound.[1]

The choice between these methods depends on the specific analytical goal, such as routine quality control versus in-depth impurity profiling.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the purity assessment of L-Lysine Monohydrochloride.

Non-Aqueous Titration Protocol (Based on USP Monograph)

This method determines the purity of L-Lysine Monohydrochloride by titrating it as a base in a non-aqueous medium.[1]

Reagents and Equipment:

  • 0.1 N Perchloric Acid in Glacial Acetic Acid (Titrant)

  • Glacial Acetic Acid

  • Mercuric Acetate (B1210297) TS

  • Formic Acid

  • Potentiometric titrator or visual indicator (e.g., Crystal Violet)

  • Standard laboratory glassware

Procedure:

  • Accurately weigh approximately 90 mg of the L-Lysine Monohydrochloride sample.[2]

  • Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.[2]

  • Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to liberate the basic lysine (B10760008) for titration.[1]

  • Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.[1]

  • Perform a blank determination using all reagents except the sample and make any necessary corrections.[1]

  • Calculate the percentage purity. Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₄N₂O₂·HCl.[1]

Reverse-Phase HPLC Protocol

This method separates L-Lysine from its potential impurities based on their polarity, followed by quantification using a UV detector. Since lysine lacks a strong chromophore, direct UV detection is performed at a low wavelength (~214 nm).[3]

Reagents and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]

  • Mobile Phase: 10 mM potassium dihydrogen phosphate (B84403) with pH adjusted to 7.5 using triethylamine.[3]

  • L-Lysine Hydrochloride Reference Standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.[3]

  • Standard Solution: Accurately weigh and dissolve L-Lysine Hydrochloride reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 140 µg/mL).[3]

  • Sample Solution: Prepare the sample solution similarly to the standard solution to achieve a comparable concentration.[3]

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)[3]

    • Flow Rate: 0.5 mL/min[3]

    • Detection Wavelength: 214 nm[3]

    • Injection Volume: 20 µL[3]

    • Column Temperature: 25°C[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the L-Lysine Monohydrochloride in the sample by comparing the peak area of the sample to the peak area of the standard.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

TitrationWorkflow Titration Experimental Workflow A Weigh L-Lysine Sample B Dissolve in Formic & Acetic Acid A->B C Add Mercuric Acetate B->C D Titrate with 0.1 N Perchloric Acid C->D E Potentiometric Endpoint Detection D->E F Calculate Purity vs. Blank E->F

Caption: Experimental workflow for the titration method.

HPLCWorkflow HPLC Experimental Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis A Weigh L-Lysine Sample & Reference Standard B Dissolve in Mobile Phase to Known Concentration A->B C Inject into HPLC System B->C D Isocratic Separation on C18 Column C->D E UV Detection at 214 nm D->E F Integrate Peak Areas E->F G Calculate Purity & Impurity Profile F->G

Caption: Experimental workflow for the HPLC method.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance characteristics of non-aqueous titration and a typical RP-HPLC method for the purity assessment of L-Lysine Monohydrochloride.

ParameterNon-Aqueous TitrationRP-HPLC
Principle Acid-base titration in a non-aqueous solvent.Chromatographic separation based on polarity.
Purity Assay (%) 99.8%99.9%
Precision (RSD) ≤ 0.2%[1]≤ 1.0%[1]
Accuracy (Recovery) 99.5% - 100.5%[1]99.0% - 101.0%[1]
Specificity Low (titrates all basic substances).[1]High (separates L-Lysine from impurities).[1]
Analysis Time ~15 minutes per sample.[1]~20 minutes per sample.[1]
Limit of Detection Not applicable.1.47 µg/mL[3]
Limit of Quantitation Not applicable.4.41 µg/mL[3]
Instrumentation Basic laboratory glassware, potentiostat.[1]HPLC system with UV or DAD detector.[1]
Cost per Sample Low.[1]High.[1]
Throughput Low to medium.[1]High (with autosampler).[1]

Discussion and Method Selection

Non-aqueous titration is a robust, cost-effective, and highly accurate method for determining the overall purity of bulk L-Lysine.[1] Its primary limitation is a lack of specificity; it cannot distinguish between L-Lysine and other basic impurities that may be present, such as related amino acids or amines.[1][4] This makes it suitable for routine quality control in a manufacturing setting where the impurity profile is already well-characterized and controlled.[1]

RP-HPLC , on the other hand, offers high specificity, allowing for the separation and quantification of L-Lysine from its related substances and degradation products.[1] This capability is crucial for:

  • Impurity Profiling: Identifying and quantifying specific impurities, which is essential for drug safety and regulatory submissions. Common impurities can include other amino acids like arginine and glutamate, or process-related impurities like di- and tri-lysine.[4][5]

  • Stability Studies: Monitoring the degradation of L-Lysine and the formation of impurities over time under various storage conditions.

  • Research and Development: Gaining a comprehensive understanding of a sample's composition.

While the initial investment in instrumentation and the cost per sample are higher for HPLC, the potential for high throughput with an autosampler makes it efficient for analyzing a large number of samples.[1]

DecisionTree Start What is the analytical goal? Impurity Impurity profiling or stability testing required? Start->Impurity Specificity Needed Bulk Routine bulk assay of known pure substance? Start->Bulk Overall Purity Impurity->Bulk No UseHPLC Use HPLC Method Impurity->UseHPLC Yes Bulk->UseHPLC No UseTitration Use Titration Method Bulk->UseTitration Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion

Both non-aqueous titration and RP-HPLC are valid and valuable methods for determining the purity of L-Lysine. The choice between them is not about which is "better," but which is more "fit for purpose."

  • For routine, high-volume QC testing of bulk L-Lysine where the impurity profile is known and controlled, non-aqueous titration provides a simple, economical, and accurate solution.

  • For drug development, stability studies, and situations requiring a detailed understanding of the impurity profile, the high specificity of RP-HPLC is indispensable.

A cross-validation approach, where both methods are used initially to characterize a new product or process, can provide the highest level of confidence. Titration can confirm the bulk purity, while HPLC provides the detailed impurity profile, ensuring a comprehensive quality assessment.

References

A Head-to-Head In Vitro Study: L-Lysine Sulfate vs. L-Lysine Free Base

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the realm of scientific research, particularly in cell culture and drug development, the choice of reagents is paramount to the reproducibility and validity of experimental outcomes. L-Lysine, an essential amino acid, is a common supplement in cell culture media and is integral to numerous cellular processes. It is commercially available in various forms, including as a sulfate (B86663) salt and as a free base. This guide provides a detailed in vitro comparison of L-Lysine sulfate and L-Lysine free base, focusing on their physicochemical properties and practical implications for laboratory use. Due to a lack of direct head-to-head in vitro studies, this comparison synthesizes available data for each compound to provide a comprehensive overview for the scientific community.

Physicochemical Properties: A Tale of Two Forms

The selection between this compound and L-Lysine free base for in vitro applications is significantly influenced by their distinct chemical and physical characteristics. These properties affect handling, solubility, stability in culture media, and the effective concentration of lysine (B10760008) delivered to cells.

PropertyThis compoundL-Lysine Free Base
Molecular Formula (C₆H₁₄N₂O₂)₂·H₂SO₄C₆H₁₄N₂O₂
Molecular Weight 390.4 g/mol 146.19 g/mol [1]
Appearance White to off-white or yellowish/brown granular powder.[2]Can be a sticky oil or a less stable solid.[1]
Purity & Composition Typically contains ~55% L-Lysine by weight.[1] It is a product of fermentation and contains by-products such as other amino acids and inorganic salts.[3]Higher theoretical lysine content (~100% of the free base).
Solubility in Water Freely soluble.[4]Sparingly soluble; reported as very freely soluble, but can be inconsistent.[1][5]
pH (10% solution) 3.88[2]~10.5[1]
Stability Generally stable.Less stable, hygroscopic, and can absorb CO₂ from the air.[1]

Key Insights for Researchers:

  • Purity and Composition: this compound is a less pure form containing fermentation by-products.[3] For researchers requiring a highly defined medium, the presence of these additional components could be a confounding factor. L-Lysine free base, in its pure form, offers a higher percentage of lysine by weight.

  • Solubility and pH: The free base form of L-Lysine is alkaline, which can significantly alter the pH of cell culture media if not properly buffered.[1] this compound is acidic, which would also require pH adjustment of the medium.[2] The solubility of the free base can be challenging, which may complicate the preparation of stock solutions.[1]

  • Handling and Stability: L-Lysine free base is described as a sticky oil or unstable solid that is hygroscopic, making it difficult to handle and weigh accurately.[1] this compound is a more stable crystalline powder.[4]

Experimental Protocols for In Vitro Comparison

To empirically determine the suitability of this compound versus L-Lysine free base for a specific in vitro application, the following experimental protocols can be employed.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the impact of the two lysine forms on cellular metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound and L-Lysine free base stock solutions (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound and L-Lysine free base in culture medium. The final concentrations should be equimolar in terms of lysine content. Remove the existing medium from the wells and replace it with 100 µL of the treatment media. Include a control group with standard culture medium.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Compare the absorbance values between the this compound and L-Lysine free base-treated groups to the control group to determine the relative effect on cell viability.

Protein Synthesis Assay

This assay measures the rate of new protein synthesis in cells treated with the different forms of lysine.

Materials:

  • Cells of interest cultured in appropriate plates or flasks

  • This compound and L-Lysine free base treatment media

  • Protein synthesis assay kit (e.g., utilizing O-Propargyl-puromycin (OPP) and fluorescent azide (B81097) chemistry)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with media containing equimolar concentrations of lysine from either this compound or L-Lysine free base for a specified period.

  • Labeling with OPP: Add the OPP labeling solution to the culture medium and incubate for 30-60 minutes to allow for incorporation into newly synthesized proteins.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them according to the assay kit protocol.

  • Click-iT Reaction: Perform the click reaction by adding the fluorescent azide solution to label the OPP-incorporated proteins.

  • Analysis: Analyze the fluorescence intensity of the cells using a fluorescence microscope or flow cytometer.

  • Data Interpretation: A higher fluorescence signal indicates a higher rate of protein synthesis. Compare the results from the this compound and L-Lysine free base-treated cells.

Visualizing the Cellular Mechanisms

Cellular Uptake and Signaling of L-Lysine

L-Lysine is transported into cells primarily through cationic amino acid transporters (CATs).[6] Once inside the cell, it can act not only as a building block for protein synthesis but also as a signaling molecule, notably influencing the mTORC1 pathway, which is a central regulator of cell growth and proliferation.[2]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Lysine_ext L-Lysine CAT1 CAT1 Transporter Lysine_ext->CAT1 Uptake Lysine_intra L-Lysine CAT1->Lysine_intra mTORC1 mTORC1 Lysine_intra->mTORC1 Activates Protein_Synth Protein Synthesis Lysine_intra->Protein_Synth Building Block mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synth->Cell_Growth Supports

Caption: L-Lysine uptake via the CAT1 transporter and its subsequent role in activating the mTORC1 signaling pathway to promote protein synthesis and cell growth.

General Experimental Workflow for In Vitro Comparison

A structured workflow is essential for the objective comparison of this compound and L-Lysine free base in an in vitro setting.

G start Start: Define Research Question prep Prepare Equimolar Stock Solutions (this compound vs. L-Lysine Free Base) start->prep culture Cell Culture & Seeding prep->culture treatment Treatment with Lysine Forms (Include Controls) culture->treatment incubation Incubation (Defined Timepoints) treatment->incubation assay Perform In Vitro Assays (e.g., MTT, Protein Synthesis) incubation->assay data Data Collection (e.g., Absorbance, Fluorescence) assay->data analysis Statistical Analysis data->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: A generalized workflow for the in vitro comparison of this compound and L-Lysine free base, from solution preparation to data analysis and interpretation.

Conclusion

The choice between this compound and L-Lysine free base for in vitro research necessitates careful consideration of their respective properties. This compound offers stability and ease of handling as a powder, though its purity is lower due to the presence of fermentation by-products. L-Lysine free base provides a higher concentration of lysine by weight but presents challenges in handling, solubility, and pH control.[1]

For experiments requiring a chemically defined and highly pure source of L-Lysine, the free base may be considered, provided the challenges in its preparation can be overcome. However, for many standard cell culture applications where ease of use and stability are prioritized, a salt form such as this compound (or more commonly, L-Lysine hydrochloride) is often preferred. Ultimately, the optimal choice will depend on the specific requirements of the experimental design and the sensitivity of the in vitro system to the differing properties of these two forms of L-Lysine. Researchers are encouraged to perform preliminary validation experiments to determine the most suitable form for their specific needs.

References

Unveiling the Nutritional Value of L-Lysine Sulfate Fermentation By-products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of L-Lysine (B1673455) Sulfate (B86663) and its nutritional contributions in comparison to L-Lysine Monohydrochloride, supported by experimental evidence.

In the realm of animal nutrition, the supplementation of essential amino acids is critical for optimizing growth, feed efficiency, and overall health. L-Lysine, a primary limiting amino acid in many common feedstuffs, is frequently added to animal diets. For years, L-Lysine monohydrochloride (HCl) has been the industry standard. However, L-Lysine sulfate, a product of bacterial fermentation, has emerged as a viable and potentially advantageous alternative. This guide provides a comprehensive comparison of this compound and L-Lysine HCl, with a focus on the nutritional value of the fermentation by-products present in this compound.

Composition and Additional Nutrients in this compound

This compound is produced through the fermentation of carbohydrates by specific strains of Corynebacterium glutamicum or Escherichia coli.[1][2] Unlike the highly purified L-Lysine HCl (typically 98.5% purity), this compound contains a lower concentration of L-Lysine (ranging from 51% to 70%) and a significant proportion of fermentation by-products.[3][4][5] These by-products include other amino acids, peptides, carbohydrates, and minerals.[6][7] While some may view these as impurities, research suggests they can contribute to the overall nutritional value of the feed.[3][8] For instance, some studies indicate that these additional components may enhance gut health and nutrient digestibility.[3][5]

Comparative Efficacy: this compound vs. L-Lysine HCl

Numerous studies have been conducted to evaluate the relative bioavailability (RBV) and performance outcomes of this compound in comparison to L-Lysine HCl in key livestock species, particularly swine and poultry. The consensus from this body of research is that this compound is an equally effective source of lysine (B10760008).[9][10]

Research in nursery piglets and growing-finishing pigs has consistently demonstrated that this compound can effectively replace L-Lysine HCl without compromising growth performance.[5][10] Key performance indicators such as average daily gain (ADG) and gain-to-feed ratio (G:F) are comparable between the two lysine sources.[10][11] One study in nursery piglets reported the RBV of this compound to be 106% for ADG and 119% for G:F relative to L-Lysine HCl.[5][12] Furthermore, diets supplemented with this compound have been shown to have greater apparent total tract digestibility of dry matter, gross energy, and crude protein.[5][12]

Table 1: Comparative Performance of this compound and L-Lysine HCl in Swine

Performance MetricSpecies/PhaseThis compound vs. L-Lysine HClReference
Relative Bioavailability (RBV)Nursery Piglets106% (ADG), 119% (G:F)[5][12]
Growth PerformanceGrowing-Finishing PigsEquivalent ADG and G:F[10][13]
DigestibilityNursery PigletsIncreased Dry Matter, Gross Energy, and Crude Protein Digestibility[5][12]
Carcass CharacteristicsGrowing-Finishing PigsNo significant difference[10][13]
Blood Urea (B33335) Nitrogen (BUN)Growing-Finishing PigsNo significant difference[10][13]

Similar to the findings in swine, studies in broiler chickens have shown that this compound is a suitable replacement for L-Lysine HCl. Supplementation with either lysine source leads to improved live weight, total live weight gain, and cumulative feed conversion ratio (FCR) compared to lysine-deficient diets.[8] One study even suggested that this compound may be a superior source of supplemental lysine for broilers due to the retained bacterial cell mass from the fermentation process.[8]

Table 2: Comparative Performance of this compound and L-Lysine HCl in Poultry

Performance MetricSpecies/PhaseThis compound vs. L-Lysine HClReference
BioavailabilityBroiler ChicksFully bioavailable relative to L-Lysine HCl[14][15]
Growth PerformanceBroiler ChicksSuperior performance in some studies[8]
Feed EfficiencyBroiler ChicksLinear improvement with both sources[14][15]

Experimental Protocols

The evaluation of lysine sources in animal nutrition typically involves standardized experimental designs to ensure the accuracy and comparability of results. Below is a generalized protocol for a comparative study in growing pigs.

Objective: To determine the relative bioavailability (RBV) of this compound compared to L-Lysine HCl in growing pigs.

Animals and Housing: A sufficient number of pigs (e.g., 168-280) of a specific genetic line and similar initial body weight are randomly allocated to dietary treatment groups.[5][10] Pigs are housed in pens with controlled environmental conditions.

Dietary Treatments:

  • Basal Diet: A lysine-deficient basal diet is formulated using ingredients like corn and soybean meal to meet all other nutrient requirements except for lysine.[5][10]

  • Reference Diets: The basal diet is supplemented with graded levels of L-Lysine HCl (e.g., 0.1%, 0.2%, 0.3%) to establish a standard growth response curve.[16]

  • Test Diets: The basal diet is supplemented with graded levels of this compound to provide the same amount of lysine as the reference diets.[16]

Data Collection:

  • Growth Performance: Pig weights and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and gain-to-feed ratio (G:F).[10]

  • Blood Samples: Blood samples are collected at the end of the trial to analyze for plasma urea nitrogen (PUN) or blood urea nitrogen (BUN), which are indicators of amino acid utilization.[5][10]

  • Digestibility: Fecal samples may be collected to determine the apparent total tract digestibility of dry matter, energy, and protein.[5]

Statistical Analysis: The data is analyzed using statistical models, such as multiple linear regression, to compare the slopes of the growth response curves for the two lysine sources. The ratio of the slopes is used to calculate the relative bioavailability (RBV) of this compound relative to L-Lysine HCl (which is assumed to be 100% bioavailable).[11][14]

Experimental_Workflow cluster_setup Experimental Setup cluster_diets Dietary Treatments cluster_data Data Collection cluster_analysis Data Analysis A Animal Selection (e.g., 168 piglets, 6.29 kg BW) B Random Allocation to Dietary Treatments A->B C Basal Diet (Lysine-deficient) D Reference Diets (Basal + Graded L-Lysine HCl) E Test Diets (Basal + Graded this compound) C->D C->E F Growth Performance (ADG, ADFI, G:F) E->F J Statistical Analysis (Slope-Ratio Assay) F->J G Blood Parameters (PUN/BUN) H Digestibility Analysis I Carcass Evaluation K Determination of Relative Bioavailability (RBV) J->K

A typical experimental workflow for comparing lysine sources.

The Role of Lysine in Cellular Signaling

Lysine is not merely a building block for protein; it also plays a crucial role as a signaling molecule, particularly in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[17][18] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[17] Studies have shown that both arginine and lysine are involved in modulating the mTOR pathway, which in turn promotes muscle hypertrophy.[17] Lysine deprivation has been shown to inhibit the mTORC1 signaling pathway, leading to decreased cell viability and protein synthesis.[18] Conversely, lysine supplementation can activate the mTORC1 pathway, promoting the proliferation of satellite cells, which are essential for muscle growth and repair.[19]

mTOR_Signaling_Pathway Lysine Lysine mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) Lysine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Lysine's role in the mTOR signaling pathway.

Conclusion

References

Comparative Analysis of Growth Performance with Different Lysine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

L-lysine (B1673455), an essential amino acid, is a critical component in animal nutrition, pivotal for protein synthesis, muscle development, and overall growth.[1] As it cannot be endogenously synthesized by most livestock, it must be provided through their diet.[1] In commercial animal feed, synthetic L-lysine is commonly added to meet the nutritional requirements of swine and poultry. The two most prevalent forms of supplemental lysine (B10760008) are L-Lysine monohydrochloride (HCl) and L-Lysine sulfate (B86663).[1]

This guide provides an objective comparison of the efficacy and performance of these two primary lysine salts, supported by experimental data from various animal studies.

Comparative Efficacy: L-Lysine HCl vs. L-Lysine Sulfate

L-Lysine HCl has historically been the industry benchmark, recognized for its high purity and bioavailability.[2][3] It typically contains about 78.8% pure lysine with a purity of at least 98.5%.[3][4] this compound is a cost-effective alternative produced through a fermentation process.[2] It has a lower lysine concentration, generally between 51% and 65%, but also contains other beneficial fermentation co-products, such as other amino acids and nutrients.[2][5][6]

Numerous studies have been conducted to determine the relative bioavailability (RBV) of this compound compared to L-Lysine HCl, which is considered the standard at 100% bioavailability.[1] The consensus from extensive research in both swine and poultry is that this compound is an equally effective alternative to L-Lysine HCl for supporting growth performance.[1][4][6]

Data Presentation: Performance in Animal Studies

The following tables summarize key performance indicators from comparative studies in nursery pigs, growing-finishing pigs, and broiler chickens.

Table 1: Growth Performance in Nursery Pigs

Performance MetricL-Lysine HClThis compoundSpecies/Study PhaseKey Findings
Relative Bioavailability (RBV) 100% (Standard)106% (for ADG)Nursery PigletsNo significant differences in performance were observed between the two lysine sources.[5]
Relative Bioavailability (RBV) 100% (Standard)119% (for G:F)Nursery PigletsThis compound was found to be at least equivalent to L-Lysine HCl.[5]
Apparent Total Tract Digestibility (ATTD) StandardGreater (P < 0.05)Nursery PigletsDiets with this compound showed greater digestibility of dry matter, gross energy, and crude protein.[5]
Jejunum Villus Height Increased vs. ControlIncreased vs. ControlNursery PigletsBoth lysine sources improved villus height compared to a lysine-deficient diet.[5]

ADG: Average Daily Gain; G:F: Gain-to-Feed Ratio

Table 2: Growth Performance in Growing-Finishing Pigs

Performance MetricL-Lysine HClThis compoundSpecies/Study PhaseKey Findings
Relative Bioavailability (RBV) 100% (Standard)104% (for ADG)Growing Pigs (57-87 kg)The RBV of Lysine in this compound is at least equivalent to that of L-Lysine HCl.[6]
Relative Bioavailability (RBV) 100% (Standard)112% (for G:F)Growing Pigs (57-87 kg)Performance of pigs fed diets with either lysine source was not different.[6]
Growth Performance & Carcass Traits No DifferenceNo DifferenceGrowing-Finishing PigsLysine source had no impact on growth performance, carcass characteristics, or blood urea (B33335) nitrogen.[4]

Table 3: Growth Performance in Broiler Chickens

Performance MetricL-Lysine HClThis compoundSpecies/Study PhaseKey Findings
Body Weight Gain No significant differenceNo significant differenceBroiler ChickensThis compound performs comparably to L-Lysine HCl for key production parameters.[1]
Breast Meat Yield Increased vs. ControlIncreased vs. ControlBroiler ChickensBoth sources effectively improve breast meat yield over a deficient diet.[1]
Growth Performance RestoredRestoredBroiler ChickensA lysine biomass product (similar to sulfate) restored growth performance in a lysine-deficient diet, identical to the L-Lysine HCl positive control.[7]

Experimental Protocols

Methodologies in comparative studies generally follow a standardized approach to accurately assess the efficacy of different lysine sources.

Key Experimental Design: Swine/Poultry Bioavailability Study

A common design is a growth assay utilizing a lysine-deficient basal diet, which is then supplemented with graded levels of the lysine sources being compared.[1]

  • Animal Model: Nursery pigs or broiler chicks are frequently used.[1][5] Animals are typically blocked by initial body weight and gender and then randomly assigned to various dietary treatment groups.[1]

  • Diets:

    • Basal Diet: A diet is formulated to be deficient in lysine (e.g., 65-73% of standardized ileal digestible (SID) Lysine requirements) but adequate in all other essential nutrients.[4][5] Corn and soybean meal are common primary ingredients.[1]

    • Treatment Diets: The basal diet is supplemented with two or three graded levels of lysine from either L-Lysine HCl or this compound to meet, for example, 80%, 90%, and 100% of the lysine requirement.[4][5]

  • Data Collection:

    • Growth Performance: Body weight and feed intake are measured at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and the Gain-to-Feed ratio (G:F).[1]

    • Blood Analysis: Blood samples may be collected to measure plasma urea nitrogen (PUN) or creatinine, which can indicate amino acid utilization efficiency.[5]

  • Statistical Analysis: The relative bioavailability (RBV) of the test lysine source (e.g., this compound) is determined using the multiple regression slope-ratio method, with ADG or G:F as the response criteria against lysine intake.[1]

Experimental_Workflow cluster_setup Phase 1: Setup cluster_diet Phase 2: Diet Formulation cluster_trial Phase 3: Growth Trial cluster_analysis Phase 4: Analysis A Animal Selection (e.g., Nursery Pigs) B Blocking & Randomization (by Weight and Gender) A->B C Basal Diet Formulation (Lysine-Deficient) B->C D Treatment Diets (Graded Levels of Lys-HCl & Lys-Sulfate) C->D E Ad Libitum Feeding (21-35 days) D->E F Data Collection (Weekly BW & Feed Intake) E->F G Calculate Performance (ADG, ADFI, G:F) F->G H Slope-Ratio Analysis (Determine RBV) G->H I Statistical Comparison H->I

Caption: A typical experimental workflow for comparing lysine salt efficacy.

Lysine Metabolism and Signaling Pathways

Understanding the metabolic fate of lysine is crucial for interpreting growth performance data. Lysine catabolism in mammals primarily occurs via two pathways that converge.

  • Saccharopine Pathway: This is the predominant pathway in most mammalian tissues.[8] It occurs in the mitochondria and converts lysine into α-ketoglutarate, which can directly enter the TCA cycle for energy production.[9]

  • Pipecolate Pathway: This pathway is more common in microorganisms and plants but is the predominant pathway in the adult mammalian brain.[9][10] It involves the conversion of lysine to pipecolate and ultimately to α-aminoadipic semialdehyde (AAS), where it merges with the saccharopine pathway.[11]

Lysine_Catabolism cluster_saccharopine Saccharopine Pathway (Mitochondria) cluster_pipecolate Pipecolate Pathway (Cytosol/Peroxisome) lys L-Lysine sacc Saccharopine lys->sacc α-ketoglutarate p2c Δ1-piperidine-2-carboxylate lys->p2c aas α-aminoadipic semialdehyde (AAS) sacc->aas pip Pipecolate p2c->pip pip->aas ak α-ketoadipic acid aas->ak accoa Acetyl-CoA ak->accoa tca TCA Cycle accoa->tca

Caption: The two major lysine catabolic pathways converge at AAS.

Beyond its role as a building block for protein, lysine levels also influence key nutrient-sensing signaling pathways that regulate cell growth and metabolism.

  • TOR (Target of Rapamycin) Pathway: Adequate lysine levels can help activate the TOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[12]

  • AAR (Amino Acid Response) Pathway: Conversely, a deficiency in lysine or other essential amino acids activates the AAR pathway.[12] This pathway acts to conserve resources by repressing global protein synthesis while upregulating the expression of specific genes involved in amino acid transport and synthesis.[12]

Nutrient_Sensing lys_high Adequate Lysine tor TOR Pathway lys_high->tor Activates lys_low Deficient Lysine aar AAR Pathway lys_low->aar Activates growth Protein Synthesis Overall Growth tor->growth Promotes aar->tor Inhibits conservation Conservation Response (Reduced global synthesis) aar->conservation Initiates

Caption: Lysine levels influence nutrient-sensing and growth pathways.

Conclusion

While L-Lysine HCl offers higher purity, this compound's fermentation co-products may offer additional nutritional benefits.[2] Therefore, the choice between the two sources may ultimately depend on other factors such as cost-effectiveness, handling characteristics, and the specific formulation goals of the diet.[2]

References

A Head-to-Head Battle: L-Lysine Sulfate vs. Synthetic L-Lysine in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of L-lysine sources for researchers, scientists, and animal nutrition professionals, supported by experimental data.

In the realm of animal nutrition, the essential amino acid L-lysine is a cornerstone for optimizing growth, feed efficiency, and overall health, particularly in monogastric species like swine and poultry. While synthetic L-lysine hydrochloride (L-lysine HCl) has long been the industry standard, L-lysine sulfate (B86663), a product of bacterial fermentation, has emerged as a viable and competitive alternative. This guide provides a comprehensive comparison of these two L-lysine sources, delving into their performance in animal studies, experimental methodologies, and the biological pathways they influence.

At a Glance: Performance Showdown

Numerous studies have been conducted to evaluate the efficacy of L-lysine sulfate relative to the benchmark L-lysine HCl. The consensus from this body of research is that this compound is an equally effective source of lysine (B10760008) for supporting growth and performance in both swine and poultry.[1] The choice between the two often comes down to economic factors and the potential ancillary benefits offered by the co-products in this compound.

Swine Performance Data

Studies in growing-finishing pigs have consistently demonstrated that the relative bioavailability (RBV) of L-lysine in this compound is equivalent to that of L-lysine HCl. Key performance indicators such as Average Daily Gain (ADG) and Feed Conversion Ratio (FCR) show no significant differences when diets are supplemented with equivalent levels of digestible lysine from either source.

Performance MetricL-Lysine HClThis compoundStudy Reference
Relative Bioavailability (ADG) 100% (Standard)99% - 111.7%Htoo et al. (2016)
Relative Bioavailability (FCR) 100% (Standard)97% - 101.5%Htoo et al. (2016)
Average Daily Gain ( g/day ) No significant differenceNo significant differenceSmiricky-Tjardes et al. (2004)
Feed Conversion Ratio No significant differenceNo significant differenceSmiricky-Tjardes et al. (2004)
Carcass Characteristics No significant differenceNo significant differenceHtoo et al. (2016)
Broiler Performance Data

In broiler chickens, research indicates that this compound is not only comparable to L-lysine HCl but may, in some instances, offer additional benefits. These advantages are often attributed to the presence of other fermentation co-products in this compound.

Performance MetricL-Lysine HClThis compoundStudy Reference
Body Weight Gain (g) 18231912V. Bahadur et al. (2010)[2]
Feed Intake (g) 42504160V. Bahadur et al. (2010)[2]
Feed Conversion Ratio 2.332.18V. Bahadur et al. (2010)[2]
Breast Meat Yield (%) No significant differenceNo significant differenceAhmad et al. (2007)

Unpacking the Science: Experimental Protocols

To ensure the validity of these findings, it is crucial to understand the methodologies employed in these animal studies. A typical experimental design to compare L-lysine sources involves a growth assay using a lysine-deficient basal diet.

Swine Study Protocol Example

A representative study to determine the relative bioavailability (RBV) of this compound in growing pigs would follow a protocol similar to this:

  • Animals and Housing: A cohort of weaned pigs is housed in individual or group pens in a climate-controlled facility.

  • Dietary Treatments: A basal diet, typically corn and soybean meal-based, is formulated to be deficient in lysine but adequate in all other nutrients. This basal diet is then supplemented with graded levels of L-lysine from either L-lysine HCl (the reference standard) or this compound.

  • Experimental Phases: The trial is often divided into multiple phases to assess the lysine requirements at different growth stages (e.g., starter, grower, finisher).

  • Data Collection: Key data points include:

    • Growth Performance: Body weight and feed intake are recorded at regular intervals to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • Blood Analysis: Blood samples may be collected to measure blood urea (B33335) nitrogen (BUN), which is an indicator of amino acid utilization.

  • Statistical Analysis: The RBV of this compound is determined using the slope-ratio assay method, where the growth response (e.g., ADG or FCR) is regressed against the supplemental lysine intake.

Broiler Study Protocol Example

A common approach to evaluating lysine sources in broilers involves:

  • Birds and Management: Day-old broiler chicks are randomly allocated to floor pens with controlled lighting and temperature.

  • Dietary Treatments: A basal diet deficient in lysine is formulated. This diet is then supplemented with either L-lysine HCl or this compound to meet the recommended lysine levels for different growth phases (e.g., starter, grower, finisher). A negative control group receiving only the basal diet is also included.

  • Data Collection:

    • Performance: Body weight gain, feed intake, and FCR are measured for each phase and for the overall trial period.

    • Carcass Yield: At the end of the study, a subset of birds is processed to determine carcass yield, breast meat yield, and other component parts.

    • Metabolizability: Nutrient metabolizability can be assessed through the analysis of excreta.

  • Statistical Analysis: Performance and carcass data are analyzed using analysis of variance (ANOVA) to determine significant differences between dietary treatments.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for an animal study comparing different L-lysine sources.

G Experimental Workflow for Lysine Source Comparison cluster_0 Pre-Trial Phase cluster_1 Experimental Phase cluster_2 Post-Trial Phase Animal Acclimation Animal Acclimation Random Allocation to Treatments Random Allocation to Treatments Animal Acclimation->Random Allocation to Treatments Basal Diet Formulation Basal Diet Formulation Dietary Supplementation Dietary Supplementation Basal Diet Formulation->Dietary Supplementation Random Allocation to Treatments->Dietary Supplementation Data Collection Data Collection Dietary Supplementation->Data Collection Sample Analysis Sample Analysis Data Collection->Sample Analysis Statistical Analysis Statistical Analysis Sample Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A typical workflow for comparing lysine sources in animal trials.

Beyond the Basics: The Composition of this compound

This compound is produced through the fermentation of a carbohydrate source by a microorganism, typically Corynebacterium glutamicum.[3] Unlike the highly purified L-lysine HCl, this compound is a semi-refined product that contains not only L-lysine but also other fermentation co-products. These can include other amino acids, carbohydrates, and microbial cell mass.[3] This composition is what some studies suggest may provide additional nutritional benefits. For example, the presence of other amino acids can contribute to a more balanced amino acid profile in the final feed.

The Cellular Response: Signaling Pathways

Lysine, as an essential amino acid, plays a critical role in cellular signaling pathways that regulate growth and metabolism. Two key pathways influenced by lysine availability are the mTOR (mechanistic target of rapamycin) and the AAR (Amino Acid Response) pathways.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The availability of amino acids, including lysine, is a key activator of mTOR complex 1 (mTORC1). When lysine levels are sufficient, mTORC1 is activated, leading to the phosphorylation of downstream targets that promote protein synthesis and cell growth.

G Simplified mTOR Signaling Pathway Sufficient Lysine Sufficient Lysine mTORC1 Activation mTORC1 Activation Sufficient Lysine->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1 Activation->Protein Synthesis Cell Growth Cell Growth mTORC1 Activation->Cell Growth

Caption: Lysine activates the mTORC1 pathway, promoting protein synthesis.

Amino Acid Response (AAR) Pathway

Conversely, when there is a deficiency of an essential amino acid like lysine, the AAR pathway is activated. This is a stress response pathway that aims to conserve amino acids and adapt to the nutrient-poor conditions. Activation of the AAR pathway leads to a general inhibition of protein synthesis and the upregulation of genes involved in amino acid synthesis and transport.

G Simplified AAR Pathway Lysine Deficiency Lysine Deficiency AAR Pathway Activation AAR Pathway Activation Lysine Deficiency->AAR Pathway Activation Inhibition of Protein Synthesis Inhibition of Protein Synthesis AAR Pathway Activation->Inhibition of Protein Synthesis Upregulation of Amino Acid Transport Upregulation of Amino Acid Transport AAR Pathway Activation->Upregulation of Amino Acid Transport

Caption: Lysine deficiency triggers the AAR pathway as a stress response.

Conclusion

References

L-Lysine Sulfate: A Comparative Guide to its Role in Enhancing Protein Accretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Lysine sulfate's performance in enhancing protein accretion against its primary alternative, L-Lysine hydrochloride (HCl). The information presented is synthesized from experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of different lysine (B10760008) sources in experimental and developmental contexts.

L-Lysine, an essential amino acid, is a fundamental building block for protein synthesis and plays a critical role in muscle growth and tissue repair.[1] In various applications, from animal nutrition to cell culture media, supplemental L-Lysine is used to ensure optimal protein accretion. L-Lysine is commonly available in two salt forms: L-Lysine sulfate (B86663) and L-Lysine hydrochloride (HCl). While L-Lysine HCl has traditionally been considered the standard, this compound has emerged as a viable and cost-effective alternative.[1][2] This guide delves into the comparative efficacy of these two forms, presenting quantitative data from animal studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Comparative Efficacy in Protein Accretion: this compound vs. L-Lysine HCl

Numerous studies in animal models, particularly in swine and poultry, have been conducted to evaluate the relative bioavailability and efficacy of this compound compared to L-Lysine HCl. The data consistently demonstrate that this compound is an effective source of lysine for promoting growth and protein accretion, with performance often comparable to that of L-Lysine HCl.

Performance in Swine

Studies in nursery and growing-finishing pigs have shown that the relative bioavailability (RBV) of this compound is equivalent to that of L-Lysine HCl for key performance indicators such as average daily gain (ADG) and feed efficiency (G:F).[3]

Table 1: Comparative Performance of this compound and L-Lysine HCl in Nursery Piglets

ParameterThis compoundL-Lysine HClControl (Lysine-deficient)P-value (Source Effect)
Average Daily Gain (ADG, g/day )435432340> 0.05
Gain to Feed Ratio (G:F)0.680.670.58> 0.05
Plasma Urea (B33335) Nitrogen (mg/dL)10.210.514.8> 0.05
Relative Bioavailability (RBV) for ADG106%100% (Reference)--
Relative Bioavailability (RBV) for G:F119%100% (Reference)--

Data synthesized from studies in nursery piglets.[3]

Table 2: Comparative Performance of this compound and L-Lysine HCl in Growing-Finishing Pigs

ParameterThis compoundL-Lysine HClP-value (Source Effect)
Average Daily Gain (ADG, kg/day )0.850.85> 0.05
Feed Efficiency (G:F)0.360.36> 0.05
Final Body Weight (kg)114.3114.1> 0.05
Carcass Lean Percentage (%)55.255.3> 0.05

Data synthesized from studies in growing-finishing pigs.[4]

Performance in Broiler Chickens

In broiler chickens, this compound has also been shown to be an effective replacement for L-Lysine HCl, with some studies indicating potential for superior performance in terms of weight gain and feed conversion.[5] Furthermore, supplementation with this compound has been observed to increase meat protein content and overall protein accretion.[5][6]

Table 3: Comparative Performance of this compound and L-Lysine HCl in Broiler Chickens (1-40 days)

ParameterThis compoundL-Lysine HClControl (Lysine-deficient)P-value (Source Effect)
Final Live Weight (g)205619851854< 0.05
Total Live Weight Gain (g)201419431812< 0.05
Cumulative Feed Conversion Ratio (FCR)1.651.721.81< 0.05
Meat Protein Content (%)22.521.821.5< 0.01
Carcass Protein Accretion (g)368345321< 0.001

Data synthesized from studies in broiler chickens.[5][6]

Experimental Protocols

The following section details typical methodologies employed in the comparative evaluation of this compound and L-Lysine HCl in animal models.

Animal Model and Housing
  • Species: Swine (e.g., nursery piglets, growing-finishing pigs) or Poultry (e.g., broiler chickens).

  • Housing: Animals are typically housed in environmentally controlled facilities in pens or metabolic cages, allowing for individual or group monitoring of feed intake and waste collection.

  • Randomization: Animals are randomly allocated to dietary treatment groups to minimize bias.

Dietary Treatments
  • Basal Diet: A basal diet is formulated to be deficient in lysine but adequate in all other essential nutrients.

  • Supplementation: The basal diet is supplemented with graded levels of L-Lysine from either this compound or L-Lysine HCl. A control group receiving the unsupplemented basal diet is also included. Diets are formulated to be isoenergetic and isonitrogenous, with the lysine sources being the primary variable.

  • Feed and Water: Animals have ad libitum access to their respective diets and clean drinking water throughout the experimental period.

Data Collection and Analysis
  • Growth Performance: Body weight and feed consumption are recorded at regular intervals to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Blood Parameters: Blood samples are collected to analyze relevant biomarkers of protein metabolism, such as plasma urea nitrogen (PUN), which is inversely related to lysine utilization for protein synthesis.

  • Carcass Analysis: At the end of the study, animals may be euthanized for carcass analysis to determine parameters like lean meat percentage, fat content, and protein accretion.

  • Digestibility Studies: Apparent ileal digestibility or total tract digestibility of amino acids and other nutrients can be determined through the analysis of digesta or fecal samples.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effects of lysine source and level on the measured parameters. The relative bioavailability (RBV) of this compound is often calculated using the slope-ratio assay, with L-Lysine HCl as the reference standard (100% bioavailability).

Signaling Pathways and Experimental Workflows

L-Lysine and the mTOR Signaling Pathway

L-Lysine, as an essential amino acid, plays a crucial role in activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis and cell growth.[7][8] The activation of mTORC1 by amino acids is a complex process that ultimately leads to the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[7] While the general role of L-Lysine in activating this pathway is established, there is a lack of direct comparative studies at the molecular level on whether the salt form (sulfate vs. HCl) has a differential impact on mTORC1 signaling.

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Lysine L-Lysine Amino Acid Transporters Amino Acid Transporters L-Lysine->Amino Acid Transporters Uptake mTORC1 mTORC1 Amino Acid Transporters->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: L-Lysine activates the mTORC1 signaling pathway to promote protein synthesis.

Typical Experimental Workflow for Comparing Lysine Sources

The following diagram illustrates a typical workflow for an in vivo study designed to compare the efficacy of this compound and L-Lysine HCl.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Dietary Treatments cluster_data Data Collection cluster_analysis Analysis A Animal Model Selection (e.g., Swine, Poultry) B Acclimation Period A->B C Randomization to Treatment Groups B->C D Control Diet (Lysine-deficient) C->D E This compound Diets (Graded Levels) C->E F L-Lysine HCl Diets (Graded Levels) C->F G Growth Performance (ADG, FCR) D->G H Blood Sample Collection (e.g., Plasma Urea Nitrogen) D->H I Carcass Analysis (Protein Accretion) D->I E->G E->H E->I F->G F->H F->I J Statistical Analysis (ANOVA, Regression) G->J H->J I->J K Relative Bioavailability (RBV) Calculation J->K

Caption: Workflow for a typical in vivo comparison of lysine sources.

Conclusion

The available evidence from animal nutrition studies strongly supports that this compound is an efficacious alternative to L-Lysine HCl for enhancing protein accretion. For key production parameters in both swine and poultry, this compound performs comparably, and in some cases, may offer additional benefits.[5] The choice between the two sources may therefore be influenced by factors such as cost-effectiveness and the presence of other nutrients in the this compound product, which is a result of its fermentation-based production process.[2]

For researchers and professionals in drug development and cellular biology, it is important to note the current gap in the literature regarding a direct comparison of these two lysine salts at the cellular and molecular level. Future in vitro studies are warranted to determine if the salt form of L-Lysine has any differential effects on cellular uptake, metabolism, and the activation of signaling pathways such as mTOR. Such research would provide a more complete picture of the comparative performance of this compound and L-Lysine HCl and could have implications for optimizing cell culture media and other research applications where precise control of cellular processes is critical.

References

Side-by-side comparison of l-Lysine sulfate from different manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that can significantly impact experimental outcomes. L-Lysine, an essential amino acid, is a vital component in various biological processes and is frequently used in cell culture media and as a therapeutic agent. L-Lysine sulfate (B86663) is a common, commercially available form of this amino acid. This guide provides a side-by-side comparison of L-Lysine sulfate from various manufacturers, focusing on key performance parameters and offering standardized experimental protocols for independent evaluation.

While direct, publicly available head-to-head studies comparing this compound from different manufacturers are scarce, this guide compiles typical product specifications from prominent suppliers to facilitate an informed selection process. Furthermore, it details the methodologies required to assess the purity, bioavailability, and efficacy of this compound in a laboratory setting.

Comparative Analysis of Manufacturer Specifications

The following table summarizes the typical quantitative data for this compound from several major manufacturers. These values are based on publicly available product data sheets and technical information. It is important to note that batch-to-batch variability can occur, and for precise measurements, independent analysis is recommended.

ManufacturerProduct Name/GradeMinimum L-Lysine Content (%)This compound Purity (%)Moisture (Max %)Other Components
Daesang L-Lysine Sulphate55.0[1]70.0[1]4.0[1]Contains other biologically available substances from the fermentation process[1].
Evonik Biolys®54.6[2]Not explicitly stated, but contains fermentation co-products[2].5.0[2]Contains other amino acids such as Threonine, Tryptophan, Methionine, Arginine, etc.[2]
Fufeng Group L-Lysine Sulphate 70%>=55.0[3]70[3]Not specifiedContains fermentation by-products.
CJ CheilJedang S-Lysine 70 Feed Grade55.0[4]70.0[4]4.0[4]Contains other essential amino acids and carbohydrates from fermentation[4].

Experimental Protocols for Product Evaluation

To empower researchers to conduct their own comparative analysis, this section provides detailed methodologies for key experiments.

Quantification of L-Lysine Content by High-Performance Liquid Chromatography (HPLC)

This protocol is a standard method for determining the precise L-lysine content in a given sample.

Objective: To accurately quantify the concentration of L-Lysine in this compound samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a 100 mL volumetric flask with deionized water.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare a series of calibration standards of known L-Lysine concentrations.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of a buffer solution (e.g., 50 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile), is often employed.

    • Flow Rate: Typically set at 1.0 mL/min.

    • Detection: As L-Lysine lacks a strong chromophore, pre-column or post-column derivatization with agents like o-Phthalaldehyde (OPA) or Phenylisothiocyanate (PITC) is necessary for UV or fluorescence detection.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak areas of the L-Lysine standards against their known concentrations.

    • Determine the concentration of L-Lysine in the sample by comparing its peak area to the calibration curve.

In Vitro Cell Culture Bioavailability Assay

This assay evaluates the biological availability and efficacy of this compound in supporting cell growth and proliferation.

Objective: To compare the effects of this compound from different manufacturers on the growth of a lysine-dependent cell line.

Methodology:

  • Cell Line: Use a cell line that is auxotrophic for lysine, such as certain strains of Chinese Hamster Ovary (CHO) cells.

  • Culture Medium: Prepare a lysine-free cell culture medium.

  • Experimental Setup:

    • Seed the cells in 96-well plates at a predetermined density.

    • Supplement the lysine-free medium with equimolar concentrations of L-Lysine from the different this compound samples being tested. Include a positive control with a known concentration of pure L-Lysine and a negative control with no supplemental lysine.

    • Culture the cells for a defined period (e.g., 48-72 hours).

  • Cell Viability and Proliferation Analysis:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.

  • Data Analysis:

    • Compare the cell viability and proliferation rates across the different this compound samples and the controls.

    • Higher cell growth indicates better bioavailability and utility of the L-Lysine in the sample.

Visualizing Key Pathways and Workflows

To further aid in understanding the role of L-Lysine and the experimental processes, the following diagrams are provided.

G cluster_lysine_sensing L-Lysine Sensing and mTORC1 Activation Lysine L-Lysine SLC38A9 SLC38A9 (Lysosomal Transporter) Lysine->SLC38A9 enters lysosome mTORC1 mTORC1 SLC38A9->mTORC1 activates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition promotes G cluster_workflow HPLC Analysis Workflow for L-Lysine Quantification start Start: This compound Sample dissolve Dissolve in Deionized Water start->dissolve filter Filter (0.45 µm) dissolve->filter derivatize Pre-column Derivatization (e.g., OPA) filter->derivatize inject Inject into HPLC System derivatize->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/Fluorescence Detection separate->detect quantify Quantify using Calibration Curve detect->quantify end Result: L-Lysine Concentration quantify->end

References

Statistical analysis of animal trial data for different lysine supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various lysine (B10760008) supplements used in animal nutrition, supported by experimental data from recent animal trials. The focus is on the impact of different lysine forms on key performance indicators such as growth rate, feed efficiency, and overall animal health.

Data Presentation: Performance in Animal Trials

The following tables summarize the quantitative data from various studies, offering a clear comparison of different lysine supplements in swine and poultry.

Table 1: Performance of Swine Fed Different Lysine Supplements
Lysine SourceSpecies/StageKey Performance IndicatorResultReference
L-Lysine (B1673455) HCl vs. L-Lysine Sulfate (B86663) Growing-finishing pigsRelative Bioavailability (RBV)L-Lysine Sulfate is at least equivalent to L-Lysine HCl.[1][2][1][2]
Nursery pigletsAverage Daily Gain (ADG), Gain:Feed (G:F)No significant difference between L-Lysine HCl and this compound.[2][2]
Growing-finishing pigsADG, Feed EfficiencyIncreasing levels of both sources improved performance; no significant difference between sources.[1][1]
Liquid L-Lysine vs. Crystalline L-Lysine HCl Growing-finishing pigsADG, Feed:Gain (F:G)No significant difference in performance between liquid and crystalline forms.[3][3]
Growing-finishing pigsRelative BioavailabilityEfficacy of liquid L-Lysine is not different from crystalline L-Lysine HCl.[3][3]
Varying Levels of SID Lysine Growing pigs (32-60 kg)Feed:Gain (F:G)Optimal F:G at 0.94% SID Lysine.[4][4]
Early finishing pigs (60-90 kg)ADG, F:GOptimal performance at 0.81-0.82% SID Lysine.[4][4]
Late finishing pigs (90-120 kg)ADG, F:GLowest SID Lysine level (0.53%) was sufficient.[4][4]

SID: Standardized Ileal Digestible

Table 2: Performance of Poultry Fed Different Lysine Supplements
Lysine SourceSpecies/StageKey Performance IndicatorResultReference
L-Lysine HCl vs. This compound Broiler chickensLive Weight, Feed ConversionNo significant differences in performance.
Broiler chickensNutrient Metabolizability, N retentionImproved with this compound.
Liquid L-Lysine Broiler chicksBioavailabilityFully bioavailable relative to crystalline L-Lysine HCl.
Varying Levels of Lysine Broiler chickens (Arian male)Body Weight Gain, Feed IntakeIncreased with 120% of NRC recommendation.
Broiler chickensFeed Conversion RatioNo significant effect from varying lysine levels.
Broiler chickens (Finisher period)Feed Conversion Ratio (FCR)High Lysine diet (1.5%) reduced FCR.
Broiler chickens (3-6 weeks)Growth Rate, Feed EfficiencyDigestible lysine requirement estimated at 0.95% for males and 0.85% for females.

NRC: National Research Council

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited animal trials.

Swine Trial Protocol (Growing-Finishing Pigs)
  • Animals: A common protocol involves using a specific number of pigs (e.g., 126 or 280) of a particular breed and age (e.g., 70 days old), blocked by initial body weight and sex.[1][3]

  • Housing: Pigs are often housed in pens with a set number of animals per pen (e.g., 3 or 5 pigs/pen).[1][3]

  • Diets: A basal diet deficient in lysine is formulated to meet a certain percentage of the recommended requirement (e.g., 75% of SID Lysine).[1][2][3] This basal diet is then supplemented with different forms and levels of lysine to create the various treatment diets. Diets are typically offered in multiple phases corresponding to the animals' growth stages (e.g., 30-45 kg, 45-75 kg, and 75-90 kg).[3]

  • Data Collection: Body weight and feed disappearance are measured at regular intervals to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Gain to Feed ratio (G:F).[3] Blood samples may also be collected to analyze parameters like Blood Urea Nitrogen (BUN).[1] Fecal samples can be collected to determine nutrient digestibility.[1]

  • Statistical Analysis: Data is typically analyzed using statistical software (e.g., SAS) with procedures like MIXED or GLM to determine the effects of the dietary treatments.[1][3] Multilinear regression analysis is often used to evaluate the relative bioavailability of different lysine sources.[3]

Poultry Trial Protocol (Broiler Chickens)
  • Animals: Studies often use a large number of day-old chicks (e.g., 250) of a specific strain (e.g., Cobb-400), which are randomly allocated to different dietary treatment groups.

  • Housing: Birds are typically housed in battery cages or floor pens with a specified number of birds per replicate.

  • Diets: A basal diet is formulated to be deficient in lysine. This diet is then supplemented with various lysine sources and levels to create the experimental diets for different growth phases (e.g., starter, grower, finisher).

  • Data Collection: Key performance indicators such as live weight and feed conversion ratio are measured throughout the trial. At the end of the trial, parameters like breast meat yield, meat protein content, and nutrient metabolizability may be determined.

  • Statistical Analysis: Statistical analyses are performed to compare the effects of the different dietary treatments on the measured parameters.

Signaling Pathways and Experimental Workflows

Lysine's Role in Muscle Protein Synthesis

Lysine plays a critical role in muscle protein synthesis, primarily through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The availability of essential amino acids, including lysine, is a key signal for mTORC1 (mTOR complex 1) activation, which in turn promotes protein synthesis and inhibits protein degradation.

Lysine_mTOR_Pathway Lysine Lysine mTORC1 mTORC1 Lysine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Muscle_Growth Muscle Growth Protein_Synthesis->Muscle_Growth Leads to

Caption: Lysine activates the mTORC1 pathway to promote protein synthesis and muscle growth.

Experimental Workflow for Comparing Lysine Supplements

The following diagram illustrates a typical workflow for an animal trial designed to compare the efficacy of different lysine supplements.

Experimental_Workflow Animal_Selection Animal Selection & Acclimation Diet_Formulation Diet Formulation (Basal + Supplements) Animal_Selection->Diet_Formulation Randomization Randomized Allocation to Treatment Groups Diet_Formulation->Randomization Feeding_Trial Feeding Trial (Multi-phase) Randomization->Feeding_Trial Data_Collection Data Collection (Performance & Biological Samples) Feeding_Trial->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A typical experimental workflow for comparing lysine supplements in animal trials.

Lysine and the IGF-1 Signaling Pathway

The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is another crucial regulator of muscle growth. While the direct link is still under investigation, some studies suggest that dietary lysine levels may influence this pathway, which works in concert with the mTOR pathway to promote muscle protein accretion.

Lysine_IGF1_Pathway Lysine Dietary Lysine IGF1_Axis GH/IGF-1 Axis Lysine->IGF1_Axis Influences PI3K_Akt PI3K/Akt Pathway IGF1_Axis->PI3K_Akt Activates mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: The potential influence of lysine on the IGF-1 signaling pathway for muscle growth.

References

Safety Operating Guide

Proper Disposal of L-Lysine Sulfate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Lysine sulfate (B86663) in a laboratory setting. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.

L-Lysine sulfate is an amino acid salt widely used in research and development. While it is not classified as a hazardous substance and its degradation products are not considered toxic, proper disposal procedures must be followed to minimize any potential environmental impact and ensure workplace safety.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses

  • Lab coat

  • Gloves (Nitrile, neoprene, or PVC)[2]

  • Dust respirator (use an approved/certified respirator if dust is generated)[1][3]

In Case of a Spill: For small spills, use appropriate tools to carefully place the solid material into a designated waste container.[1] For larger spills, use a shovel for the bulk material.[1] In both cases, the area should then be cleaned by spreading water on the contaminated surface.[1] All materials used for spill cleanup should be treated as hazardous waste unless they can be decontaminated.[4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for proper disposal.

1. Waste Identification and Segregation:

  • Non-Contaminated this compound: Unused, expired, or non-contaminated this compound should be collected in a clearly labeled, sealed container.

  • Contaminated this compound: this compound that has been mixed with other chemicals must be treated as hazardous waste. It should be segregated from other waste streams to prevent incompatible chemical reactions.[5]

  • Contaminated Materials: Any materials used to clean up spills of this compound (e.g., paper towels, absorbent pads) should also be disposed of as hazardous waste.[4]

2. Container and Labeling Requirements:

  • Use containers that are chemically compatible with this compound and are free from damage or leaks.[5]

  • Containers must be securely closed and stored in a well-ventilated area.[1][5]

  • All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and a description of the contents.[6]

3. On-Site Storage:

  • Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6]

  • There are limits to the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[4][6]

  • Waste should be removed from the laboratory regularly to prevent exceeding storage limits.[5][7]

4. Final Disposal:

  • Non-Hazardous Disposal: For pure, uncontaminated this compound, disposal options may include landfilling or incineration, in compliance with local regulations.[1]

  • Hazardous Disposal: For this compound that is considered hazardous waste (due to contamination), it must be disposed of through a licensed professional waste disposal service.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Empty Containers: Containers that held this compound can typically be disposed of as regular trash after ensuring all residues have been removed. For containers that held acutely hazardous waste, triple rinsing is required before disposal.[4]

Quantitative Data Summary

ParameterValueSource
Acute Oral Toxicity (LD50)10000 mg/kg [Rat][1]
Hazardous Waste Storage Limit (SAA)55 gallons[4][6]
Acute Hazardous Waste Storage Limit1 quart[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound for Disposal cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Final Disposal Actions start Assess this compound Waste is_contaminated Is it contaminated with other chemicals? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No licensed_disposal Engage Licensed Waste Disposal Service hazardous_waste->licensed_disposal local_regulations Dispose via Landfill or Incineration (per local regulations) non_hazardous_waste->local_regulations container_disposal Dispose of Empty Container (Rinse if necessary) licensed_disposal->container_disposal local_regulations->container_disposal

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling l-Lysine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling L-Lysine sulfate (B86663) is paramount. This guide provides immediate, essential safety and logistical information, from operational procedures to disposal plans, ensuring a safe and efficient laboratory environment.

Physical and Chemical Properties

L-Lysine sulfate is a light brown, granular solid with a slight fermentation odor.[1] It is soluble in cold water.[1]

PropertyValue
CAS Number 60343-69-3[1]
Molecular Formula C6H16N2O6S[1]
Appearance Light brown granules[1]
Odor Slight fermentation odor[1]
Solubility Soluble in water[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally considered to have a low hazard profile.[1] However, it is important to be aware of the potential risks and to use appropriate personal protective equipment (PPE). The primary hazards include mild skin and eye irritation, and respiratory tract irritation from dust inhalation.[1][2] A significant hazard to consider is the potential for the formation of combustible dust concentrations in the air during handling and processing.[1]

HazardRecommended PPE
Eye Contact Safety glasses are required.[1] For situations with a risk of splashing, splash goggles are recommended.[1]
Skin Contact A lab coat and gloves are necessary to prevent skin contact.[1]
Inhalation A dust respirator (approved/certified) should be used, especially when handling the powder and in environments where dust may be generated.[1]
Large Spills In the event of a large spill, more comprehensive PPE is required, including splash goggles, a full suit, a dust respirator, boots, and gloves.[1] A self-contained breathing apparatus (SCBA) should be used to avoid inhaling the product.[1]

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

G Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Disposal receiving Receiving: Inspect container integrity storage Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat and ignition sources. receiving->storage ppe Don appropriate PPE: Safety glasses, lab coat, gloves, dust respirator. storage->ppe weighing Weighing and Preparation: Use a fume hood or ventilated enclosure to minimize dust. ppe->weighing experiment Experimental Use: Handle with care to avoid generating dust. weighing->experiment waste_collection Waste Collection: Collect in a labeled, sealed container. experiment->waste_collection small_spill Small Spill: Use appropriate tools to place spilled solid in a waste container. Clean the surface with water. large_spill Large Spill: Don enhanced PPE (splash goggles, full suit, etc.). Use a shovel to place material in a waste container. Clean the surface with water. disposal Disposal: Dispose of in accordance with local regulations via landfill or incineration. Contaminated packaging should be disposed of as unused product. waste_collection->disposal

Caption: This diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention if irritation occurs.[1]
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if symptoms appear.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal Methods: this compound can be disposed of by landfilling or incineration, in accordance with local, state, and federal regulations.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] Empty containers should be decontaminated before recycling or disposal.[1]

  • Spill Residue: Spilled material that has been collected should be placed in a convenient waste disposal container and disposed of according to local and regional authority requirements.[1]

It is important to note that this compound is considered biodegradable, and the product itself and its degradation products are not toxic.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.